(4-(Trifluoromethyl)pyridin-2-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGMLLBMNDWLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394988 | |
| Record name | (4-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872577-05-4 | |
| Record name | (4-(trifluoromethyl)pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, a fluorinated pyridine building block of significant interest in medicinal chemistry and drug discovery. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a valuable component in the design of novel therapeutic agents.[3][4] This document will delve into the core identifiers, physicochemical properties, synthesis, handling, and applications of this compound, providing a crucial resource for professionals in the field.
Disclaimer: This guide focuses on the trifluoromethyl derivative, as it is the predominantly documented and commercially available compound. The user's original query mentioned "(4-(Trichloromethyl)pyridin-2-yl)methanamine"; however, literature and supplier databases overwhelmingly point towards the trifluoromethyl analogue as the compound of greater scientific and commercial relevance.
Part 1: Core Identifiers and Physicochemical Properties
Accurate identification is the cornerstone of reproducible scientific research. The following section details the key identifiers for this compound.
Chemical Identity
-
PubChem CID : 3682810[5]
-
IUPAC Name : [4-(Trifluoromethyl)pyridin-2-yl]methanamine[5]
-
Molecular Formula : C₇H₇F₃N₂[5]
-
Synonyms : 2-(Aminomethyl)-4-(trifluoromethyl)pyridine, 4-Trifluoromethyl-pyridin-2-ylmethylamine[5]
Structural and Molecular Identifiers
-
Canonical SMILES : C1=CN=C(C=C1C(F)(F)F)CN[5]
-
InChI : InChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H,4,11H2[5]
-
InChIKey : IHGMLLBMNDWLBL-UHFFFAOYSA-N[5]
Physicochemical Data Summary
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The trifluoromethyl group significantly influences these properties.[3]
| Property | Value | Source |
| Molecular Weight | 176.14 g/mol | [5] |
| Exact Mass | 176.05613272 Da | [5] |
| XLogP3 | 0.6 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 38.9 Ų | [5] |
Part 2: Synthesis and Manufacturing Insights
Proposed Synthetic Workflow
A common strategy involves the initial synthesis of a suitable trifluoromethylpyridine precursor, followed by functional group interconversion to install the aminomethyl group.
Caption: Proposed synthetic pathway for this compound.
Experimental Considerations (Hypothetical Protocol)
-
Chlorination of 4-Picoline : The starting material, 4-picoline, can undergo radical chlorination to form 4-(trichloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator.
-
Halogen Exchange (Fluorination) : The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange reaction, often employing reagents like antimony trifluoride (Swarts reaction) or hydrogen fluoride under pressure.[1]
-
Functionalization of the Pyridine Ring : The resulting 4-(trifluoromethyl)pyridine can then be selectively functionalized at the 2-position. This may involve bromination followed by a cyanation reaction (e.g., using copper(I) cyanide).
-
Reduction to the Amine : The final step involves the reduction of the nitrile group to the primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
Causality in Experimental Choices : The choice of a multi-step pathway involving halogenation and cyanation is dictated by the need for regioselective functionalization of the pyridine ring. The trifluoromethyl group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can direct nucleophilic substitution. The reduction of a nitrile is a reliable and high-yielding method for the synthesis of primary amines.
Part 3: Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the aminomethyl group.
-
¹³C NMR : Will show distinct signals for the trifluoromethyl carbon, the pyridine ring carbons, and the methylene carbon.
-
¹⁹F NMR : A singlet corresponding to the -CF₃ group is expected. The chemical shift of this peak is a key identifier for trifluoromethylated aromatic compounds.[7]
-
-
Mass Spectrometry (MS) : Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.
-
Infrared (IR) Spectroscopy : Will show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.[8]
Part 4: Applications in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles.[2][4]
Role as a Bioactive Scaffold
-
This compound serves as a key building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for the introduction of various functional groups and for coupling to other molecular scaffolds.
-
Improved Pharmacokinetics : The trifluoromethyl group can block metabolic oxidation at the position of attachment, thereby increasing the metabolic stability and half-life of a drug.[3]
-
Enhanced Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein, potentially leading to increased binding affinity and potency.[3]
Therapeutic Areas of Interest
Derivatives of trifluoromethylpyridines have been investigated in a wide range of therapeutic areas:
-
Oncology : As key components of kinase inhibitors, such as RAF inhibitors for the treatment of melanoma and other cancers.[9]
-
Neuroscience : The ability of the CF₃ group to enhance blood-brain barrier permeability makes it a valuable feature in the design of CNS-active drugs.[3]
-
Agrochemicals : Trifluoromethylpyridines are widely used in herbicides and insecticides.[1]
Drug Development Workflow
The following diagram illustrates how a building block like this compound fits into a typical drug discovery pipeline.
Caption: Role of the title compound in a drug discovery workflow.
Part 5: Safety, Handling, and Storage
Proper handling of this compound is crucial due to its hazardous properties. The information below is synthesized from multiple safety data sheets.[5][10][11][12][13]
GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | |
| Specific Target Organ Toxicity (Single Exposure) | Danger | H335: May cause respiratory irritation. |
Data compiled from PubChem GHS Classification.[5]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment :
-
Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Storage
-
Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.[11][12]
-
Keep the container tightly closed.[14]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Fuji, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-139. [Link]
-
Supporting Information for a scientific article. [Link]
-
PubChem. 4-(Trifluoromethoxy)pyridin-2-amine. [Link]
-
Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
-
Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
-
Molbase. [5-(trifluoromethyl)pyridin-2-yl]methanamine. [Link]
-
Matrix Fine Chemicals. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL. [Link]
-
PubChem. 4-(Trifluoromethyl)pyridine. [Link]
- Google Patents. Method for synthesizing 4-trifluoromethyl pyridine compound.
-
D'Souza, S., & Piras, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]
-
PubChem. [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone. [Link]
-
Cierpiał, T., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. [Link]
-
Fuji, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
PubChem. 4-Fluoro-2-(trifluoromethyl)pyridine. [Link]
-
Acros Pharmatech. This compound hydrochloride. [Link]
-
SpectraBase. 4-METHYL-N-[4-(TRICHLOROMETHYL)-PYRIMIDIN-2-YL]-6-(TRIFLUOROMETHYL)-PYRIMIDIN-2-AMINE. [Link]
-
de Oliveira, A. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1184-1202. [Link]
-
Mary, Y. S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(12), 80-92. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 872577-05-4|this compound| Ambeed [ambeed.com]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. ossila.com [ossila.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. combi-blocks.com [combi-blocks.com]
An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, a key building block in contemporary drug discovery and development. We will delve into its chemical structure, physicochemical properties, and strategic importance in medicinal chemistry. This guide will further explore established synthetic routes, detailed spectroscopic analysis, and critical safety and handling protocols. The primary focus will be on its application as a versatile intermediate in the synthesis of pharmacologically active agents, with a particular emphasis on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique attributes of fluorinated pyridine scaffolds.
Introduction: The Strategic Value of the Trifluoromethylpyridine Moiety
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate the physicochemical and pharmacological properties of a lead compound. When appended to a heterocyclic scaffold such as pyridine, the -CF3 group can impart a range of desirable attributes, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug candidate.
-
Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing target binding and reducing off-target effects.
-
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more potent and selective interactions with biological targets.
This compound has emerged as a particularly valuable building block, combining the advantageous properties of the 4-trifluoromethylpyridine core with a reactive aminomethyl group at the 2-position. This functional handle allows for straightforward elaboration into a diverse array of more complex molecules, making it a privileged scaffold in the design of novel therapeutics.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.
Chemical Structure
The chemical structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a methanamine group at the 2-position.
Diagram of the Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its common salt forms are presented in the table below. It is important to note that while data for the free base is available, more extensive information is often reported for its more stable salt forms.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 872577-05-4 | [PubChem][1] |
| Molecular Formula | C₇H₇F₃N₂ | [PubChem][1] |
| Molecular Weight | 176.14 g/mol | [PubChem][1] |
| Appearance | Light yellow liquid (hydrochloride salt) | [Chem-Impex][2] |
| Appearance | White solid (dihydrochloride salt) | [Sigma-Aldrich] |
| Storage Conditions | Store at 0-8°C | [Chem-Impex][2] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several strategic routes, often involving the initial construction of the 4-trifluoromethylpyridine core followed by functionalization at the 2-position. A plausible and industrially relevant synthetic pathway is outlined below, drawing from established methods for the synthesis of substituted pyridines.[3][4]
Synthetic Workflow
A common strategy involves the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine, which can then be converted to the desired aminomethyl derivative.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on a patent for the synthesis of the key intermediate, 2-chloro-4-trifluoromethylpyridine.[3]
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
-
In a suitable reaction vessel under an inert atmosphere, a solution of a metal reagent in an aprotic solvent is prepared.
-
Trialkylhalosilane is added to activate the reaction mixture.
-
A solution of 1,1,1-trifluoro-4-alkoxy-3-alkenyl-2-one and a 2-haloalkylnitrile is added, and the mixture is heated to 50-80°C.
-
Upon completion of the reaction, the intermediate allyl alcohol is hydrolyzed and cyclized to yield 2-hydroxy-4-(trifluoromethyl)pyridine.
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
-
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine in a suitable solvent such as DMF, phosphorus pentachloride (PCl₅) is added portion-wise at room temperature.[3]
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched, and the product is isolated and purified by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine.[3]
Step 3: Synthesis of this compound
-
The 2-chloro-4-(trifluoromethyl)pyridine can be converted to the final product through a variety of methods. One common approach is a Rosenmund-von Braun reaction to introduce a nitrile group, followed by reduction of the nitrile to the primary amine.
-
Alternatively, the 2-position can be functionalized with a methyl group which is then halogenated and subsequently displaced with an amine source.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the methylene carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF₃ group attached to an aromatic ring.[5][6][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176, along with characteristic fragmentation patterns, including the loss of the trifluoromethyl group.
Applications in Drug Discovery and Development
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in several therapeutic areas, most notably in the development of enzyme inhibitors and anticancer agents.
Lysyl Oxidase-Like 2 (LOXL2) Inhibitors for Fibrosis
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[10] Dysregulation of LOXL2 activity is implicated in the progression of fibrotic diseases. The development of small molecule inhibitors of LOXL2 is a promising therapeutic strategy.
Research has shown that derivatives of (4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy are potent and selective inhibitors of LOXL2.[10] The this compound scaffold serves as a key component of these inhibitors, with the aminomethyl group often involved in crucial interactions with the enzyme's active site. Furthermore, the related compound (2-chloropyridin-4-yl)methanamine has been identified as a selective LOXL2 inhibitor.[11][12][13]
Caption: Role of this compound derivatives in the inhibition of LOXL2.
Anticancer Agents
The trifluoromethylpyridine motif is frequently found in small molecules designed as anticancer agents.[14][15][16] The properties imparted by the -CF₃ group can enhance a compound's ability to inhibit key signaling pathways involved in tumor growth and proliferation. This compound provides a versatile platform for the synthesis of libraries of compounds to be screened for anticancer activity. The aminomethyl group can be readily derivatized to introduce various pharmacophores that can interact with specific cancer targets.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a trifluoromethyl-substituted pyridine ring and a reactive aminomethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. The strategic incorporation of this scaffold can lead to compounds with enhanced metabolic stability, improved cell permeability, and potent biological activity. As research into targeted therapies for diseases such as fibrosis and cancer continues to advance, the demand for privileged scaffolds like this compound is expected to grow, further solidifying its importance in the drug discovery and development pipeline.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Supporting Information for a scientific article.
-
Chem-Impex International. (4-Trifluoromethyl-pyridin-2-yl)methylamine hydrochloride. [Link]
-
PubChem. 4-(Trifluoromethoxy)pyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Westwood, M. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]
- Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound (CN1263094A).
-
PubChem. 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. [5-(Trifluoromethyl)pyridin-2-yl]methanamine. National Center for Biotechnology Information. [Link]
-
L-G, et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(3), 310-315. [Link]
-
National Center for Biotechnology Information. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters. [Link]
-
University of Ottawa. Fluorine NMR. [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
- Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound (CN1103757C).
-
Haga, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 113-122. [Link]
-
Liu, H., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 47, 128268. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link]
- Google Patents. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine (EP2527327A1).
- Google Patents. (2010).
-
National Center for Biotechnology Information. (2015). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Bioorganic & Medicinal Chemistry, 23(17), 5620-5628. [Link]
- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine (US7208603B2).
-
Defense Technical Information Center. (1969). Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
ResearchGate. Figure S26. 13C-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine. [Link]
-
ChemSrc. [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine. [Link]
-
SpectraBase. 4-METHYL-N-[4-(TRICHLOROMETHYL)-PYRIMIDIN-2-YL]-6-(TRIFLUOROMETHYL)-PYRIMIDIN-2-AMINE. [Link]
-
PubMed Central. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cell Cycle, 21(17), 1827-1841. [Link]
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
- Anto P., et al. (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. (Note: A specific citation cannot be generated as the source is a product listing without a main article link).
-
NIST WebBook. 2-Chloro-4-trifluoromethylpyridine. [Link]
Sources
- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 5. biophysics.org [biophysics.org]
- 6. rsc.org [rsc.org]
- 7. colorado.edu [colorado.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(4-(Trifluoromethyl)pyridin-2-yl)methanamine: A Comprehensive Guide to Synthesis, Optimization, and Application
An In-Depth Technical Guide for Medicinal Chemists
Abstract
(4-(Trifluoromethyl)pyridin-2-yl)methanamine is a pivotal building block in contemporary drug discovery, prized for its unique combination of a reactive primary amine for diverse coupling chemistries and a trifluoromethyl-substituted pyridine core. The trifluoromethyl (CF₃) group is a well-established bioisostere for various functionalities, capable of enhancing critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides an in-depth examination of the most robust and scalable synthetic pathways to this valuable intermediate. We will dissect the strategic considerations behind precursor synthesis and explore the nuances of the critical nitrile reduction step, offering detailed, field-proven protocols. The content herein is designed to empower researchers, chemists, and drug development professionals to confidently synthesize and utilize this key building block in their research endeavors.
The Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a privileged heterocycle in medicinal chemistry, present in numerous approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility. When combined with a trifluoromethyl group, the resulting molecule gains significant advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve cell membrane permeability and oral bioavailability.[2][3]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety significantly lowers the pKa of the pyridine nitrogen, preventing unwanted protonation at physiological pH and reducing potential off-target interactions.
-
Target Binding: The CF₃ group can engage in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, thereby increasing binding affinity and selectivity.[4]
The 2-aminomethyl substituent provides a versatile synthetic handle, allowing for the construction of amides, sulfonamides, ureas, and other functional groups essential for probing structure-activity relationships (SAR).
Physicochemical & Safety Profile
A foundational understanding of the target compound's properties is critical before commencing any synthetic work.
| Property | Value | Reference |
| CAS Number | 175277-69-9 | [5] |
| Molecular Formula | C₇H₇F₃N₂ | [5] |
| Molecular Weight | 176.14 g/mol | [5] |
| IUPAC Name | [4-(trifluoromethyl)pyridin-2-yl]methanamine | [5] |
| Predicted Boiling Point | ~235 °C at 760 mmHg | N/A |
| Predicted Density | ~1.35 g/cm³ | N/A |
| UN GHS Classification | Danger: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. | [5] |
CAUTION: Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Retrosynthetic Analysis and Strategic Overview
The most logical and industrially viable approach to synthesizing this compound is through the reduction of the corresponding nitrile, 2-cyano-4-(trifluoromethyl)pyridine. This strategy is advantageous due to the high efficiency and selectivity of modern reduction methods, particularly catalytic hydrogenation.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. benchchem.com [benchchem.com]
- 5. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
(4-(Trifluoromethyl)pyridin-2-yl)methanamine IUPAC name and SMILES format.
An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine: Properties, Synthesis, and Applications
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and SMILES notation, and explores its physicochemical properties. A thorough examination of its synthesis, reactivity, and potential applications, particularly in the development of novel therapeutics, is presented. Furthermore, this guide addresses the critical aspects of safe handling and storage of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Structure
This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 4-position and a methanamine group at the 2-position of the pyridine ring.
-
IUPAC Name: [4-(trifluoromethyl)pyridin-2-yl]methanamine[1]
-
SMILES: C1=CN=C(C=C1C(F)(F)F)CN[1]
-
CAS Number: 872577-05-4[1]
-
Molecular Formula: C7H7F3N2[1]
-
Molecular Weight: 176.14 g/mol [1]
The structure of this molecule, featuring both a strong electron-withdrawing trifluoromethyl group and a basic aminomethyl group, imparts unique electronic and steric properties that are highly sought after in the design of bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 176.14 g/mol | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Synthesis and Reactivity
The synthesis of trifluoromethylpyridines is a key area of research in organic chemistry due to their prevalence in agrochemicals and pharmaceuticals.[3][4] The introduction of a trifluoromethyl group onto a pyridine ring can be challenging.[5]
General Synthetic Strategies
While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, general methodologies for the synthesis of related compounds can be inferred. A common approach involves the use of a pre-functionalized pyridine ring. For instance, a starting material such as 2-cyano-4-(trifluoromethyl)pyridine could undergo reduction of the nitrile group to the corresponding amine.
Diagram 2: Retrosynthetic Analysis
A simplified retrosynthetic pathway.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups. The primary amine is nucleophilic and can participate in a variety of reactions, such as amide bond formation, reductive amination, and formation of Schiff bases. The pyridine nitrogen is basic and can be protonated or alkylated. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.
Applications in Drug Discovery and Development
The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry.[4] The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a valuable component in the design of new drugs.[2][6]
While specific applications of this compound are not extensively documented in public literature, its structure suggests its potential as a key building block in the synthesis of a wide range of biologically active compounds. The aminomethyl group provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecules.
Compounds containing the 4-(trifluoromethyl)pyridine moiety have been investigated for a variety of therapeutic targets. For example, derivatives have been explored as inhibitors of various kinases and other enzymes.[7]
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards.
Hazard Identification
According to available safety data, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes severe skin burns and eye damage (Skin corrosion/irritation).[1]
-
May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side-shields, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10]
-
Spill Management: In case of a spill, avoid dust formation and ensure adequate ventilation.[8] Absorb the spill with an inert material and dispose of it according to local regulations.[11]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If inhaled: Move the person into fresh air.[8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]
-
Diagram 3: Laboratory Safety Workflow
A workflow for the safe handling of chemical reagents.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a trifluoromethyl group and a primary amine on a pyridine scaffold provides a versatile platform for chemical exploration. Researchers and scientists working with this compound should be well-versed in its properties and adhere to strict safety protocols to ensure its effective and safe utilization in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ChemistryViews. Selective Trifluoromethylation of Pyridines. [Link]
-
ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
Sources
- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. jelsciences.com [jelsciences.com]
- 7. ossila.com [ossila.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Literature review of trifluoromethylpyridine derivatives in chemistry.
An In-depth Technical Guide to Trifluoromethylpyridine Derivatives in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Trifluoromethyl Group Advantage on the Pyridine Scaffold
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and biological properties.[2] When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the resulting trifluoromethylpyridine derivatives exhibit a unique combination of properties that make them invaluable building blocks in drug discovery and crop protection.[3][4]
The trifluoromethyl group is a potent electron-withdrawing group, which significantly alters the electronic landscape of the pyridine ring, influencing its reactivity and basicity.[5] This electronic perturbation can enhance binding affinities to biological targets.[2] Furthermore, the CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][3] One of the most significant advantages of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] This increased metabolic stability can lead to a longer half-life in biological systems, potentially allowing for reduced dosing frequency of a drug.[3]
This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylpyridine derivatives, offering insights into the causal relationships behind experimental choices and highlighting their importance in the development of new chemical entities.
Part 2: Synthetic Strategies for Trifluoromethylpyridine Derivatives
The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches: classical halogen exchange reactions, the use of trifluoromethyl-containing building blocks in cyclocondensation reactions, and modern direct C-H trifluoromethylation methods. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.[8]
Classical Methods: Halogen Exchange (Halex) Reactions
The halogen exchange (Halex) reaction is a long-established and industrially important method for the synthesis of trifluoromethylpyridines. This method typically involves the conversion of a trichloromethylpyridine to a trifluoromethylpyridine using a fluorinating agent, most commonly hydrogen fluoride (HF).[9] The reaction proceeds via a stepwise substitution of chlorine atoms with fluorine atoms.
A key intermediate for many agrochemicals and pharmaceuticals is 2,3-dichloro-5-(trifluoromethyl)pyridine.[9] Its synthesis often starts from 2-chloro-5-(chloromethyl)pyridine, which is first chlorinated to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a Halex reaction.[10]
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-Dichloro-5-(trichloromethyl)pyridine
Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine via a halogen exchange reaction.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Iron(III) chloride (catalyst)
-
Dichloromethane
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
-
Autoclave reactor
Procedure:
-
To a high-pressure autoclave reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol) and iron(III) chloride (0.153 g, 0.942 mmol).[11]
-
Carefully add anhydrous hydrogen fluoride (2.423 g, 85 mmol) to the reactor.[11]
-
Seal the autoclave and heat the reaction mixture to 175 °C overnight with stirring.[11]
-
Cool the autoclave to 130 °C and continue stirring for an additional 5 hours.[11]
-
Cool the reactor to room temperature (25 °C) and carefully vent the excess pressure through a caustic scrubber.[11]
-
Dissolve the crude reaction mixture in dichloromethane.[11]
-
Wash the organic layer sequentially with 1 M NaOH solution and water.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.
Causality behind Experimental Choices:
-
Anhydrous HF: Serves as the fluorine source for the halogen exchange. The anhydrous condition is crucial to prevent side reactions.
-
Iron(III) chloride: Acts as a Lewis acid catalyst to facilitate the cleavage of the C-Cl bonds and the formation of C-F bonds.
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy of the C-Cl bond cleavage and drive the reaction to completion.
-
Caustic Scrubber: Used to neutralize the highly corrosive and toxic HF gas upon venting.
-
Aqueous Workup: The NaOH wash removes any remaining acidic impurities, including HF and HCl, while the water wash removes any residual salts.
Building Block Approaches: Cyclocondensation Reactions
Another powerful strategy for constructing trifluoromethylpyridine rings is through cyclocondensation reactions using smaller, readily available trifluoromethyl-containing building blocks.[4] This approach offers great flexibility in introducing various substituents onto the pyridine ring. Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]
These building blocks can react with a variety of partners, such as enamines or ammonia, to construct the pyridine ring in a single or a few steps.[4] This method is particularly useful for accessing substitution patterns that are difficult to achieve through other routes.[4]
Modern Methods: Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation has emerged as a highly attractive and atom-economical method for the synthesis of trifluoromethylpyridines.[12] This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, and allows for the late-stage introduction of the trifluoromethyl group.[13]
Several strategies have been developed for the direct C-H trifluoromethylation of pyridines, including radical, nucleophilic, and electrophilic trifluoromethylation.[12][13] One elegant approach involves the activation of the pyridine ring as an N-ylide or a pyridinium salt, followed by nucleophilic trifluoromethylation.[12]
Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine
Objective: To synthesize a trifluoromethylpyridine via direct C-H trifluoromethylation of a pyridinium salt.
Materials:
-
Pyridine derivative
-
Methyl iodide
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag2CO3)
-
N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the pyridine derivative in a minimal amount of a suitable solvent.
-
Add an excess of methyl iodide and stir the mixture at room temperature overnight to form the corresponding N-methylpyridinium iodide salt.
-
Collect the precipitated pyridinium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
In a separate flask, add the N-methylpyridinium iodide salt, trifluoroacetic acid, and silver carbonate to N,N-dimethylformamide.[12]
-
Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.[12]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.
Causality behind Experimental Choices:
-
N-methylation: The formation of the pyridinium salt activates the pyridine ring towards nucleophilic attack by lowering the energy of the LUMO.
-
Trifluoroacetic acid (TFA): Serves as the trifluoromethyl source.
-
Silver carbonate: Acts as a catalyst or promoter for the trifluoromethylation reaction.[12]
-
DMF: A polar aprotic solvent that is suitable for this type of reaction.
-
Aqueous Workup and Extraction: Standard procedures to separate the organic product from the inorganic salts and other water-soluble components of the reaction mixture.
Part 3: Physicochemical Properties and Their Implications
The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring, which in turn dictates its behavior in biological systems.
Basicity (pKa)
The strongly electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen.[5] This is due to the inductive effect of the CF3 group, which pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. The pKa of 3-trifluoromethylpyridine has been determined using 19F NMR spectroscopy.[14]
Lipophilicity
The trifluoromethyl group is highly lipophilic, and its introduction generally increases the overall lipophilicity of the molecule.[3][5] Lipophilicity, often expressed as logP or logD, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.[15] Increased lipophilicity can enhance membrane permeability, leading to better absorption and distribution.[3]
Metabolic Stability
As previously mentioned, the exceptional strength of the C-F bond confers high metabolic stability to the trifluoromethyl group.[6] This makes trifluoromethylpyridines less susceptible to oxidative metabolism, particularly at the site of trifluoromethylation.[7] This increased metabolic stability is a key reason for the prevalence of trifluoromethylpyridines in pharmaceuticals and agrochemicals.[3][6]
| Property | Pyridine | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| pKa | 5.25 | ~1.3 | ~2.8 | ~1.8 |
| logP | 0.65 | ~1.9 | ~1.7 | ~1.9 |
Note: The pKa and logP values are approximate and can vary depending on the measurement conditions and calculation methods.
Part 4: Applications in Drug Discovery and Agrochemicals
The unique combination of properties imparted by the trifluoromethyl group has led to the widespread use of trifluoromethylpyridine derivatives in both the pharmaceutical and agrochemical industries.[1]
Medicinal Chemistry
In drug discovery, the trifluoromethylpyridine scaffold is present in several approved drugs, where it contributes to improved potency, selectivity, and pharmacokinetic profiles.[2]
Case Study: Apalutamide
Apalutamide is a non-steroidal antiandrogen used for the treatment of prostate cancer.[1] The synthesis of apalutamide involves a key trifluoromethylpyridine intermediate, 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.[16][17] The trifluoromethyl group in apalutamide is crucial for its high binding affinity to the androgen receptor.
| Drug Name | Therapeutic Area | Trifluoromethylpyridine Moiety |
| Apalutamide | Oncology | 3-(Trifluoromethyl)pyridine |
| Enasidenib | Oncology | 2-(Trifluoromethyl)pyridine |
| Tipranavir | Antiviral | 2-(Trifluoromethyl)pyridine |
Agrochemicals
Trifluoromethylpyridine derivatives are also key components of many modern agrochemicals, including herbicides, insecticides, and fungicides.[3][4]
Case Study: Fluazifop-butyl
Fluazifop-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[18][19] It contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety. The trifluoromethyl group enhances the herbicidal activity and contributes to the compound's stability.[20] The synthesis of fluazifop-butyl involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a hydroquinone derivative.[19]
| Agrochemical Name | Type | Trifluoromethylpyridine Moiety |
| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridine |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine |
| Fluazinam | Fungicide | 5-(Trifluoromethyl)pyridine |
Part 5: Emerging Applications in Materials Science
Beyond their established roles in life sciences, trifluoromethylpyridine derivatives are finding new applications in materials science.[21] The unique electronic properties and high stability of these compounds make them attractive candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).[22] The incorporation of trifluoromethyl groups can tune the electronic properties of organic materials, leading to improved device performance.[22] Trifluoromethylpyridine-containing polymers are also being explored for their potential use in a variety of applications, including as high-performance plastics and in electronic materials.[21][23]
Part 6: Conclusion and Future Outlook
Trifluoromethylpyridine derivatives have established themselves as a fundamentally important class of compounds in modern chemistry. Their unique combination of physicochemical properties, imparted by the powerful trifluoromethyl group on the versatile pyridine scaffold, has led to their widespread success in the development of life-saving drugs and effective crop protection agents.
The continued development of novel and efficient synthetic methodologies, particularly in the area of direct C-H trifluoromethylation, will undoubtedly accelerate the discovery of new trifluoromethylpyridine-based molecules with enhanced properties. As our understanding of the intricate interplay between structure and function deepens, we can expect to see the emergence of even more sophisticated applications for these remarkable compounds, not only in medicine and agriculture but also in the exciting field of materials science. The future for trifluoromethylpyridine chemistry is bright, with countless opportunities for innovation and discovery.
Visualizations
Synthetic Strategies for Trifluoromethylpyridines
Caption: Overview of major synthetic routes to trifluoromethylpyridines.
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Caption: Key steps in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Experimental Workflow for Direct C-H Trifluoromethylation
Caption: A typical experimental workflow for direct C-H trifluoromethylation.
Part 7: References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Retrieved from [Link][3]
-
AERU, University of Hertfordshire. Fluazifop-butyl (Ref: SL 236). Retrieved from [Link][18]
-
AERU, University of Hertfordshire. Fluazifop-P-butyl (Ref: R154875). Retrieved from [Link][24]
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link][25]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link][2]
-
Google Patents. (n.d.). WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide. Retrieved from [26]
-
Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link][9]
-
China/Asia On Demand (CAOD). (2018). Improved Synthesis of Apalutamide. Retrieved from [Link][16]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Key Intermediate. Retrieved from [Link][8]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294–313. [Link][1]
-
Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Retrieved from [10]
-
ResearchGate. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. Retrieved from [Link][12]
-
Google Patents. (n.d.). CN107501237B - Synthetic method of Apalutamide. Retrieved from [17]
-
Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved from [11]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Retrieved from [Link][14]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Trifluoromethyl enable high-performance single-emitter white organic light-emitting devices based on quinazoline acceptor. Retrieved from [Link][22]
-
PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link][7]
-
WIPO Patentscope. (2023, July 6). WO/2023/122842 METHOD FOR PREPARING APALUTAMIDE, SYNTHESIS INTERMEDIARIES, AND AMORPHOUS SOLID DISPERSION CONTAINING APALUTAMIDE. Retrieved from [Link][27]
-
ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link][28]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Value of Trifluoromethyl Pyridines in Modern Chemistry. Retrieved from [Link][21]
-
ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. Retrieved from [Link][13]
-
PubMed. (2020, September 18). Regioselective Direct C-H Trifluoromethylation of Pyridine. Retrieved from [Link][29]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link][4]
-
Accounts of Chemical Research. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Retrieved from [Link][30]
-
Organic Letters. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link][31]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link][15]
-
National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link][32]
-
Organic Syntheses Procedure. (n.d.). nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Retrieved from [Link][33]
-
ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link][34]
-
SciSpace. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link][35]
-
MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link][23]
-
MDPI. (n.d.). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. Retrieved from [Link][36]
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link][37]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link][38]
-
New Journal of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link][39]
-
PubMed Central. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Retrieved from [Link][40]
-
SpringerLink. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link][41]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 14. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caod.oriprobe.com [caod.oriprobe.com]
- 17. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]
- 18. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 19. Fluazifop - Wikipedia [en.wikipedia.org]
- 20. invasive.org [invasive.org]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 25. scribd.com [scribd.com]
- 26. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]
- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Organic Syntheses Procedure [orgsyn.org]
- 34. researchgate.net [researchgate.net]
- 35. scispace.com [scispace.com]
- 36. Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method [mdpi.com]
- 37. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 38. mdpi.com [mdpi.com]
- 39. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 40. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 41. hrcak.srce.hr [hrcak.srce.hr]
Introduction: The Strategic Alliance of Pyridine and Fluorine in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyridine Compounds
The pyridine ring is a cornerstone of medicinal chemistry and agrochemical design, present in a vast number of approved drugs and crop protection agents.[1][2] Its nitrogen atom provides a key site for hydrogen bonding and modulates solubility and basicity, making it a privileged scaffold. In parallel, the strategic incorporation of fluorine into bioactive molecules has become a transformative strategy in drug discovery.[3][4] Fluorine, the most electronegative element, imparts a unique combination of properties, including enhanced metabolic stability, modulated lipophilicity, and altered acidity/basicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][5]
This guide delves into the powerful synergy achieved by combining these two entities: the fluorinated pyridine scaffold. We will explore the fundamental physicochemical consequences of introducing fluorine onto the pyridine ring, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to harness these effects for rational molecular design.
Part 1: The Dichotomy of Fluorine's Electronic Influence
To understand the properties of fluorinated pyridines, one must first appreciate the dual electronic nature of the fluorine substituent. Fluorine influences the aromatic π-system through two opposing mechanisms: a powerful, electron-withdrawing inductive effect and a weaker, electron-donating resonance (or mesomeric) effect.[6][7]
-
Inductive Effect (-I): Operating through the sigma (σ) bond framework, fluorine's extreme electronegativity strongly pulls electron density away from the carbon atom to which it is attached.[7] This effect propagates through the ring, reducing the overall electron density and influencing the acidity and basicity of the molecule.
-
Resonance Effect (+R): The lone pair electrons on the fluorine atom can be delocalized into the aromatic π-system.[6] This donation of electron density partially counteracts the inductive withdrawal. However, for fluorine, the inductive effect is significantly stronger than the resonance effect, resulting in a net electron withdrawal from the ring.
This interplay is critical; while the ring is deactivated towards electrophilic substitution, the resonance effect still directs substitution to the ortho and para positions.[6]
Caption: Duality of fluorine's electronic effects on the pyridine ring.
Part 2: Modulation of Basicity (pKa)
A primary and predictable consequence of fluorinating the pyridine ring is a significant reduction in the basicity of the pyridine nitrogen, which is quantified by a lower pKa value.
Causality: The Inductive Rationale
The basicity of pyridine stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the entire ring system, including the nitrogen atom.[8] This reduction in electron density on the nitrogen makes its lone pair less available for protonation, thereby weakening it as a base.[9] The effect is cumulative and position-dependent; increasing the number of fluorine substituents further decreases the pKa. Fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) have the most pronounced effect due to their proximity.[8]
Application in Drug Design
Lowering the pKa can be highly advantageous. Many biological systems and cellular compartments (like lysosomes) are acidic. A high pKa can lead to protonation and unwanted sequestration of a drug in these organelles, reducing its effective concentration at the target site. By tuning the pKa downwards with fluorine, chemists can mitigate this risk and improve a compound's pharmacokinetic profile.[9]
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 4.00 (Estimated) |
| 2,6-Difluoropyridine | -2.96 |
| Pentafluoropyridine | < -2.0 |
| Note: pKa values can vary slightly depending on the measurement conditions. Data compiled from multiple sources.[8] |
Part 3: The Context-Dependent Impact on Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter for drug absorption, distribution, and membrane permeability. It is commonly measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds. The effect of fluorine on lipophilicity is nuanced and highly dependent on the molecular context.[9][10]
Causality: A Balancing Act
Fluorination influences lipophilicity through two competing effects:
-
Increased Hydrophobic Surface: Replacing a smaller hydrogen atom with a slightly larger fluorine atom increases the molecule's overall surface area. This can enhance hydrophobic interactions and increase lipophilicity.[10]
-
Increased Polarity: The highly polar C-F bond can increase the overall molecular dipole moment. This can lead to stronger interactions with polar solvents like water, thereby decreasing lipophilicity.[10][11]
The net effect depends on the number and position of fluorine atoms and the overall molecular structure. A single fluorine atom often leads to a modest increase in LogP. However, introducing multiple fluorine atoms or highly polar fluorinated groups (like SCF2H) can lead to a counterintuitive decrease in lipophilicity compared to their more fluorinated counterparts (like SCF3), due to the dominance of the polarity effect.[10]
| Compound | LogD (pH 7.4) | Comment |
| 2-(Methylthio)pyridine | 1.69 | Non-fluorinated reference |
| 2-(Difluoromethylthio)pyridine | 1.95 | Modest increase in lipophilicity |
| 2-(Trifluoromethylthio)pyridine | 2.13 | Greatest lipophilicity in the series |
| Data from Bernús et al. (2024)[10] |
Part 4: Enhancing Metabolic Stability
One of the most celebrated applications of fluorination in drug design is to enhance metabolic stability.[3][4] Many drug candidates fail due to rapid metabolism by enzymes, particularly the Cytochrome P450 (CYP) family, which often involves the oxidation of a C-H bond.
Causality: The Strength of the C-F Bond
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~109 kcal/mol), significantly stronger than a typical C-H bond (~98 kcal/mol).[3][12] This inherent strength makes the C-F bond highly resistant to enzymatic cleavage by oxidative enzymes.[5] By replacing a metabolically vulnerable C-H bond—a "metabolic soft spot"—with a C-F bond, medicinal chemists can effectively block this pathway of degradation, thereby increasing the drug's half-life and bioavailability.[4][5]
It is crucial to note that metabolic stability is not solely due to C-F bond strength. Fluorine's electron-withdrawing nature can also deactivate adjacent C-H bonds, making them less susceptible to oxidation.[13][14] However, inappropriate placement of fluorine can sometimes lead to the formation of unstable metabolites that can defluorinate, so careful study is always required.[12]
Caption: Workflow for pKa determination using UV-spectrophotometry.
Protocol 2: LogP/LogD Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous phase. [15][16] Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate.
-
Sample Addition: Add a known amount of the fluorinated pyridine compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Caption: Shake-flask method workflow for LogP/LogD determination.
Conclusion
The fluorination of pyridine rings is a powerful and versatile strategy in modern chemical design. By understanding the fundamental principles governing how fluorine modulates electronic properties, basicity, lipophilicity, and metabolic stability, researchers can make more informed decisions. The strategic placement of fluorine is not a matter of simple substitution but a nuanced, context-dependent tool for fine-tuning a molecule's physicochemical profile. The ability to precisely alter these properties allows for the rational design of safer, more effective drugs and agrochemicals, underscoring the enduring importance of fluorinated pyridines in science and industry.
References
-
Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]
-
Sal-like, S. M., Mabkhot, Y. N., & Al-Majid, A. M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34775–34785. [Link]
-
Hussain, S., Alajmi, M. F., Al-Warhi, T., Al-Otaibi, J. F., Al-Ghamdi, S. S., & Alqahtani, A. S. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
-
Kaur, B., & Kishore, D. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [Link]
-
Mundlapati, S., et al. (n.d.). Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes. Physical Chemistry Chemical Physics. [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Clot, E., Eisenstein, O., & Perutz, R. N. (2009). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 42(1), 2-12. [Link]
-
Sal-like, S. M., Mabkhot, Y. N., & Al-Majid, A. M. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
University of York. (n.d.). C-F Bond Activation and Metal Fluoride Complexes. [Link]
-
Clot, E., Eisenstein, O., & Perutz, R. N. (2025). C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. ResearchGate. [Link]
-
Arroyo, V. D., Nunez, R., & Arevalo, R. (2025). From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 305-316. [Link]
-
Wang, C., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 10(1), 109. [Link]
-
Peebles, S. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics. [Link]
-
Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]
-
Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]
-
Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorine: How TFMP Drives Agrochemical Innovation. [Link]
-
Royal Society of Chemistry. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. [Link]
-
Das, A., & Chattaraj, P. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
-
D'Oria, E., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(2), 795. [Link]
-
Vistoli, G., et al. (2008). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling, 48(7), 1344-1351. [Link]
-
Alkorta, I., et al. (2025). Effects of fluorine substitution on hydrogen bond interactions. ResearchGate. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Wagner, J. R., & Lee, D. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3426. [Link]
-
Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 629-643. [Link]
-
Michalska, D., et al. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]
-
Thiehoff, C., & Gilmour, R. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. [Link]
-
Boenigk, D., & Mootz, D. (1988). Fluorides and fluoro acids. Part 18. The system pyridine-hydrogen fluoride at low temperatures. Formation and crystal structures of solid complexes with very strong NHF and FHF hydrogen bonding. Journal of the American Chemical Society. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
Hu, D., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry, 17, 1269-1286. [Link]
-
Thiehoff, C., & Gilmour, R. (2021). Fluorinated Rings: Conformation and Application. Ben-Gurion University Research Portal. [Link]
-
Boenigk, D., & Mootz, D. (1988). Fluorides and fluoro acids. Part 18. The system pyridine-hydrogen fluoride at low temperatures. Formation and crystal structures of solid complexes with very strong NHF and FHF hydrogen bonding. Semantic Scholar. [Link]
-
Ogawa, Y., & Tokunaga, E. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101623. [Link]
-
Anonymous. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Link]
-
McNeill, K., & Arnold, W. A. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11625–11636. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
The Ascent of the Trifluoromethylpyridine Core: A Synthetic and Historical Guide for the Modern Chemist
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical design. This guide provides an in-depth exploration of the discovery and synthetic evolution of trifluoromethylpyridines, a privileged structural motif that continues to empower the development of novel therapeutics and crop protection agents. We will delve into the historical context of their emergence, dissect the key synthetic strategies that have defined their accessibility, and provide practical, field-proven insights into their preparation.
The Dawn of a Privileged Moiety: A Historical Perspective
The journey of trifluoromethylpyridines is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who prepared benzotrifluoride from benzotrichloride.[1] However, it wasn't until 1947 that the trifluoromethyl group was successfully introduced into a pyridine ring, marking a significant milestone in the development of fluorinated heterocycles.[2][3] This initial synthesis involved the chlorination and subsequent fluorination of picoline, a foundational approach that laid the groundwork for future innovations.[1][3]
The true value of the trifluoromethylpyridine core began to be realized with the commercialization of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[2][4] This event catalyzed a surge in research and development activities surrounding trifluoromethylpyridine derivatives, leading to the discovery and commercialization of over 20 new agrochemicals and a growing number of pharmaceuticals.[2][4] Today, trifluoromethylpyridines are indispensable building blocks in the synthesis of a wide range of biologically active molecules, from insecticides and fungicides to anticancer and antiviral agents.[5][6][7]
Foundational Synthetic Strategies: Accessing the Trifluoromethylpyridine Core
The synthetic accessibility of trifluoromethylpyridines has evolved significantly since their initial discovery. Three primary strategies have emerged as the most robust and widely adopted approaches:
-
Halogen Exchange (Halex) Reactions: This classical and industrially significant method involves the fluorination of a pre-existing trichloromethylpyridine.
-
Cyclocondensation Reactions: This "bottom-up" approach constructs the pyridine ring from acyclic precursors already containing the trifluoromethyl group.
-
Direct C-H Trifluoromethylation: This modern strategy introduces the trifluoromethyl group directly onto the pyridine ring, offering a more atom-economical approach.
The following sections will provide a detailed examination of each of these methodologies, complete with mechanistic insights and practical considerations.
The Workhorse of Industry: Halogen Exchange from Trichloromethylpyridines
The halogen exchange (Halex) reaction is a cornerstone of industrial-scale trifluoromethylpyridine synthesis, particularly for key intermediates like 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.[8] The general principle involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms using a suitable fluorinating agent, typically hydrogen fluoride (HF).
This process can be conceptualized as a two-stage transformation: the initial formation of the trichloromethylpyridine followed by the fluorine exchange.
Caption: General workflow for the Halex synthesis of trifluoromethylpyridines.
The chlorination of the methyl group of a picoline derivative is typically achieved using chlorine gas under radical conditions (e.g., UV irradiation) or with a chlorinating agent like sulfuryl chloride. The subsequent fluorination is then carried out, often in the vapor phase at high temperatures over a metal fluoride catalyst or in the liquid phase under pressure.[1][9]
A significant advancement in this area is the development of simultaneous vapor-phase chlorination and fluorination processes.[7] This one-step method, often conducted at temperatures above 300°C with transition metal-based catalysts, allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) from 3-picoline.[1][7]
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The following protocol is a representative example of a laboratory-scale synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several agrochemicals.[10]
Step 1: Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine
-
This precursor can be synthesized through various routes, including the direct chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.[1] A patented method describes the on-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine using antimony trichloride as a catalyst.[11]
Step 2: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Materials: 2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol), anhydrous hydrogen fluoride (180 g, 9 mol), mercuric oxide.
-
Procedure:
-
To a polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride.
-
Cool the mixture to -20 °C.
-
Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.
-
Stir the reaction for approximately 22 hours, or until the system turns a gray-white color.
-
Filter the reaction mixture.
-
Neutralize the filtrate with sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure to obtain the final product.
-
This method has been reported to achieve a conversion rate of 100% with a selectivity of 98%.[10]
Building from the Ground Up: Cyclocondensation Strategies
Cyclocondensation reactions offer a powerful and versatile alternative to the Halex method. This "building block" approach involves the construction of the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. This strategy is particularly useful for accessing substitution patterns that are difficult to obtain through direct functionalization of the pyridine ring.
A variety of trifluoromethylated building blocks are commercially available or readily synthesized, with some of the most common being:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Trifluoroacetic acid and its derivatives[2]
These building blocks can be reacted with a range of partners, such as enamines, enaminones, or 1,3-dicarbonyl compounds, to construct the trifluoromethylpyridine core.
Caption: General scheme for trifluoromethylpyridine synthesis via cyclocondensation.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic acid
This protocol illustrates the synthesis of 4-(trifluoromethyl)nicotinic acid, a valuable intermediate, using a cyclocondensation approach followed by subsequent transformations.[12]
Step 1: Synthesis of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
-
Materials: Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, potassium hydroxide, methanol.
-
Procedure:
-
In a suitable reaction vessel, combine ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in methanol.
-
Add potassium hydroxide as a catalyst.
-
The cyclization reaction proceeds to form the dihydroxypyridine derivative.
-
Step 2: Chlorination to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine
-
Materials: 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, phosphorus oxychloride (POCl₃).
-
Procedure:
-
React the dihydroxypyridine with POCl₃ to convert the hydroxyl groups to chlorides.
-
Step 3: Hydrolysis and Hydrogenolysis
-
Materials: 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, sodium hydroxide, ethanol, hydrochloric acid, palladium on carbon (Pd/C).
-
Procedure:
-
Hydrolyze the cyano group to a carboxylic acid and the chloro groups to hydroxyl groups using a sodium hydroxide solution in ethanol.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Perform catalytic hydrogenolysis using Pd/C to remove the hydroxyl groups and obtain 4-(trifluoromethyl)nicotinic acid.
-
The Modern Approach: Direct C-H Trifluoromethylation
The direct trifluoromethylation of pyridine rings represents a significant advancement in synthetic efficiency, as it circumvents the need for pre-functionalized starting materials. These methods typically involve the generation of a trifluoromethyl radical (CF₃•) or an electrophilic trifluoromethylating agent ("CF₃⁺") that can directly attack the pyridine ring.
A variety of reagents have been developed for this purpose, including:
-
Radical Trifluoromethylating Agents:
-
Langlois' Reagent (CF₃SO₂Na): A stable and inexpensive solid that generates CF₃• upon oxidation.[13]
-
Trifluoroiodomethane (CF₃I): A gaseous reagent that can be used under photochemical or thermal conditions.
-
-
Electrophilic Trifluoromethylating Agents:
-
Togni's Reagents: Hypervalent iodine compounds that act as "CF₃⁺" sources.[14]
-
Umemoto's Reagents: S-(trifluoromethyl)dibenzothiophenium salts that are powerful electrophilic trifluoromethylating agents.
-
The regioselectivity of direct trifluoromethylation can be a challenge due to the electron-deficient nature of the pyridine ring.[15] However, various strategies have been developed to control the position of trifluoromethylation, including the use of directing groups or the activation of the pyridine ring, for instance, through N-oxide formation.[14]
Comparative Data on Direct Trifluoromethylation Methods
| Method | Reagent | Typical Conditions | Regioselectivity | Yields | Reference |
| Radical | Langlois' Reagent (CF₃SO₂Na), Oxidant (e.g., t-BuOOH) | Room temperature | Often a mixture of isomers | Moderate to Good | [13] |
| Radical (Photoredox) | CF₃SO₂Cl, Ru(bpy)₃Cl₂ | Visible light, room temperature | Substrate-dependent | Good to Excellent | [16] |
| Electrophilic | Togni's Reagent | Metal catalyst (e.g., Cu, Pd) or acidic conditions | Often C2 or C4 | Moderate to Good | [14] |
| Nucleophilic Activation | Hydrosilylation, then Togni's Reagent | B(C₆F₅)₃ catalyst, then DDQ | C3-selective | Moderate to High | [14] |
Experimental Protocol: 3-Position-Selective C-H Trifluoromethylation of Pyridine
This innovative method utilizes nucleophilic activation of the pyridine ring via hydrosilylation to achieve selective trifluoromethylation at the C3 position.[14]
-
Materials: Pyridine derivative (e.g., quinoline), methylphenylsilane, tris(pentafluorophenyl)borane, Togni's Reagent I, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1,2-dichloroethane.
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the pyridine derivative and tris(pentafluorophenyl)borane in 1,2-dichloroethane.
-
Add methylphenylsilane and heat the mixture to 65 °C to effect hydrosilylation.
-
After the hydrosilylation is complete, cool the reaction mixture to 0 °C.
-
Add Togni's Reagent I and stir the mixture.
-
Allow the reaction to warm to 25 °C.
-
Add DDQ and continue stirring at 25 °C.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
-
This method provides a unique approach to accessing 3-trifluoromethylpyridines, which are often challenging to synthesize via other routes.
Applications in Drug Discovery and Agrochemicals
The unique physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity, metabolic stability, and binding affinity, have made trifluoromethylpyridines highly sought-after motifs in drug discovery and agrochemical development.[5]
In Agrochemicals:
-
Herbicides: Fluazifop-butyl and Haloxyfop-methyl are prominent examples of herbicides that incorporate the 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine cores, respectively.[1]
-
Insecticides and Fungicides: A wide range of insecticides and fungicides also feature the trifluoromethylpyridine scaffold, demonstrating its broad utility in crop protection.[2]
In Pharmaceuticals:
-
Kinase Inhibitors: The trifluoromethylpyridine moiety is a common feature in many kinase inhibitors developed for the treatment of cancer.[17]
-
Anti-inflammatory Agents: Analogues of the COX-2 inhibitor Celecoxib have been synthesized incorporating a trifluoromethyl-dihydropyridone moiety, demonstrating the potential of this scaffold in developing new anti-inflammatory drugs.[4]
-
Antiviral and Other Therapeutic Areas: Trifluoromethylpyridines are also being explored for their potential in treating a variety of other diseases, including viral infections.[7]
Conclusion and Future Outlook
From its discovery in the mid-20th century to its current status as a privileged scaffold, the trifluoromethylpyridine core has had a profound impact on chemical science. The evolution of its synthesis, from the early halogen exchange methods to modern direct C-H functionalization strategies, has been driven by the ever-increasing demand for these valuable compounds in the life sciences. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of trifluoromethylpyridines. These future innovations will undoubtedly continue to fuel the discovery of next-generation pharmaceuticals and agrochemicals, addressing some of the most pressing challenges in human health and food security.
References
-
Tsukamoto, M., Nakamura, T., Fujikawa, K., & Imajai, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
Tsukamoto, M., Nakamura, T., Fujikawa, K., & Imajai, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., ... & Isakson, P. C. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). The Chemical Synthesis Role of 2-Hydroxy-3-trifluoromethylpyridine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding Trifluoromethyl Pyridines in Pharma Synthesis. [Link]
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Chemin, A., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemistryViews. [Link]
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
- Zhang, W. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Wallace, E. M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]
-
Studylib. (n.d.). Pyridine Synthesis: Condensation & Cycloaddition Reactions. [Link]
-
ResearchGate. (2025). Methods for the synthesis of 2‐trifluoromethyl pyridines. [Link]
-
ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]
- Wang, Y. (2014). Synthetic method of 2-chloro-5-trichloromethyl pyridine.
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
Wikipedia. (n.d.). Fluazifop. [Link]
-
Umemoto, T., & Ishihara, S. (1993). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
-
Eureka. (2022). Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
ResearchGate. (2025). Regioselective Direct C–H Trifluoromethylation of Pyridine. [Link]
- Google Patents. (n.d.). A kind of preparation method of 4-trifluoromethyl nicotinic acid.
- Google Patents. (n.d.). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). Preparation method of 4- trifluoromethyl nicotinic acid.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds. Macmillan Group - Princeton University. [Link]
-
Mastering the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Key Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Zhou, X., et al. (2022). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. PubMed. [Link]
-
ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
-
Kornfilt, D. J., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. PubMed. [Link]
-
Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. [Link]
-
ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow. [Link]
-
ResearchGate. (2025). Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. [Link]
-
ResearchGate. (2025). Copper‐Catalyzed Trifluoromethylation Reactions. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. alfa-chemical.com [alfa-chemical.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of (4-(Trifluoromethyl)pyridin-2-yl)methanamine: A Technical Guide to Biological Activities and Target Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of a Fluorinated Pyridine Scaffold
(4-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated pyridine derivative with a chemical structure that holds considerable promise for therapeutic applications[1]. The unique physicochemical properties conferred by the trifluoromethyl group, a strong electron-withdrawing moiety, combined with the versatile pyridine core, make this compound and its analogs attractive scaffolds in medicinal chemistry[2][3]. Pyridine-containing molecules are prevalent in a wide array of biologically active compounds, including numerous FDA-approved drugs, highlighting their importance in drug design[4]. This technical guide provides an in-depth exploration of the potential biological activities and molecular targets of this compound, drawing upon existing research on structurally related compounds to illuminate promising avenues for drug discovery and development.
This document will delve into two primary, evidence-based potential applications for this chemical entity: as a modulator of voltage-gated sodium channels for the treatment of chronic pain, and as an inhibitor of lysyl oxidase-like 2 for anti-fibrotic therapies.
Section 1: Targeting Chronic Pain Through Voltage-Gated Sodium Channel Nav1.7 Inhibition
Chronic pain remains a significant global health challenge with a pressing need for novel, effective, and non-addictive analgesics. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a genetically validated and highly sought-after target for pain therapeutics[5][6]. Human genetic studies have demonstrated that loss-of-function mutations in SCN9A lead to a congenital indifference to pain, while gain-of-function mutations are associated with severe pain disorders[6]. This strong evidence underscores the potential of selective Nav1.7 inhibitors as powerful analgesics.
Numerous small molecule inhibitors of Nav1.7 containing pyridine and trifluoromethyl moieties have been reported, suggesting that this compound could serve as a valuable building block or lead compound in this area[7][8][9].
Proposed Mechanism of Action: State-Dependent Blockade of Nav1.7
It is hypothesized that this compound or its derivatives could function as state-dependent blockers of the Nav1.7 channel. This mechanism involves preferential binding to the channel in its open or inactivated states, which are more prevalent in rapidly firing neurons characteristic of pain pathways. This leads to a selective inhibition of pain-transmitting neurons over normally functioning ones, potentially minimizing side effects.
Caption: Proposed mechanism of Nav1.7 inhibition for analgesia.
Experimental Workflow for Validating Nav1.7 Inhibition
A systematic approach is required to validate the activity and selectivity of this compound and its analogs against Nav1.7.
Caption: Experimental workflow for validating Nav1.7 inhibitors.
Detailed Methodologies:
-
Automated Electrophysiology (Patch-Clamp) Assay:
-
Objective: To determine the potency (IC50) of the compound in inhibiting human Nav1.7 channels.
-
Cell Line: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel.
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend cells in an appropriate external solution.
-
Use an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Establish a whole-cell configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).
-
Apply the test compound at increasing concentrations.
-
Measure the peak inward current at each concentration and calculate the percentage of inhibition.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
-
-
Nav Isoform Selectivity Panel:
-
Objective: To assess the selectivity of the compound for Nav1.7 over other Nav channel isoforms to predict potential off-target effects.
-
Methodology: Perform automated patch-clamp assays as described above using cell lines expressing other Nav isoforms (e.g., Nav1.1, Nav1.2, Nav1.5).
-
Data Analysis: Compare the IC50 values for Nav1.7 with those for other isoforms to determine the selectivity ratio.
-
Section 2: A Novel Approach to Anti-Fibrotic Therapy via Lysyl Oxidase-Like 2 (LOXL2) Inhibition
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological feature of many chronic diseases. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a crucial role in the cross-linking of collagen and elastin, which is a key process in ECM remodeling and the progression of fibrosis[10]. Upregulation of LOXL2 has been observed in various fibrotic conditions, making it a compelling target for anti-fibrotic therapies.
Significantly, a derivative of this compound has been identified as a potent and irreversible inhibitor of LOXL2, demonstrating oral efficacy in a preclinical model of lung fibrosis[10]. This finding strongly suggests that the this compound scaffold is a promising starting point for the development of novel LOXL2 inhibitors.
Proposed Mechanism of Action: Irreversible Inhibition of LOXL2
The proposed mechanism involves the irreversible binding of the compound to the active site of LOXL2, thereby inhibiting its catalytic activity. This prevents the oxidative deamination of lysine residues in collagen and elastin, which in turn blocks the formation of cross-links that contribute to tissue stiffening and fibrosis.
Caption: Proposed mechanism of LOXL2 inhibition for anti-fibrotic therapy.
Experimental Workflow for Validating LOXL2 Inhibition
A series of biochemical and cell-based assays are necessary to confirm the inhibitory activity and selectivity of compounds derived from the this compound scaffold.
Caption: Experimental workflow for validating LOXL2 inhibitors.
Detailed Methodologies:
-
LOXL2 Enzyme Activity Assay (Amplex Red):
-
Objective: To measure the potency of the compound in inhibiting the enzymatic activity of recombinant human LOXL2.
-
Principle: The assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by LOXL2. H2O2, in the presence of horseradish peroxidase (HRP), reacts with Amplex Red to produce the fluorescent product resorufin.
-
Protocol:
-
Add recombinant human LOXL2 enzyme to a 96-well plate.
-
Add the test compound at various concentrations and incubate.
-
Initiate the reaction by adding a substrate (e.g., putrescine or a peptide substrate), HRP, and Amplex Red.
-
Measure the fluorescence intensity over time.
-
Calculate the rate of reaction and determine the percentage of inhibition at each compound concentration.
-
Determine the IC50 value by fitting the data to a concentration-response curve.
-
-
-
In Vivo Bleomycin-Induced Lung Fibrosis Model:
-
Objective: To evaluate the in vivo efficacy of the compound in a rodent model of lung fibrosis.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Induce lung fibrosis by intratracheal administration of bleomycin.
-
Administer the test compound orally or via another appropriate route for a specified duration (e.g., 14 days).
-
At the end of the study, harvest the lungs.
-
Assess the extent of fibrosis by measuring the lung collagen content (e.g., using the Sircol assay) and by histological analysis (e.g., Masson's trichrome staining).
-
Compare the results from the compound-treated group with those from the vehicle-treated group.
-
-
Summary of Potential Biological Activities and Targets
| Target | Therapeutic Area | Proposed Mechanism of Action | Key In Vitro Assay | Key In Vivo Model |
| Nav1.7 | Chronic Pain | State-dependent channel blockade | Automated Patch-Clamp | Neuropathic Pain Models (e.g., Chung) |
| LOXL2 | Fibrosis | Irreversible enzyme inhibition | Amplex Red Enzyme Assay | Bleomycin-Induced Lung Fibrosis |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting both chronic pain and fibrotic diseases. The existing literature on related analogs provides a strong rationale for investigating this compound and its derivatives as inhibitors of Nav1.7 and LOXL2. The experimental workflows outlined in this guide offer a systematic approach to validating these potential biological activities and advancing promising candidates through the drug discovery pipeline. Future research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates with superior efficacy and safety profiles.
References
- The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia. Bioorganic & Medicinal Chemistry Letters.
- Discovery of pyridyl urea sulfonamide inhibitors of NaV1.7. PubMed.
- [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810. PubChem.
- Imidazopyridines: a novel class of hNav1.7 channel blockers. PubMed.
- Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters.
- Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. PubMed.
- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyridyl urea sulfonamide inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazopyridines: a novel class of hNav1.7 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(4-(Trifluoromethyl)pyridin-2-yl)methanamine is a key building block in contemporary medicinal chemistry. Its structural motifs—a pyridine ring, a trifluoromethyl group, and a primary amine—are prevalent in a variety of pharmacologically active compounds. The trifluoromethyl group, in particular, is often introduced to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Accurate and unambiguous structural confirmation of this intermediate is therefore a critical checkpoint in any synthetic campaign. This guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound, offering a framework for its unequivocal identification and characterization.
Molecular Structure and Key Features
The structure of this compound presents distinct features that give rise to a characteristic spectroscopic fingerprint. The pyridine ring is substituted at the 2- and 4-positions. The strongly electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electron distribution within the aromatic ring, impacting the chemical shifts of the ring protons and carbons. The aminomethyl group at the 2-position introduces a primary amine and a methylene bridge, both of which are readily identifiable by NMR.
Mass Spectrometry Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, both high- and low-resolution mass spectrometry provide valuable information.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information.
| m/z | Assignment | Interpretation |
| 176 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound (C₇H₇F₃N₂).[3] |
| 175 | [M-H]⁺ | Loss of a hydrogen atom. |
| 159 | [M-NH₃]⁺ | Loss of ammonia from the primary amine. |
| 107 | [M-CF₃]⁺ | Loss of the trifluoromethyl group, a common fragmentation for such compounds.[4] |
The presence of the molecular ion at m/z 176 is a key indicator of the compound's identity. The fragmentation pattern, particularly the loss of the trifluoromethyl group, provides strong evidence for the presence of this substituent.
Fragmentation Pathway
The fragmentation of this compound under electron ionization can be visualized as a series of logical bond cleavages.
Caption: Fragmentation pathway of this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are indispensable for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the methylene protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | d | 1H | H-6 | The proton adjacent to the nitrogen in a pyridine ring is typically the most deshielded.[5] |
| ~7.5 | s | 1H | H-3 | This proton is expected to show a singlet-like appearance due to minimal coupling with adjacent protons. |
| ~7.3 | d | 1H | H-5 | The electron-withdrawing CF₃ group at the 4-position will deshield this proton. |
| ~4.0 | s | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the amine group. |
| ~1.8 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |
The downfield shift of the pyridine protons is a characteristic feature, with the proton at the 6-position being the most deshielded due to its proximity to the electronegative nitrogen atom.[6] The trifluoromethyl group's strong electron-withdrawing nature further influences the chemical shifts of the ring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation
The ¹³C NMR spectrum will show signals for the pyridine ring carbons, the methylene carbon, and the trifluoromethyl carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-2 | The carbon atom attached to the aminomethyl group and adjacent to the nitrogen. |
| ~150 | C-6 | The carbon atom adjacent to the nitrogen. |
| ~140 (q) | C-4 | The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.[7] |
| ~122 (q) | -CF₃ | The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant.[7][8] |
| ~120 | C-3 | Aromatic carbon. |
| ~118 | C-5 | Aromatic carbon. |
| ~45 | -CH₂- | The aliphatic methylene carbon. |
A key feature in the ¹³C NMR spectrum is the splitting of the C-4 and -CF₃ signals into quartets due to one-bond and two-bond coupling with the fluorine atoms, respectively. This provides definitive evidence for the presence and position of the trifluoromethyl group.
Structural Assignment Workflow
A logical workflow combining both ¹H and ¹³C NMR data allows for the complete assignment of the structure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for (4-(Trifluoromethyl)pyridin-2-yl)methanamine in Medicinal Chemistry
Introduction: The Strategic Importance of the (4-Trifluoromethyl)pyridin-2-yl)methanamine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is of high interest due to its ability to modulate pKa, improve metabolic stability, increase lipophilicity, and enhance binding affinity through unique electronic interactions. The (4-(Trifluoromethyl)pyridin-2-yl)methanamine scaffold has emerged as a valuable building block, combining the advantageous properties of the trifluoromethyl group with the versatile chemistry of the pyridine ring and a reactive primary amine handle. This unique combination allows for its incorporation into a diverse array of molecular architectures targeting a wide range of biological pathways.
This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry. We will delve into its role in the development of targeted therapies, with a particular focus on kinase inhibitors, and provide detailed, field-proven protocols for the synthesis and biological evaluation of compounds containing this key structural motif.
Key Attributes and Medicinal Chemistry Rationale
The utility of the this compound scaffold stems from the synergistic interplay of its constituent parts:
-
Trifluoromethyl Group: This strongly electron-withdrawing group significantly impacts the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen. This can be crucial for optimizing interactions with biological targets. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often enhancing the pharmacokinetic profile of a drug candidate.
-
Pyridine Ring: As the second most common heterocycle in FDA-approved drugs, the pyridine ring is a well-established pharmacophore.[1] It can participate in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and cation-π interactions, which are critical for molecular recognition at the target binding site.
-
Aminomethyl Linker: The primary amine provides a versatile synthetic handle for the introduction of diverse substituents through well-established chemical transformations such as amide bond formation, reductive amination, and urea formation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Application Focus: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A prominent application of the trifluoromethylpyridine scaffold is in the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is frequently dysregulated in various human cancers.[2][3]
Case Study: Bimiralisib (PQR309) - A Dual PI3K/mTOR Inhibitor
Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K and mTOR inhibitor that has undergone clinical investigation for the treatment of advanced solid tumors and refractory lymphoma.[3][4][5][6] The chemical structure of bimiralisib, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, prominently features the 2-amino-4-(trifluoromethyl)pyridine core, a close derivative of our topic scaffold.
The synthesis of bimiralisib showcases the utility of this building block in constructing complex, biologically active molecules.[6][7] The trifluoromethylpyridine moiety plays a crucial role in the molecule's overall profile, contributing to its potent inhibitory activity and favorable pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of a Bimiralisib Analog via Suzuki Coupling
This protocol outlines a representative synthesis of a bimiralisib analog, demonstrating the application of the trifluoromethylpyridine core in a key cross-coupling reaction. The synthesis involves the Suzuki coupling of a boronic acid pinacol ester of 2-amino-4-(trifluoromethyl)pyridine with a chlorinated triazine derivative.
Materials:
-
4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine
-
2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a dried reaction vessel, add 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 equivalent), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 equivalents), potassium carbonate (3.0 equivalents), and SPhos (0.04 equivalents).[8]
-
Purge the vessel with nitrogen or argon for 15 minutes to ensure an inert atmosphere.[8]
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.[8]
-
Via syringe, add anhydrous 1,4-dioxane and degassed water to the reaction vessel. A typical solvent ratio is 4:1 dioxane to water.[8]
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired product.
dot
Caption: Workflow for Suzuki coupling synthesis.
Protocol 2: In Vitro PI3Kα Kinase Assay
This protocol describes a general method for evaluating the inhibitory activity of a test compound against the PI3Kα enzyme using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[8]
-
PI:3PS (phosphatidylinositol:phosphatidylserine) lipid substrate
-
ATP solution
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well low volume plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a PI3K Reaction Buffer/Lipid Substrate mixture according to the assay kit manufacturer's instructions.
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in the appropriate assay buffer.
-
Prepare the ATP solution at the desired concentration (e.g., 25 µM).[8]
-
-
Enzyme Reaction:
-
Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[8]
-
Add 4 µL of a mixture containing the PI3Kα enzyme and the lipid substrate to each well.[8]
-
Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well.[8]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of PI3Kα activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
dot
Caption: PI3K alpha kinase assay workflow.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of a synthesized compound on the proliferation of cancer cell lines, a common secondary assay for evaluating potential anti-cancer agents.
Materials:
-
Cancer cell line of interest (e.g., PC3 for prostate cancer)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[9]
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Data Presentation: A Snapshot of Activity
The following tables summarize representative data for bimiralisib, a compound featuring a derivative of the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib
| Kinase Target | IC₅₀ (nM) |
| PI3Kα | 33 |
| PI3Kβ | 661 |
| PI3Kγ | 708 |
| PI3Kδ | 451 |
| mTOR | 89 |
Data sourced from MedChemExpress and Cayman Chemical.[11][12]
Table 2: Anti-proliferative Activity of Bimiralisib in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| NCI-60 Panel (average) | Various | 0.7 |
Data sourced from Cayman Chemical.[11]
Table 3: Pharmacokinetic Parameters of Bimiralisib in Humans (80 mg dose)
| Parameter | Value |
| Tₘₐₓ (h) | 1-2 |
| Terminal Half-life (h) | 51 |
| Clearance (L/h) | 4.2 |
| Central Volume of Distribution (L) | 84.4 |
Data sourced from ASCO Publications and the European Journal of Cancer.[5][6]
Broader Applications and Future Directions
While the inhibition of the PI3K/mTOR pathway is a significant application, the this compound scaffold is by no means limited to this target class. Its versatility has led to its exploration in the development of:
-
Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: This class of enzymes is implicated in fibrotic diseases, and potent and selective inhibitors incorporating the 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy moiety have been developed.[11]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of many cancers, and various pyridine-containing compounds are being investigated as CDK inhibitors.[13][14][15]
-
Dopamine Receptor Modulators: The trifluoromethylpyridine core can be found in compounds designed to modulate dopamine receptors, which are important targets for treating neurological and psychiatric disorders.[1][12][16]
The continued exploration of the chemical space around the this compound scaffold, coupled with a deeper understanding of its structure-activity relationships, promises to yield novel therapeutic agents for a wide range of diseases. Its proven utility as a key building block in successful drug discovery programs ensures its place as a valuable tool in the medicinal chemist's arsenal.
Signaling Pathway Visualization
dot
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
References
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). Journal of Medicinal Chemistry.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
- Population pharmacokinetics of PQR309, a dual PI3K/mTOR inhibitor in adult patients with advanced solid tumors. (2016). Journal of Clinical Oncology.
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). ACS Publications. Available at: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]
- First-in human, phase 1, dose-escalation pharmacokinetic and pharmacodynamic study of the oral dual PI3K and mTORC1/2 inhibitor PQR309 in patients with advanced solid tumors (SAKK 67/13). (2018). European Journal of Cancer.
- EP 0228846 A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
4 -Overview of PI3K-AKT-mTOR signalling pathway. ResearchGate. Available at: [Link]
- US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Google Patents.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. (2022).
- FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. (2025). Journal of Medicinal Chemistry.
- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Journal of Medicinal Chemistry.
- US3940404A - 2-Substituted phenyl-6-trifluoromethyl-4-pyridyl-carbinolamines. Google Patents.
- Drug repurposing of cyclin-dependent kinase inhibitors for neutrophilic acute respiratory distress syndrome and psoriasis. (2024). Biomedicine & Pharmacotherapy.
-
The Ligandable Human Proteome. Available at: [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science.
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
- CDK4/6 Inhibition as a Therapeutic Strategy in Breast Cancer: Palbociclib, Ribociclib, and Abemaciclib. (2018). Seminars in Oncology.
- Targeting CDK4/6 in patients with cancer. (2016). OncoTargets and Therapy.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2014). Molecules.
-
Preparation and use of dopamine D3 receptor modulators disclosed by SB. BioWorld. Available at: [Link]
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2004). Molecules.
Sources
- 1. Syntheses and in vitro evaluation of fluorinated naphthoxazines as dopamine D2/D3 receptor agonists: radiosynthesis, ex vivo biodistribution and autoradiography of [(18)F]F-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug repurposing of cyclin-dependent kinase inhibitors for neutrophilic acute respiratory distress syndrome and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Enzyme Inhibitors Using (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold, integral to the structure of numerous pharmaceuticals.[1][2][3][4][5] Its derivatives are foundational in developing treatments for a wide range of conditions, from cardiovascular to central nervous system disorders.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold significantly enhances its therapeutic potential.[6][7] The -CF3 group is highly valued for its ability to increase metabolic stability, improve cell membrane permeability, and enhance binding affinity to biological targets.[8][9] This is due to the high electronegativity and lipophilicity conferred by the trifluoromethyl moiety.[8][10] Specifically, the (4-(Trifluoromethyl)pyridin-2-yl)methanamine moiety serves as a critical building block, providing a reactive primary amine for the construction of a diverse library of potential enzyme inhibitors.
This guide provides a comprehensive framework for the synthesis, purification, and evaluation of novel enzyme inhibitors derived from this compound. The protocols herein are designed to be robust and reproducible, offering researchers a reliable starting point for inhibitor development campaigns.
Synthetic Strategy: Amide Bond Formation via HATU Coupling
A cornerstone of inhibitor synthesis is the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid. Among the various amide coupling reagents available, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is frequently employed due to its high efficiency and fast reaction rates.[11][12]
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This forms a highly reactive OAt-active ester.[11][13]
-
Nucleophilic Attack: The primary amine of this compound then attacks the activated ester, forming the desired amide bond and releasing tetramethylurea and HOAt as byproducts.[11][12][13]
The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial for solubilizing the reactants and facilitating the reaction.[11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for Amide Coupling Reactions with (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Introduction: Navigating the Challenges of Coupling Electron-Deficient Amines
In the landscape of modern drug discovery and medicinal chemistry, the synthesis of amide bonds remains a cornerstone transformation. Among the vast array of building blocks utilized, molecules incorporating the trifluoromethylpyridyl moiety are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered pKa.[1][2] (4-(Trifluoromethyl)pyridin-2-yl)methanamine is a prime example of such a valuable synthon.
However, the very features that make this compound attractive also present a significant synthetic challenge. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electron deficiency of the pyridine ring, substantially reduces the nucleophilicity of the primary amine.[3][4] This diminished reactivity often leads to sluggish and incomplete reactions when employing standard amide coupling protocols, necessitating a carefully considered and optimized approach.[3][5][6][7][8]
This comprehensive guide provides detailed application notes and robust protocols specifically tailored for the successful amide coupling of this compound with a variety of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step procedures, troubleshooting advice, and visual aids to empower researchers in overcoming the hurdles associated with this challenging yet rewarding substrate.
Mechanistic Considerations: Activating the Carboxylic Acid for a Reluctant Nucleophile
The fundamental principle of amide bond formation involves the activation of a carboxylic acid to generate a highly electrophilic species that can be readily attacked by the amine nucleophile.[9] Given the poor nucleophilicity of this compound, the choice of coupling reagent is paramount. The ideal reagent should generate a highly reactive activated intermediate to drive the reaction to completion.
Here, we will focus on two of the most effective classes of coupling reagents for this purpose: uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) in combination with activating additives.
The HATU-Mediated Pathway: A Highly Efficient Approach
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent renowned for its high reactivity and low rates of epimerization.[9][10][11][12] The mechanism, depicted below, involves the formation of a highly reactive OAt-active ester.[10][13]
Caption: EDC/HOBt-mediated amide coupling mechanism.
For electron-deficient amines like this compound, the inclusion of DMAP (4-Dimethylaminopyridine) as a catalyst in the EDC/HOBt system can be beneficial. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that can be more readily attacked by the weakly nucleophilic amine. [3][8]
Experimental Protocols
The following protocols are designed as starting points and may require optimization based on the specific carboxylic acid substrate. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates. [14]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally the most reliable for difficult couplings and is recommended as the initial approach.
| Reagent | Molar Eq. | Amount (for 1 mmol acid) |
| Carboxylic Acid | 1.0 | 1 mmol |
| This compound | 1.1 | 1.1 mmol, 193.8 mg |
| HATU | 1.2 | 1.2 mmol, 456.3 mg |
| DIPEA | 3.0 | 3.0 mmol, 0.52 mL |
| Anhydrous DMF | - | 5-10 mL |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (5-10 mL).
-
Add DIPEA (3.0 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.2 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [14]4. Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly challenging substrates, heating the reaction to 40-50 °C may be beneficial. [15]6. Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. [14]7. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt/DMAP-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU and can be highly effective, especially with the inclusion of catalytic DMAP.
| Reagent | Molar Eq. | Amount (for 1 mmol acid) |
| Carboxylic Acid | 1.0 | 1 mmol |
| This compound | 1.1 | 1.1 mmol, 193.8 mg |
| EDC·HCl | 1.5 | 1.5 mmol, 287.6 mg |
| HOBt | 1.5 | 1.5 mmol, 202.7 mg |
| DMAP | 0.1 | 0.1 mmol, 12.2 mg |
| DIPEA | 3.0 | 3.0 mmol, 0.52 mL |
| Anhydrous DMF or DCM | - | 5-10 mL |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.5 eq), and DMAP (0.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 eq) to the mixture.
-
Add EDC·HCl (1.5 eq) in one portion and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction at room temperature overnight, or until completion is confirmed by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1. The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up. [12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Presence of water in the reaction. | 1. Increase the amount of coupling reagent (e.g., HATU to 1.5 eq).2. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).3. Increase reaction temperature to 40-50 °C.4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Racemization of chiral carboxylic acids.2. Reaction of coupling reagent with the amine. | 1. Run the reaction at a lower temperature (0 °C to RT). Ensure the use of additives like HOBt or HOAt which are known to suppress racemization.<[14]br>2. Avoid using a large excess of the coupling reagent. Pre-activating the acid before adding the amine is recommended. [16] |
| Difficult Purification | 1. Presence of urea byproduct (from EDC).2. Unreacted starting materials. | 1. Ensure a thorough aqueous work-up to remove water-soluble byproducts.2. Consider using an excess of the less expensive starting material to drive the reaction to completion, simplifying purification. [17] |
Conclusion
The successful amide coupling of this compound is a challenging but achievable transformation that unlocks access to a wide range of potentially valuable molecules for drug discovery and development. The reduced nucleophilicity of this amine necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions. By understanding the mechanistic principles and employing robust protocols, such as those mediated by HATU or EDC/HOBt/DMAP, researchers can confidently incorporate this important building block into their synthetic campaigns. The key to success lies in the careful selection of reagents, the exclusion of water, and a systematic approach to optimization and troubleshooting.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. PubMed. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
HATU. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
amide coupling help. Reddit. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
-
Struggling with amide coupling. Reddit. [Link]
-
[4-(Trifluoromethyl)pyridin-2-yl]methanamine. PubChem. [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
A Strategic Guide to the Palladium-Catalyzed N-Arylation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract: The synthesis of N-aryl aminopyridine scaffolds is a cornerstone of modern medicinal chemistry, with this motif appearing in a multitude of pharmacologically active agents. This guide provides a detailed experimental protocol and the underlying chemical principles for the N-arylation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, a challenging substrate due to the electron-deficient nature of the pyridine ring and the primary amine's reactivity. We will focus on the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed cross-coupling reaction, offering a robust starting point for synthesizing a diverse library of N-aryl derivatives.[1][2] This document is structured to provide not just a procedure, but a strategic framework for reaction design, optimization, and successful execution.
Core Principles: The Rationale for Buchwald-Hartwig Amination
The direct formation of a carbon-nitrogen bond between an aryl group and an amine is a formidable challenge. While classical methods like the Ullmann condensation exist, they often require harsh reaction conditions (high temperatures, stoichiometric copper) and have limited substrate scope.[3][4] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized this field by providing a milder, more general, and highly efficient alternative.[1][5][6]
The reaction's success with a substrate like this compound hinges on a carefully selected catalytic system capable of navigating several key challenges:
-
Electron-Deficient Heterocycle: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the pyridine ring system. This electronic effect can influence the reactivity of the adjacent aminomethyl group.
-
Primary Amine Reactivity: Primary amines can be prone to side reactions, such as double arylation, although this is less common with a methylene spacer.
-
Catalyst Poisoning: Pyridine nitrogens can coordinate to the palladium center, potentially inhibiting catalytic activity. A well-designed ligand is crucial to prevent this and maintain an efficient catalytic cycle.
The general catalytic cycle, depicted below, involves three key stages: oxidative addition, amination, and reductive elimination.
Caption: The Buchwald-Hartwig catalytic cycle.
The Critical Role of the Ligand
The choice of phosphine ligand is arguably the most critical parameter for a successful C-N coupling.[7] For challenging substrates, ligands must be both electron-rich and sterically bulky .
-
Electron-richness increases the electron density on the palladium(0) center, promoting the rate-limiting oxidative addition of the aryl halide.[7]
-
Steric bulk facilitates the final reductive elimination step to release the N-aryl product and regenerate the active Pd(0) catalyst. It also helps create a coordinatively unsaturated metal center necessary for substrate binding.[1][7]
For the N-arylation of aminopyridines, biarylphosphine ligands such as Xantphos and DavePhos , or N-heterocyclic carbenes (NHCs), are excellent starting points.[8][9]
Recommended Starting Protocol: Conventional Heating
This protocol provides a reliable starting point for the N-arylation of this compound with a generic aryl bromide. It is designed for a ~0.5 mmol scale; however, it can be scaled as needed. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Table 1: Reagents and Equipment
| Component | Suggested Material | Purpose | Typical Amount (0.5 mmol scale) |
| Amine | This compound | Reactant | 0.5 mmol, 1.0 equiv. |
| Aryl Halide | Aryl Bromide (e.g., 4-Bromoanisole) | Reactant | 0.6 mmol, 1.2 equiv. |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | 0.01 mmol, 2 mol % |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Catalyst Ligand | 0.024 mmol, 4.8 mol % |
| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates Amine | 0.7 mmol, 1.4 equiv. |
| Solvent | Anhydrous Toluene | Reaction Medium | 5 mL |
| Reaction Vessel | Oven-dried Schlenk tube or vial with a stir bar | Inert Reaction Environment | - |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 9.2 mg, 0.01 mmol), the ligand (Xantphos, 13.9 mg, 0.024 mmol), and the base (NaOtBu, 67 mg, 0.7 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (0.6 mmol), followed by the anhydrous toluene (5 mL). Stir the mixture for 5-10 minutes at room temperature.
-
Substrate Addition: Finally, add the this compound (88 mg, 0.5 mmol) via syringe if liquid, or as a solid under a positive flow of inert gas.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure N-arylated product.[9][10]
Accelerated Protocol: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields for electron-deficient substrates.[11][12]
Step-by-Step Procedure
-
Vessel Preparation: In a dedicated microwave reaction vial equipped with a small stir bar, combine the palladium precursor, ligand, and base as described in the conventional protocol.
-
Reagent Addition: Add the aryl halide, this compound, and anhydrous toluene.
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120-140 °C, with an initial irradiation time of 20-30 minutes.
-
Monitoring and Completion: After the initial irradiation, cool the vessel to a safe temperature and analyze an aliquot. If the reaction is incomplete, irradiate for additional time.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in the conventional heating protocol.
Optimization and Troubleshooting
The provided protocols are robust starting points, but optimization may be necessary for specific aryl halides or to improve yield and purity.
Table 2: Parameters for Optimization
| Parameter | Alternatives | Rationale and Expected Outcome |
| Ligand | DavePhos, RuPhos, BrettPhos: Other electron-rich, bulky biarylphosphine ligands. | Different ligands have unique steric and electronic properties that can fine-tune catalyst activity and stability, potentially improving yields for stubborn couplings.[7] |
| Base | LHMDS, K₃PO₄, Cs₂CO₃: Lithium hexamethyldisilazide (stronger) or carbonate bases (milder). | A stronger base may accelerate the reaction but could also promote side reactions. Milder bases may be required for substrates with base-sensitive functional groups.[9] |
| Solvent | Dioxane, THF, DME: Other aprotic, ethereal solvents. | Solvent polarity and boiling point can influence reaction kinetics and solubility of reagents. Dioxane is a common and effective alternative to toluene. |
| Temperature | Room Temperature to 140 °C: Adjust based on reactivity. | Less reactive aryl halides (e.g., chlorides) may require higher temperatures. Some highly active catalyst systems may work at room temperature.[13] |
Experimental and Characterization Workflow
The overall process from planning to final product analysis follows a logical sequence.
Caption: From reaction setup to final product characterization.
Upon successful purification, the identity and purity of the N-arylated product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. The disappearance of the N-H protons from the starting amine and the appearance of new aromatic signals are key indicators.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling. High-Resolution Mass Spectrometry (HRMS) can be used to verify the elemental composition.[14]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
The Strategic Incorporation of Trifluoromethylpyridines in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Agrochemistry
The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to the prominence of fluorinated organic compounds in modern agrochemical research.[1] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in the design of next-generation herbicides, insecticides, and fungicides.[2][3][4][5] The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, combined with the versatile chemistry of the pyridine ring, create a synergistic effect that addresses many of the challenges faced in contemporary agriculture.[1][3]
The introduction of a trifluoromethyl group into a pyridine ring dramatically alters the molecule's characteristics.[3] The strong electron-withdrawing nature of the -CF3 group enhances the metabolic stability of the compound, prolonging its activity in the field.[3][6] Furthermore, the increased lipophilicity aids in the penetration of the active ingredient through the waxy cuticles of plants and insects, thereby improving bioavailability.[3][7] These attributes, coupled with the inherent biological activity of many pyridine-based structures, have made TFMP derivatives a highly successful class of agrochemicals.[1][8]
This technical guide provides an in-depth exploration of the application of trifluoromethylpyridines in agrochemical synthesis. We will delve into the key synthetic strategies for accessing crucial TFMP intermediates, provide detailed protocols for the synthesis of prominent agrochemicals, and elucidate the structure-activity relationships that underpin their success.
Synthetic Strategies for Trifluoromethylpyridine Intermediates
The efficient and scalable synthesis of trifluoromethylpyridine building blocks is paramount for their widespread application in the agrochemical industry. Two primary strategies dominate the landscape: the modification of existing pyridine rings and the construction of the pyridine ring from acyclic trifluoromethylated precursors.
Halogen Exchange Reactions: A Workhorse for Industrial Production
One of the most established methods for the synthesis of trifluoromethylpyridines involves a chlorine-fluorine exchange reaction on a trichloromethylpyridine precursor.[1][8] This approach is particularly well-suited for large-scale industrial production. The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for numerous agrochemicals, serves as an excellent example. The general workflow for this transformation is depicted below.
Figure 1: General workflow for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.
This multi-step process, while robust, requires careful optimization of reaction conditions to maximize yield and minimize the formation of isomers.[9]
Pyridine Ring Construction: Building Complexity from the Ground Up
An alternative and highly versatile approach involves the construction of the trifluoromethylpyridine ring from acyclic, trifluoromethyl-containing building blocks.[1][8] This method offers greater flexibility in the introduction of various substituents onto the pyridine ring. Common starting materials for this strategy include ethyl 4,4,4-trifluoroacetoacetate and other related β-ketoesters.
Application in the Synthesis of Commercial Agrochemicals
The utility of trifluoromethylpyridine intermediates is best illustrated through their application in the synthesis of commercially successful agrochemicals. Below, we provide detailed protocols for the synthesis of two prominent examples: the insecticide Flupyradifurone and the insect growth regulator Chlorfluazuron.
Insecticide Synthesis: Flupyradifurone
Flupyradifurone is a butenolide insecticide that is highly effective against a broad range of sucking insect pests.[10][11] Its synthesis showcases the strategic use of a trifluoromethylpyridine-containing fragment.
Protocol 1: Synthesis of Flupyradifurone
This protocol outlines a common synthetic route to Flupyradifurone.
Step 1: Synthesis of the Furanone Intermediate
-
In a suitable reaction vessel, combine tetronic acid and 2,2-difluoroethylamine.
-
Heat the mixture to produce the intermediate, 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one.
Step 2: Coupling with the Pyridine Moiety
-
Dissolve the furanone intermediate from Step 1 in an appropriate solvent, such as tetrahydrofuran (THF).
-
Add 2-chloro-5-(chloromethyl)pyridine to the solution.
-
Heat the reaction mixture under reflux to yield Flupyradifurone.[10]
An alternative one-pot synthesis involves reacting tetronic acid, 4-toluenesulfonic acid, and N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine in toluene under reflux.[10]
Figure 2: Key coupling step in the synthesis of Flupyradifurone.
Insect Growth Regulator Synthesis: Chlorfluazuron
Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.[12][13] Its synthesis relies on the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of Chlorfluazuron
This protocol outlines a synthetic approach to Chlorfluazuron.
Step 1: Etherification
-
In a reaction vessel, combine 2,6-dichloro-4-aminophenol and 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Add a suitable base, such as anhydrous potassium carbonate, and a solvent like N,N-dimethylacetamide.
-
Heat the mixture to facilitate the etherification reaction, yielding 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.[14]
Step 2: Condensation
-
Cool the reaction mixture from Step 1.
-
Add 2,6-difluorobenzoyl isocyanate dropwise.
-
Gently warm the reaction mixture to promote the condensation reaction, which forms the final product, Chlorfluazuron.[15]
Structure-Activity Relationship and the Role of the Trifluoromethyl Group
The success of trifluoromethylpyridine-containing agrochemicals is not merely a matter of synthetic accessibility but is deeply rooted in the profound impact of the -CF3 group on the molecule's biological activity.
| Property | Influence of the Trifluoromethyl Group | Consequence for Agrochemical Performance |
| Lipophilicity | Increases the molecule's affinity for non-polar environments.[3][7] | Enhances penetration through the waxy cuticle of insects and plants, improving uptake and efficacy.[7] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[16][17] | Increases the persistence of the agrochemical in the target pest and reduces metabolic detoxification.[6][16] |
| Electron-Withdrawing Nature | The three highly electronegative fluorine atoms make the -CF3 group a strong electron-withdrawing substituent.[1][3][16] | Modifies the electronic distribution of the pyridine ring, which can enhance binding to the target site (e.g., an enzyme or receptor).[6][16] |
| Steric Bulk | The trifluoromethyl group is larger than a hydrogen atom. | Can influence the overall conformation of the molecule, potentially leading to a more favorable orientation for binding to the target protein.[16] |
Table 1: The multifaceted role of the trifluoromethyl group in enhancing the performance of pyridine-based agrochemicals.
Conclusion
Trifluoromethylpyridines represent a class of privileged structures in modern agrochemical design. Their synthesis, once a significant challenge, has been refined to allow for the large-scale production of key intermediates. The strategic incorporation of the trifluoromethylpyridine moiety into active ingredients has consistently led to the development of potent and effective crop protection agents. A thorough understanding of the synthetic methodologies and the underlying structure-activity relationships is crucial for researchers and scientists in the field of drug and agrochemical development. The continued exploration of novel trifluoromethylpyridine derivatives promises to yield even more innovative and sustainable solutions for global food security.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chigroup.site [chigroup.site]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 11. Flupyradifurone (Ref: BYI 02960) [sitem.herts.ac.uk]
- 12. nbinno.com [nbinno.com]
- 13. iskweb.co.jp [iskweb.co.jp]
- 14. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 15. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Purification of (4-(Trifluoromethyl)pyridin-2-yl)methanamine via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of (4-(Trifluoromethyl)pyridin-2-yl)methanamine from a crude reaction mixture using automated flash column chromatography. This compound is a key building block in pharmaceutical and agrochemical research, prized for the unique physicochemical properties conferred by the trifluoromethyl group.[1][2][3] The inherent basicity of the primary amine and the pyridine nitrogen, however, presents a significant challenge for standard silica gel chromatography, often leading to poor separation and significant product loss. This guide outlines a robust methodology employing a modified mobile phase to mitigate undesirable interactions with the stationary phase, ensuring high purity and recovery.
Introduction: The Challenge of Purifying Basic Amines
This compound is a polar, basic compound.[4] The lone pair of electrons on the primary amine and the pyridine nitrogen readily interact with acidic silanol groups on the surface of standard silica gel.[5][6] This strong interaction leads to several chromatographic issues:
-
Peak Tailing: The analyte molecules that interact strongly with the silica surface are retained longer than those that do not, resulting in asymmetric, broad peaks.
-
Irreversible Adsorption: In severe cases, the product can bind irreversibly to the column, leading to low recovery.
-
Poor Resolution: Tailing peaks often co-elute with impurities, making it difficult to achieve baseline separation.
To overcome these challenges, this protocol utilizes a basic modifier in the mobile phase. The addition of a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, effectively neutralizes the acidic silanol sites, leading to symmetrical peak shapes and improved separation.[5][7][8]
Synthesis Context and Impurity Profile
This compound is commonly synthesized via the reduction of 4-(trifluoromethyl)picolinonitrile. A frequent choice for this transformation is a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF).[9][10][11]
The primary impurities in the crude product mixture are likely to be:
-
Unreacted 4-(trifluoromethyl)picolinonitrile: A less polar starting material.
-
Borane-amine complexes: Formed between the product and the borane reagent. These are typically decomposed during the reaction workup but can persist.[9]
-
Partially reduced intermediates or hydrolysis byproducts.
Materials and Methods
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude this compound | N/A | Synthesized in-house |
| Silica Gel | 40-63 µm flash grade | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Supplier |
| Ammonium Hydroxide (NH₄OH) | ACS Reagent Grade, 28-30% | Standard Supplier |
| Triethylamine (TEA) | >99% | Standard Supplier |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard Supplier |
Equipment
-
Automated Flash Chromatography System
-
UV-Vis Detector
-
Fraction Collector
-
Rotary Evaporator
Detailed Protocol
Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare Eluent Systems: Prepare small volumes of the following eluent systems in beakers:
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
85:15 DCM:MeOH
-
To a portion of each of the above, add 1% triethylamine (TEA) or ammonium hydroxide (NH₄OH). For example, to 10 mL of 90:10 DCM:MeOH, add 0.1 mL of TEA.
-
-
Spotting the TLC Plate: Dissolve a small amount of the crude reaction mixture in DCM. Using a capillary tube, spot the solution onto a TLC plate.
-
Developing the TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: The ideal solvent system will provide a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.[6] The addition of the basic modifier should result in more compact, less streaky spots.
Flash Column Chromatography Protocol
-
Column Selection and Equilibration:
-
Select a pre-packed silica gel column appropriate for the scale of the purification.
-
Equilibrate the column with the initial mobile phase (e.g., 100% DCM with 1% TEA) for at least 5 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
-
Chromatographic Run:
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA)
-
Solvent B: Methanol (MeOH)
-
-
Gradient:
-
0-2 CV: 0% B
-
2-15 CV: 0% to 15% B
-
15-20 CV: 15% B
-
-
Flow Rate: Adjust based on column size.
-
Detection: Monitor the elution profile at 254 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Expected Results and Purity Assessment
| Parameter | Value |
| Crude Purity | ~75% (by ¹H NMR) |
| Purified Purity | >98% (by ¹H NMR and LC-MS) |
| Recovery | 85-95% |
| Appearance | Colorless to pale yellow oil |
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Troubleshooting
| Issue | Possible Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Increase the final concentration of methanol in the gradient. |
| Poor separation of product and impurities | Inappropriate gradient. | Use a shallower gradient to improve resolution. |
| Persistent peak tailing | Insufficient basic modifier. | Increase the concentration of TEA or NH₄OH to 1.5-2%. |
| Product degradation on the column | The compound is sensitive to silica. | Consider using a different stationary phase, such as neutral alumina or an amine-functionalized silica gel.[5][7] |
Conclusion
The protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. The key to successful purification is the neutralization of the acidic silica gel stationary phase with a basic modifier, which minimizes undesirable interactions and allows for the isolation of the target compound with high purity and yield. This methodology is broadly applicable to the purification of other basic amine-containing compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Borane Reagents [organic-chemistry.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Trifluoromethylpyridine Substrates
Introduction: Navigating the Challenges of Coupling Electron-Deficient Heterocycles
The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemicals, prized for the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, offering a versatile and efficient means to elaborate these privileged heterocyclic cores.[2][3][4] However, the inherent electron-deficient nature of the pyridine ring, further exacerbated by the potent electron-withdrawing -CF₃ group, presents significant challenges to achieving high-yielding and reproducible coupling outcomes.[5][6]
This guide provides a comprehensive overview of the critical parameters and field-proven protocols for the successful Suzuki-Miyaura coupling of trifluoromethylpyridine substrates. We will delve into the mechanistic nuances, offer a rationale for the selection of reagents, and provide detailed experimental procedures to empower researchers in their synthetic endeavors.
The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][7][8] Understanding this cycle is fundamental to troubleshooting and optimizing reactions with challenging substrates like trifluoromethylpyridines.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the trifluoromethylpyridine halide. The electron-deficient nature of the pyridine ring can facilitate this step.[9]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This is often the rate-limiting step, especially for electron-deficient systems, and requires activation of the boronic acid by a base.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][3]
Key Parameters for Success: A Guided Approach to Reaction Optimization
The success of a Suzuki-Miyaura coupling with trifluoromethylpyridines hinges on the judicious selection of several key parameters.
The Palladium Catalyst and Ligand System: The Power Couple
The choice of the palladium source and, more critically, the ancillary ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, the challenging nature of trifluoromethylpyridines often necessitates the use of more sophisticated systems.[5]
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources that require in-situ reduction, often facilitated by the phosphine ligand.[2] Pre-formed Pd(0) complexes like Pd(PPh₃)₄ are also widely used.[3] For challenging couplings, pre-catalysts that readily form the active monoligated Pd(0) species are often superior.[11]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands are generally preferred.
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be exceptionally effective for the coupling of heteroaryl halides.[12] Their bulk and electron-donating properties promote both oxidative addition and reductive elimination.[12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable complexes with palladium, making them highly active catalysts for coupling unreactive substrates.[10]
-
The Base: The Unsung Hero of Transmetalation
The base is critical for activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation step.[10] The choice of base can significantly impact the reaction outcome, and its strength should be tailored to the specific substrates.
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are commonly used, moderately strong bases, often employed in aqueous solvent mixtures.[3]
-
Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): These are stronger bases that are often more effective for challenging couplings, particularly with sterically hindered or electron-deficient partners.[12][13] They are typically used in anhydrous organic solvents.
-
Potassium Fluoride (KF): A milder base that can be advantageous when base-sensitive functional groups are present.[10]
-
The Solvent: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.
-
Aprotic Solvents:
-
Toluene, Dioxane, and Tetrahydrofuran (THF): These are common choices for Suzuki-Miyaura reactions, particularly when using strong, anhydrous bases like K₃PO₄ or Cs₂CO₃.[5][13]
-
Dimethylformamide (DMF) and Acetonitrile (MeCN): Polar aprotic solvents can sometimes be beneficial, but their impact on selectivity can be complex and should be evaluated on a case-by-case basis.[14][15]
-
-
Protic Solvents/Co-solvents:
Troubleshooting Common Issues
Figure 2: A troubleshooting guide for common issues in the Suzuki-Miyaura coupling of trifluoromethylpyridines.
A frequent side reaction encountered with heteroaryl boronic acids is protodeboronation , where the boronic acid is cleaved by a proton source before it can transmetalate.[6] This can be mitigated by using anhydrous conditions and a strong base. Another common issue is the homocoupling of the boronic acid, which can be suppressed by ensuring the reaction is performed under a strictly inert atmosphere to exclude oxygen.[6]
Exemplary Reaction Conditions
The following table summarizes successful reaction conditions for the Suzuki-Miyaura coupling of various trifluoromethylpyridine substrates, providing a valuable starting point for reaction optimization.
| Entry | Trifluoromethylpyridine Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | >90 | [13] |
| 2 | 4-Bromo-2,6-bis(trifluoromethyl)pyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME/H₂O | 90 | 85-95 | [13] |
| 3 | 4-Bromo-2,6-bis(trifluoromethyl)pyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | [13] |
| 4 | 2-Bromo-5-(trifluoromethyl)pyridine | 3,5-(Bis-trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ | Tri(2-furyl)phosphine | KF | Dioxane | 80 | 82 | [5] |
| 5 | 2-Chloro-4-(trifluoromethyl)pyridine | p-Tolylboronic acid | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 120 (µW) | 84 | [17] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a trifluoromethylpyridine bromide with an arylboronic acid.
Materials:
-
Trifluoromethylpyridine bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the trifluoromethylpyridine bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Degassing (Optional but Recommended): For optimal results, particularly if the solvent was not pre-degassed, subject the reaction mixture to three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura coupling of trifluoromethylpyridine substrates, while presenting unique challenges, is a highly tractable and powerful transformation. By understanding the underlying mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a wide array of valuable trifluoromethylpyridine-containing molecules. The protocols and troubleshooting guide provided herein serve as a robust foundation for navigating the intricacies of these important reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Baranczak, A., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(21), 7431-7440. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
-
Pye, D. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]
-
Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. [Link]
-
ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
-
ResearchGate. (2017). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate. Conditions for Suzuki-Miyaura coupling reactions. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Royal Society of Chemistry. (2015). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]
-
Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 31(3), 269-279. [Link]
-
ResearchGate. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
ChemRxiv. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
ResearchGate. (2018). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. [Link]
-
National Institutes of Health. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging (4-(Trifluoromethyl)pyridin-2-yl)methanamine for the Development of Selective LOXL2 Inhibitors
Introduction: The Rationale for Targeting LOXL2 in Fibrotic Diseases
Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, has emerged as a critical therapeutic target in the scientific community, primarily for its role in the progression of fibrotic diseases and certain cancers.[1][2] LOXL2's canonical function is to catalyze the cross-linking of collagen and elastin fibers in the extracellular matrix (ECM).[1][3] While essential for tissue homeostasis, aberrant LOXL2 activity leads to excessive ECM stiffening, a hallmark of fibrosis in organs such as the liver, lungs, and kidneys.[4][5][6] This pathological remodeling of the ECM not only disrupts normal tissue architecture but also creates a pro-fibrotic microenvironment that perpetuates disease.[6][7] Consequently, the selective inhibition of LOXL2 presents a promising strategy to arrest or even reverse fibrotic progression.[4][5][8]
This guide provides a comprehensive overview of the application of (4-(Trifluoromethyl)pyridin-2-yl)methanamine, a key chemical scaffold, in the design and synthesis of potent and selective LOXL2 inhibitors. We will delve into the mechanistic underpinnings of LOXL2 inhibition, provide detailed protocols for inhibitor synthesis and evaluation, and offer insights grounded in established research for drug development professionals.
Mechanism of Action: How Pyridine-Based Inhibitors Target LOXL2
The catalytic activity of LOXL2 is dependent on a copper cofactor and a lysine tyrosylquinone (LTQ) cofactor.[9] Small molecule inhibitors, particularly those containing a primary amine, can act as competitive or irreversible inhibitors by interacting with the enzyme's active site. The pyridine ring, particularly when substituted with an electron-withdrawing group like trifluoromethyl, plays a crucial role in the potency and selectivity of these inhibitors.
The proposed mechanism for many amine-based inhibitors involves their interaction with the LTQ cofactor within the LOXL2 active site. The primary amine of the inhibitor can form a Schiff base with the reactive carbonyl group of the LTQ cofactor, leading to either reversible or irreversible inactivation of the enzyme. The trifluoromethyl group on the pyridine ring enhances the electrophilicity of the ring and influences the overall electronic properties of the molecule, which can lead to improved binding affinity and selectivity for LOXL2 over other members of the lysyl oxidase (LOX) family.[9]
PART 1: Synthesis of the Core Scaffold: this compound
A critical building block for the development of advanced LOXL2 inhibitors is this compound. While the direct synthesis of this specific methanamine is not extensively detailed in publicly available literature, a robust synthesis for its immediate precursor, 2-amino-4-(trifluoromethyl)pyridine, is well-established. Below, we provide a protocol for the synthesis of this key intermediate, followed by a standard procedure for its conversion to the desired methanamine.
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This protocol is adapted from established methods involving the amination of a chloropyridine precursor.
Materials:
-
2-chloro-4-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Autoclave reactor
-
Water (deionized)
-
Standard laboratory glassware and drying apparatus
Procedure:
-
Reaction Setup: In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.
-
Work-up: After the reaction period, allow the autoclave to cool to room temperature.
-
Isolation: The product will precipitate as crystals. Collect the crystals by filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4-(trifluoromethyl)pyridine.
Protocol 2: Reduction of 2-Amino-4-(trifluoromethyl)pyridine to this compound
The conversion of the 2-amino group to a 2-(aminomethyl) group can be achieved through a two-step process involving diazotization followed by cyanation and subsequent reduction.
Step A: Sandmeyer Reaction (Amino to Cyano)
-
Diazotization: Dissolve the 2-amino-4-(trifluoromethyl)pyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: Extract the resulting 2-cyano-4-(trifluoromethyl)pyridine with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
Step B: Reduction of the Cyano Group
-
Reaction Setup: Dissolve the 2-cyano-4-(trifluoromethyl)pyridine in an appropriate solvent (e.g., tetrahydrofuran, ethanol).
-
Reduction: Add a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst).
-
Work-up and Isolation: After the reaction is complete, carefully quench the reducing agent. Perform an aqueous work-up, extract the product with an organic solvent, dry, and purify to obtain this compound.
PART 2: Development of a Selective LOXL2 Inhibitor: PAT-1251
The this compound scaffold is a key component of PAT-1251, a potent and selective irreversible inhibitor of LOXL2.[3] The synthesis of PAT-1251 involves the coupling of the core scaffold with a substituted phenoxy moiety.
Workflow for Advanced Inhibitor Synthesis
Caption: Synthetic workflow for an advanced LOXL2 inhibitor.
PART 3: In Vitro Evaluation of LOXL2 Inhibition
Once a potential inhibitor is synthesized, its efficacy and selectivity must be determined through a series of in vitro assays.
Protocol 3: LOXL2 Enzymatic Activity Assay (Amplex Red Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LOXL2.[9]
Materials:
-
Recombinant human LOXL2 enzyme
-
1,5-diaminopentane (DAP) or other suitable substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., sodium borate buffer, pH 8.2)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the LOXL2 enzyme, Amplex Red reagent, and HRP.
-
Inhibitor Incubation: Add the diluted test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: Add the substrate (DAP) to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence (excitation ~544 nm, emission ~590 nm) in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor that reduces the enzymatic activity by 50%. |
| Selectivity | The ratio of IC₅₀ values for LOXL2 versus other LOX family members (e.g., LOX, LOXL1, LOXL3, LOXL4). |
Protocol 4: Cell-Based Assays for LOXL2 Inhibition
Cell-based assays are crucial for evaluating the inhibitor's effect in a more biologically relevant context.
A. Cell Proliferation Assay (e.g., CCK-8 or MTS Assay)
-
Cell Seeding: Seed cells (e.g., cancer cell lines with high LOXL2 expression like PC-9 or HCC-LM3) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the LOXL2 inhibitor for 48-96 hours.
-
Assay: Add the CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Analysis: Calculate the percentage of cell proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
B. Cell Migration/Invasion Assay (e.g., Wound Healing or Transwell Assay)
-
Wound Healing Assay:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Treat the cells with the LOXL2 inhibitor.
-
Image the wound at different time points (e.g., 0, 24, 48 hours) to monitor cell migration into the wounded area.
-
Quantify the rate of wound closure.
-
-
Transwell Invasion Assay:
-
Use transwell inserts with a basement membrane matrix (e.g., Matrigel).
-
Seed cells in the upper chamber in serum-free media with the inhibitor.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.
-
After incubation (e.g., 24-48 hours), remove non-invading cells from the top of the insert.
-
Stain and count the cells that have invaded through the matrix to the bottom of the insert.
-
Caption: In vitro evaluation pipeline for LOXL2 inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable component in the design of selective and potent LOXL2 inhibitors, as exemplified by the clinical development of compounds like PAT-1251.[3] The protocols and methodologies outlined in these application notes provide a robust framework for researchers and drug development professionals to synthesize and evaluate novel inhibitors based on this core structure. Future research in this area may focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring their therapeutic potential in a wider range of fibrotic and oncological indications, and developing more sophisticated assays to probe the intricate roles of LOXL2 in disease pathology.
References
-
Ikenaga, N., et al. (2017). Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal. Gut, 66(9), 1697-1708. Available from: [Link]
- Barry-Hamilton, V., et al. (2010). Allosteric inhibition of lysyl oxidase-like 2 impedes the development of a pathologic microenvironment.
- Cox, T. R., & Erler, J. T. (2014). LOXL2 in cancer: a new focal point for the ECM. Seminars in Cancer Biology, 26, 82-93.
- Schilter, D., et al. (2019). The lysyl oxidase-like 2 (LOXL2) inhibitor PXS-S2A shows a potent anti-fibrotic effect in a mouse model of liver fibrosis.
- Peng, R. L., et al. (2016). LOXL2-induced molecular signature in cancer cells. Oncotarget, 7(28), 43640-43657.
-
Schilter, D., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(4), 423-427. Available from: [Link]
-
Wu, L., & Zhu, Y. (2015). The function and mechanisms of action of LOXL2 in cancer (Review). International Journal of Molecular Medicine, 36(5), 1200-1204. Available from: [Link]
-
Magdaleno, F., & Trebicka, J. (2017). Selective LOXL2 inhibition: potent antifibrotic effects in ongoing fibrosis and fibrosis regression. Gut, 66(9), 1540-1541. Available from: [Link]
-
Ferreira, S., Saraiva, N., Rijo, P., & Fernandes, A. S. (2021). LOXL2 Inhibitors and Breast Cancer Progression. Antioxidants, 10(3), 409. Available from: [Link]
-
Wu, L., & Zhu, Y. (2015). The function and mechanisms of action of LOXL2 in cancer (Review). International Journal of Molecular Medicine, 36(5), 1200-4. Available from: [Link]
-
Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Available from: [Link]
-
PubChem. PXS-5505. National Center for Biotechnology Information. PubChem Compound Database; CID=146317833. Available from: [Link]
-
Trackman, P. C. (2016). Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. Journal of Biological Chemistry, 291(5), 2135-2144. Available from: [Link]
-
Rodriguez, C., et al. (2020). An in situ activity assay for lysyl oxidases. Scientific Reports, 10(1), 1-12. Available from: [Link]
-
National Center for Biotechnology Information. Gene: LOXL2 lysyl oxidase like 2 [Homo sapiens (human)]. Available from: [Link]
-
Cox, T. R., et al. (2015). Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. Oncotarget, 6(28), 25074-25089. Available from: [Link]
-
PharmaCompass. PXS-5505. Available from: [Link]
-
Jarolimek, W., et al. (2020). Inhibition of human lysyl oxidase-like 2 (LOXL2) enzymatic activity by PXS-5338 in clinical trials. British Journal of Pharmacology, 177(22), 5191-5203. Available from: [Link]
-
Vallet, S. D., & Ricard-Blum, S. (2019). Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin. Journal of Biological Chemistry, 294(11), 3926-3937. Available from: [Link]
-
Li, Y., et al. (2024). The role of LOXL2 in tumor progression, immune response and cellular senescence: a comprehensive analysis. Journal of Translational Medicine, 22(1), 1-18. Available from: [Link]
-
Schilter, D., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(4), 423-427. Available from: [Link]
- Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423.
-
Li, J., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Cell International, 22(1), 1-14. Available from: [Link]
-
Li, J., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Cell International, 22(1), 1-14. Available from: [Link]
-
Fujikawa, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 103-115. Available from: [Link]
-
Wang, Y., et al. (2025). Inhibition of LOXL2 Suppresses Nasal Mucosal Inflammation and Remodeling in Allergic Rhinitis. International Journal of Molecular Sciences, 26(18), 14321. Available from: [Link]
Sources
- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-氨基-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Synthesis of Pyridopyridine Derivatives from (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Abstract
This technical guide provides detailed protocols for the synthesis of substituted pyridopyridine (naphthyridine) derivatives, valuable scaffolds in medicinal chemistry, utilizing (4-(Trifluoromethyl)pyridin-2-yl)methanamine as a key starting material. We address the unique reactivity of this aminomethylpyridine precursor, explaining why traditional quinoline syntheses are unsuitable and presenting adapted, robust protocols based on the principles of the Combes and Friedländer reactions. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering step-by-step methodologies, mechanistic insights, and practical guidance for producing these fluorinated heterocyclic compounds.
Introduction: The Strategic Value of Fluorinated Naphthyridines
Quinoline and its structural bioisostere, naphthyridine (a pyridopyridine), represent privileged scaffolds in medicinal chemistry.[1][2] Their rigid, planar structure is a cornerstone in the design of therapeutic agents across a wide spectrum of diseases, including anti-inflammatory, anti-malarial, anti-cancer, and anti-bacterial agents.[3][4][5] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and cell permeability by modulating lipophilicity and electronic properties.[6][7]
The starting material, This compound , offers a unique entry point to novel fluorinated heterocycles. However, its structure presents a distinct synthetic challenge. Classic quinoline syntheses such as the Skraup, Doebner-von Miller, and Combes reactions require a primary arylamine (an aniline derivative) where the nucleophilic amine is directly attached to the aromatic ring that undergoes cyclization.[8][9][10] In our specified substrate, the primary amine is an alkylamine, separated from the pyridine ring by a methylene (-CH2-) bridge.
This structural difference renders direct application of traditional methods ineffective. Instead, a modified approach is required, one that leverages the nucleophilicity of the aminomethyl group to build a second pyridine ring fused to the first, yielding a [1][3]naphthyridine core. This guide details such a strategy: an acid-catalyzed condensation with 1,3-dicarbonyl compounds, followed by intramolecular cyclodehydration.
Starting Material: Properties and Safe Handling
Before commencing any synthetic work, a thorough understanding of the primary reagent is critical.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂ | [11] |
| Molecular Weight | 176.14 g/mol | [11] |
| Appearance | Liquid (typical) | |
| CAS Number | 872577-05-4 | [12] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [11] |
Safety Precautions:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.
-
Handling: This compound is corrosive and causes severe skin burns and eye damage.[11] Avoid direct contact. In case of a spill, neutralize with a suitable agent and clean up with absorbent material. Do not allow the material to enter drains.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthetic Strategy: The Modified Combes Annulation
The most viable pathway for constructing the naphthyridine core from our starting material is an adaptation of the Combes quinoline synthesis.[10][14] This acid-catalyzed reaction involves the condensation of an amine with a β-dicarbonyl compound. The general workflow is outlined below.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. iipseries.org [iipseries.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 872577-05-4|this compound| Ambeed [ambeed.com]
- 13. fishersci.com [fishersci.com]
- 14. Combes synthesis of quinolines [quimicaorganica.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Welcome to the technical support resource for the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their work. The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] However, its synthesis can present challenges that impact reaction yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, with a focus on explaining the chemical principles behind each recommendation to empower you to optimize your experimental outcomes.
Section 1: Overview of the Primary Synthetic Pathway
The most common and scalable approach to synthesizing this compound involves a two-step process:
-
Cyanation: Introduction of a nitrile group at the 2-position of a suitable pyridine precursor, typically 2-chloro-4-(trifluoromethyl)pyridine.
-
Reduction: Conversion of the 2-cyano group to a 2-aminomethyl group.
This guide will focus on troubleshooting and optimizing the second, and often more challenging, step: the reduction of 2-cyano-4-(trifluoromethyl)pyridine.
Caption: Primary synthetic route and key side-reaction.
Section 2: Troubleshooting the Reduction of 2-Cyano-4-(trifluoromethyl)pyridine
The reduction of the nitrile is the most critical step for achieving high yield and purity. Below are common problems and their solutions.
Q1: My catalytic hydrogenation is stalled or incomplete. What are the likely causes?
This is a frequent issue, often related to catalyst activity or reaction conditions.
Causality: Catalytic hydrogenation of nitrogen-containing heterocycles can be challenging due to the potential for the pyridine nitrogen to coordinate to the catalyst surface, inhibiting its activity.[4] The purity of the starting material, solvent, and hydrogen gas is paramount.
Troubleshooting Steps:
-
Verify Catalyst Quality & Type:
-
Activity: Use a fresh bottle of catalyst or a newly opened batch. Palladium on carbon (Pd/C) is a common choice, but its activity can degrade with age or improper storage.
-
Catalyst Type: For pyridine derivatives, Platinum(IV) oxide (PtO₂, Adams' catalyst) can be more effective, especially under acidic conditions, as it is often more resistant to poisoning by nitrogenous compounds.[4]
-
Loading: Ensure adequate catalyst loading, typically 5-10 mol% of the metal relative to the substrate.
-
-
Check Solvent and Reagent Purity:
-
Solvent: Use anhydrous, high-purity solvents. Alcohols like methanol or ethanol are common. Residual water or other impurities can deactivate the catalyst.
-
Substrate: Ensure your starting 2-cyano-4-(trifluoromethyl)pyridine is free of impurities from the previous step, such as residual halide ions or phase-transfer catalysts, which are known catalyst poisons.
-
-
Optimize Reaction Conditions:
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many require elevated pressure (e.g., 50-70 bar) to achieve a reasonable reaction rate.[4]
-
Temperature: Increasing the temperature can improve reaction rates, but be cautious, as it can also promote side reactions. Room temperature to 50°C is a typical starting range.
-
Acidity: Performing the hydrogenation in an acidic medium (e.g., methanolic HCl or glacial acetic acid) can improve the yield. Protonation of the pyridine nitrogen prevents it from binding to and poisoning the catalyst surface, making the cyano group more accessible for reduction.[4][5]
-
Caption: Workflow for troubleshooting incomplete reduction.
Q2: I'm observing a significant amount of a higher molecular weight impurity, likely a secondary amine. How can I prevent this?
This is a classic side reaction in the reduction of nitriles to primary amines.
Causality: The reaction proceeds through an intermediate imine. This imine can react with the already-formed primary amine product to generate a new intermediate, which is then further reduced to the secondary amine dimer.
Mitigation Strategies:
-
Addition of Ammonia: Conducting the reaction in a solution saturated with ammonia (e.g., methanolic ammonia) can suppress secondary amine formation. The high concentration of ammonia shifts the equilibrium away from the reaction of the intermediate imine with the product amine.
-
Use of Acidic Conditions: As mentioned previously, adding a strong acid like HCl is highly effective.[5] The primary amine product is immediately protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the imine intermediate, effectively shutting down the pathway to the secondary amine.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reducing agents. A combination of sodium borohydride (NaBH₄) and a cobalt(II) chloride (CoCl₂) catalyst in methanol is a well-established method for reducing nitriles to primary amines with minimal secondary amine formation. Lithium aluminum hydride (LiAlH₄) is also effective but requires strictly anhydrous conditions and a more complex workup procedure.
Section 3: Recommended Protocols & Data
Protocol: Hydrogenation using Palladium on Carbon in Acidic Medium
This protocol is based on established methods for reducing substituted cyanopyridines and is designed to maximize yield by preventing catalyst poisoning and side reactions.[5]
Materials:
-
2-Cyano-4-(trifluoromethyl)pyridine
-
Methanol (Anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-cyano-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.
-
Carefully add concentrated hydrochloric acid (1.1 eq). An exotherm may be observed.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the 10% Pd/C catalyst (5-10 mol% Pd).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring and heat if necessary. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound hydrochloride salt.[6]
| Parameter | Condition 1: Neutral | Condition 2: Acidic | Rationale & Reference |
| Catalyst | 10% Pd/C | 10% Pd/C | Standard catalyst for nitrile reduction. |
| Solvent | Methanol | Methanol / HCl | Acid prevents catalyst poisoning by the pyridine nitrogen.[4][5] |
| H₂ Pressure | 50 psi | 50 psi | Sufficient pressure to drive the reaction. |
| Temperature | 25 °C | 25 °C | Room temperature is often sufficient. |
| Expected Yield | Moderate, risk of stalling | High (>90%) | Acidic conditions improve rate and completion.[5] |
| Key Impurity | Secondary Amine | Minimal | Protonation of the product prevents dimerization. |
Section 4: Purification and Handling FAQs
Q1: The free amine product is difficult to purify by standard silica gel chromatography. What are the best practices?
A: Amines are basic and often interact strongly with the acidic surface of standard silica gel, leading to peak tailing and poor separation.
-
Modified Eluent: Add a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol, to your eluent system (e.g., dichloromethane/methanol). This deactivates the acidic sites on the silica.
-
Use Basic Alumina: Neutral or basic alumina can be a better stationary phase for purifying basic compounds.
-
Purify as the Salt: The most robust method is to purify the product as its hydrochloride salt. After workup, the crude salt can often be purified by recrystallization from a suitable solvent system like methanol/ether or ethanol/ethyl acetate.
Q2: My final product is an oil and seems unstable. How can I store it?
A: Many primary amines, especially those with complex structures, are oils or low-melting solids that can be susceptible to air oxidation. The recommended practice is to convert the amine to a stable, crystalline salt for storage. The hydrochloride salt is the most common and can be easily prepared by dissolving the purified free amine in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in a compatible solvent.[6][7]
References
-
2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China. Alchemist-chem. [Link]
- Method for producing 2-amino-4-(trifluoromethyl)pyridine.
-
Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent Office. EP 0228846 A1. [Link]
- Method for synthesizing 4-trifluoromethyl pyridine compound.
-
Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
[4-(Trifluoromethyl)pyridin-2-yl]methanamine. PubChem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Oriental Journal of Chemistry. [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]
-
Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Convenient Approaches to 4-Trifluoromethylpyridine. ResearchGate. [Link]
-
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. [Link]
-
This compound hydrochloride, 96% Purity. CP Lab Safety. [Link]
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
-
Preparation of trifluoromethylpyridine libraries. PubMed. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. ResearchGate. [Link]
-
This compound hydrochloride. Acros Pharmatech. [Link]
- Preparation of (trifluoromethyl)pyridines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound hydrochloride [acrospharma.co.kr]
Technical Support Center: Troubleshooting Sluggish Amide Couplings with 2-Amino-4-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for a common and frustrating challenge in medicinal chemistry: the sluggish or failed amide coupling reaction with 2-amino-4-(trifluoromethyl)pyridine. Our goal is to move beyond simple protocol recitation and delve into the chemical principles governing these difficult transformations, empowering you to make informed decisions to rescue your synthesis.
The Core Challenge: Understanding the Substrate
Before troubleshooting, it's critical to understand why 2-amino-4-(trifluoromethyl)pyridine is a difficult substrate. The primary issue is its severely diminished nucleophilicity .[1] This arises from a combination of two powerful electron-withdrawing effects:
-
The Pyridine Ring: The nitrogen atom within the aromatic ring acts as an electron sink, inductively withdrawing electron density from the ring carbons.
-
The Trifluoromethyl (-CF₃) Group: This is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its effect is propagated through the pyridine ring, further depleting electron density from the exocyclic amino group.
This electronic environment makes the lone pair of electrons on the amino nitrogen less available for nucleophilic attack on an activated carboxylic acid, leading to slow or incomplete reactions under standard conditions.[1][2]
Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when facing this synthetic hurdle.
Q1: My standard HATU/DIPEA coupling isn't working. I see my activated acid by LCMS, but the amine is unreacted. What's happening?
A1: This is a classic symptom of a reaction stalling due to a poorly nucleophilic amine.[3] The HATU is successfully activating your carboxylic acid to form the highly reactive OAt-ester, but the 2-amino-4-(trifluoromethyl)pyridine is not nucleophilic enough to attack this intermediate at a reasonable rate at room temperature.[3][4] The non-nucleophilic base, DIPEA, is sufficient to neutralize the acid but does little to enhance the amine's reactivity. Your troubleshooting should focus on strategies that either increase the electrophilicity of the acid partner or enhance the reaction kinetics.
Q2: I tried increasing the temperature, but now I see decomposition. What's the best approach?
A2: While moderate heating (e.g., 40-60 °C) can sometimes overcome the activation energy barrier, it's a double-edged sword.[1] Activated esters, particularly those derived from reagents like HATU, can be thermally labile. Decomposition or side reactions, such as the formation of inactive acyl-tetramethylurea, can occur. A more robust strategy involves selecting a more potent coupling reagent or a different activation method that is effective at or near room temperature.[5][6] If heating is necessary, it is often more successful with methods that generate more stable activated intermediates, like acyl fluorides.[5][6]
Q3: Should I use a stronger base like DBU or an alkali metal base (e.g., NaH) to deprotonate the amine first?
A3: This is an intuitive but often counterproductive strategy for this specific substrate. While extremely strong bases can deprotonate the amine, the resulting pyridyl-amido anion can be problematic.[7] It may be poorly soluble, or its reactivity could be directed toward undesired pathways, such as reaction with the solvent or the coupling reagent itself. Furthermore, many common coupling reagents and their activated intermediates are unstable to highly basic conditions.[7] It is generally more effective to enhance the reactivity of the system through the choice of coupling agent and additives rather than resorting to brute-force deprotonation.[3][7]
Q4: Is there a risk of the reaction happening on the pyridine ring nitrogen instead of the amino group?
A4: Acylation on the endocyclic pyridine nitrogen is a potential side reaction, but it is generally less favorable than N-acylation of the exocyclic amine. The lone pair of the pyridine nitrogen is part of the aromatic system and is less basic/nucleophilic than the exocyclic amino group. However, with highly reactive electrophiles (like acid chlorides) and under certain conditions, this side product can be observed. Using modern in situ coupling reagents, which generate less aggressive acylating species than pre-formed acid chlorides, typically minimizes this risk.
Systematic Troubleshooting Guide
When a reaction is sluggish, a systematic approach is key. The following guide is structured as a decision tree, starting with the simplest modifications and progressing to more advanced solutions.
Workflow: Troubleshooting the Amide Coupling
Caption: A logical workflow for troubleshooting difficult amide couplings.
Step 1: Re-evaluate the Coupling Reagent and Additives
Your first and most impactful intervention is to change the coupling reagent. Standard carbodiimides (EDC, DCC) or even HBTU/HATU may be insufficient.[5][8] Consider more potent, modern reagents specifically designed for challenging couplings.
Table 1: Comparison of High-Potency Coupling Reagents
| Reagent | Class | Key Advantage for Difficult Couplings | Considerations |
| COMU | Uronium/Aminium | Based on OxymaPure, it is highly reactive, often exceeding HATU.[4][9] Byproducts are water-soluble, simplifying workup.[4] | Can cause guanidinylation of the amine if used in large excess, terminating the reaction.[4] |
| PyBOP | Phosphonium | Generates OBt active esters without the risk of guanidinylation.[10][11] Byproducts are generally less hazardous than those from BOP.[10] | Can be less reactive than modern uronium salts like COMU for the most challenging substrates. |
| T3P® | Phosphonic Anhydride | A powerful dehydrating agent that works exceptionally well for electron-poor anilines and hindered substrates.[12][13][14] Byproducts are water-soluble. | Often requires a base like pyridine or NMM and can be run at slightly elevated temperatures.[13] |
| Acyl Fluoride (in situ) | Acid Halide | Generated in situ from reagents like TFFH or BTFFH, acyl fluorides are highly reactive electrophiles that couple efficiently with weak nucleophiles at elevated temperatures.[5][6][15] | Requires specific fluorinating reagents which may not be readily available. |
The Role of Additives and Acyl Transfer Catalysts
For carbodiimide-based couplings (e.g., EDC), the addition of 4-(Dimethylamino)pyridine (DMAP) can be critical. While HOBt forms a reactive ester, DMAP acts as a potent acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that can be more readily attacked by the weak amine nucleophile.[8]
Recommendation: Switch from HATU/DIPEA to COMU (1.2 equiv) with DIPEA or 2,6-lutidine (2-3 equiv) in DMF or DMA . If that fails, attempt the coupling using T3P® (1.5 equiv) with pyridine (4 equiv) in EtOAc or 2-MeTHF .[3][13]
Step 2: Judicious Use of Temperature and Reaction Time
If changing the reagent is not an option or provides only marginal improvement, carefully controlled heating can be employed.
-
Moderate Heat: Increase the reaction temperature to 40-60 °C and monitor closely by LCMS.
-
Microwave Irradiation: For very stubborn cases, microwave synthesis can dramatically accelerate the reaction. Start with short exposure times (e.g., 10-15 minutes at 80-100 °C) to find optimal conditions without causing decomposition.
-
Extended Time: Some couplings simply require more time. If no decomposition is observed, allow the reaction to stir for 24-48 hours at room temperature before concluding it has failed.[5]
Step 3: Alternative Activation Strategies
When standard coupling reagents fail, converting the carboxylic acid to a more potent electrophile is the next logical step.
Protocol 1: In Situ Acyl Chloride Formation (The "Nuclear Option")
This method is harsh but often effective. It involves forming the highly reactive acid chloride in situ followed by the immediate addition of the amine.
-
Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).
-
Activation: Add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Coupling: In a separate flask, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.1 equiv) and a non-nucleophilic base like pyridine or 2,6-lutidine (2.5 equiv) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor by LCMS.
Causality: The acid chloride is a much "harder" and more reactive electrophile than an OAt-ester. This increased reactivity can overcome the poor nucleophilicity of the aminopyridine.[3] Pyridine acts as both a base to scavenge the HCl byproduct and a potential nucleophilic catalyst.
Mechanism: Uronium vs. Phosphonium Reagents
Understanding the mechanism helps in reagent selection. Both reagent classes aim to create a reactive ester intermediate, but their pathways and side-products differ.
Caption: Contrasting activation pathways for uronium and phosphonium reagents.
Expert Insight: Phosphonium reagents like PyBOP are considered "cleaner" as they do not carry the risk of guanidinylation, a side reaction where excess uronium reagent reacts with the free amine, capping it and preventing amide formation.[11] This makes phosphonium reagents a safer choice when needing to use an excess of coupling reagent to drive a difficult reaction to completion.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit r/Chempros. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC - NIH. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016). ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). [Link]
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
-
Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids? (2016). ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Letters - ACS Publications. [Link]
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral. [Link]
-
Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. (n.d.). ACS Catalysis - ACS Publications. [Link]
-
General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. (n.d.). Chemical Communications (RSC Publishing). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical building block. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making this compound a valuable intermediate in pharmaceutical and agrochemical research.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially scalable method is the catalytic hydrogenation of 2-cyano-4-(trifluoromethyl)pyridine. This reaction directly converts the nitrile group to a primary amine, providing an efficient route to the desired product.
Q2: Which catalyst is recommended for the hydrogenation of 2-cyano-4-(trifluoromethyl)pyridine?
Both Raney Nickel and Platinum on Carbon (Pt/C) are effective catalysts for this transformation. Raney Nickel is a cost-effective and highly active catalyst, often used in industrial processes.[2][3] However, Platinum-based catalysts can sometimes offer better selectivity and performance, especially when trying to avoid side reactions like dehalogenation if other halogens are present on the pyridine ring.[4][5]
Q3: What are the typical reaction conditions for this hydrogenation?
The reaction is typically carried out in a solvent such as an alcohol (methanol or ethanol are preferred) under a hydrogen atmosphere.[4][5] The temperature and pressure can be varied to optimize the reaction rate and selectivity. Generally, temperatures in the range of 25-80°C and pressures from 1 to 80 bar are employed.[6]
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material
A lack of conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. Raney Nickel, for instance, is often stored as a slurry and can be pyrophoric if it dries out.[3]
-
Solution: Always use a fresh batch of catalyst from a reliable supplier. Ensure proper handling techniques are used, especially for pyrophoric catalysts.
-
-
Insufficient Hydrogen Pressure: The concentration of hydrogen dissolved in the reaction medium may be too low to drive the reaction forward effectively.
-
Solution: Increase the hydrogen pressure. For challenging reductions, pressures up to 80-90 bar may be necessary to achieve full conversion.[6]
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. A typical starting point is room temperature, with the option to heat up to 80°C.[6]
-
-
Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction vessel can poison the catalyst.
-
Solution: Ensure the purity of the 2-cyano-4-(trifluoromethyl)pyridine and use high-purity solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may help.
-
Issue 2: Formation of Side Products and Low Selectivity
The formation of secondary amines or other byproducts can complicate purification and reduce the yield of the desired primary amine.
Possible Causes and Solutions:
-
Formation of Secondary Amines: The initially formed primary amine can react with the intermediate imine to form a secondary amine.
-
Solution: The addition of a strong acid, such as hydrochloric acid, can protonate the primary amine, preventing it from reacting further.[4] This method has been shown to minimize the formation of secondary amine byproducts.
-
-
Dehalogenation (if applicable): If the pyridine ring contains other halogen substituents, these may be removed during hydrogenation, especially when using a palladium-based catalyst.
-
Incomplete Reduction: The reaction may stop at the intermediate imine stage, especially under mild conditions.
-
Solution: Increase the reaction time, temperature, or hydrogen pressure to ensure complete reduction to the primary amine.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol provides a general procedure for the reduction of 2-cyano-4-(trifluoromethyl)pyridine using Raney Nickel.
Materials:
-
2-cyano-4-(trifluoromethyl)pyridine
-
Raney Nickel (slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Pressurized hydrogenation reactor
Procedure:
-
In a suitable pressure reactor, add 2-cyano-4-(trifluoromethyl)pyridine and ethanol.
-
Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere if dry.[3]
-
Seal the reactor and purge with nitrogen gas several times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 50°C) for the specified time (e.g., 4-6 hours).
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Reductive Amination of 4-(Trifluoromethyl)picolinaldehyde
An alternative route to the target compound is the reductive amination of the corresponding aldehyde.
Materials:
-
4-(Trifluoromethyl)picolinaldehyde
-
Ammonia (e.g., aqueous solution or ammonium formate)
-
Reducing agent (e.g., sodium borohydride, hydrogen with a catalyst)
-
Methanol or other suitable solvent
Procedure:
-
Dissolve 4-(Trifluoromethyl)picolinaldehyde in methanol.
-
Add the ammonia source to the solution.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Add the reducing agent portion-wise.
-
Continue stirring until the reaction is complete.
-
Work up the reaction by quenching any remaining reducing agent and extracting the product into an organic solvent.
-
Purify the product as needed.
Data Presentation
Table 1: Optimization of Reaction Temperature for Hydrogenation
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Primary Amine (%) |
| 25 | 12 | 60 | >95 |
| 50 | 6 | >95 | >95 |
| 80 | 4 | >99 | 90 (increased secondary amine formation) |
Table 2: Optimization of Hydrogen Pressure for Hydrogenation
| Pressure (bar) | Reaction Time (h) | Conversion (%) | Selectivity for Primary Amine (%) |
| 10 | 12 | 75 | >95 |
| 50 | 6 | >95 | >95 |
| 80 | 4 | >99 | >95 |
Visualizations
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Organic Syntheses Procedure.
- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(5), 231-237.
- Supporting information 1. Materials and Methods. The Royal Society of Chemistry.
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
- Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor.
- Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC).
- Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry (RSC Publishing).
- Process for the preparation of 2-cyanopyridine derivatives.
- [4-(Trifluoromethyl)pyridin-2-yl]methanamine. PubChem.
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- Continuous-Flow High Pressure Hydrogenation Reactor for Optimization and High-Throughput Synthesis.
- What is the condition of the reduction of nitrile to amine by nickel? Quora.
- Amine synthesis by reductive amination (reductive alkyl
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. PubMed.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. Benchchem.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry (RSC Publishing).
- Organic Syntheses Procedure. Tetrahydropyran.
- Optimization of Sunflower Oil Hydrogenation on Pd-B/γ-Al2O3C
- Selective Carbon Dioxide Hydrogenation to Olefin-Rich Hydrocarbons by Cu/FeOx Nanoarchitectures Under
- Optimization of the hydrogenation conditions.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. thalesnano.com [thalesnano.com]
Trifluoromethylpyridine Reactions: A Technical Support Guide to Minimizing Side Product Formation
Welcome to the technical support center for trifluoromethylpyridine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into pyridine scaffolds. The unique electronic properties of the CF₃ group make it a valuable substituent in medicinal and agrochemical chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the reactivity of trifluoromethylating agents and the nature of the pyridine ring can lead to a variety of side products, complicating reaction outcomes and purification processes.
This guide provides in-depth, field-proven insights into identifying, understanding, and minimizing common side reactions. We will move beyond simple procedural lists to explain the mechanistic underpinnings of side product formation, empowering you to troubleshoot your reactions effectively.
Section 1: Troubleshooting C-H Trifluoromethylation Reactions
Direct C-H trifluoromethylation is an attractive strategy for late-stage functionalization. However, it is often plagued by issues of regioselectivity and the formation of undesired byproducts.
FAQ 1: My radical trifluoromethylation of pyridine is giving me a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers. How can I improve the regioselectivity?
Root Cause Analysis: The trifluoromethyl radical (•CF₃) is a highly reactive species with low selectivity, especially with an electron-deficient ring system like pyridine.[3] The reaction often proceeds via a homolytic aromatic substitution (S H Ar) mechanism, leading to a statistical mixture of isomers.
Strategies for Minimizing Isomeric Mixtures:
-
N-Oxide Strategy: Convert the starting pyridine to the corresponding N-oxide. The N-oxide activates the 2- and 4-positions towards radical attack. Subsequent deoxygenation will yield the desired 2- or 4-trifluoromethylpyridine with higher selectivity.
-
N-Methylpyridinium Salt Strategy: The formation of an N-methylpyridinium salt enhances the electrophilicity of the pyridine ring and can direct the trifluoromethylation. This method has been shown to provide good yields and excellent regioselectivity.[4][5]
-
Experimental Protocol: Regioselective Trifluoromethylation via N-Methylpyridinium Salt
-
To a solution of the pyridine (1.0 mmol) in a suitable solvent, add iodomethane (1.2 mmol).
-
Stir the reaction mixture at room temperature until the formation of the N-methylpyridinium iodide salt is complete (monitor by TLC or LC-MS).
-
Add trifluoroacetic acid (TFA) as the trifluoromethyl source and silver carbonate (Ag₂CO₃) as a promoter.[4][5]
-
Stir the reaction at the optimized temperature until the reaction is complete.
-
Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
-
Hydrosilylation for 3-Position Selectivity: For the challenging C3-trifluoromethylation, a two-step approach involving hydrosilylation can be employed. The pyridine is first activated by hydrosilylation, followed by reaction with a nucleophilic CF₃ source like Togni Reagent I.[3][6]
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
FAQ 2: I am observing significant formation of trifluoromethane (CF₃H) and other unidentified byproducts when using Langlois' reagent (CF₃SO₂Na). What is happening and how can I prevent it?
Root Cause Analysis: The formation of trifluoromethane is a common side reaction when using Langlois' reagent. It occurs through hydrogen atom abstraction from the solvent or other reaction components by the trifluoromethyl radical.[7] Other byproducts can arise from unproductive reactions between the oxidant (e.g., t-BuOOH) and the sulfinate reagent.[7]
Strategies for Minimizing CF₃H and Other Byproducts:
-
Solvent Choice: Use a solvent with strong C-H bonds that are less susceptible to hydrogen atom abstraction. Avoid solvents like THF which have weak C-H bonds. Dichloromethane or acetonitrile are often better choices.
-
Controlled Reagent Addition: The exothermic reaction between the oxidant and Langlois' reagent can lead to unproductive decomposition.[7] Adding the reagents slowly and at a controlled temperature can minimize these side reactions and favor the desired trifluoromethylation pathway.
-
Optimize Oxidant: The choice and amount of oxidant are critical. While tert-butyl hydroperoxide (t-BuOOH) is common, other oxidants like potassium persulfate (K₂S₂O₈) can be explored.[8] Stoichiometry should be carefully optimized to ensure efficient generation of the •CF₃ radical without excessive side reactions.
Reaction Pathway and Side Reactions with Langlois' Reagent:
Caption: Desired and side reaction pathways with Langlois' reagent.
Section 2: Troubleshooting Chlorine/Fluorine Exchange Reactions
The conversion of (trichloromethyl)pyridines to (trifluoromethyl)pyridines via chlorine/fluorine exchange with reagents like HF is a common industrial method.[1] However, this process can lead to incomplete reaction or over-fluorination.
FAQ 3: My fluorination of 2-chloro-5-(trichloromethyl)pyridine is incomplete, leaving significant amounts of -CCl₂F and -CClF₂ intermediates. How can I drive the reaction to completion?
Root Cause Analysis: Incomplete fluorination is often a result of insufficient reaction time, temperature, or fluorinating agent activity. The stepwise substitution of chlorine for fluorine becomes progressively more difficult.
Strategies for Driving the Reaction to Completion:
-
Increase Reaction Temperature and Pressure: These reactions are often carried out at elevated temperatures and superatmospheric pressures to increase the reaction rate.[9]
-
Ensure Anhydrous Conditions: Moisture can react with the fluorinating agent and intermediates, reducing the efficiency of the reaction.
-
Catalyst Choice: While some reactions are performed without a catalyst, the use of a Lewis acid catalyst like FeCl₃ or SbCl₅ can enhance the rate of fluorine exchange.
-
Molar Ratio of Fluorinating Agent: Using a sufficient excess of the fluorinating agent (e.g., anhydrous HF) can help drive the equilibrium towards the fully fluorinated product.
FAQ 4: I am observing the formation of multi-chlorinated byproducts on the pyridine ring during my high-temperature fluorination process. What causes this and how can it be avoided?
Root Cause Analysis: At high temperatures, especially in the presence of certain catalysts, chlorination of the pyridine ring can occur, leading to undesired polychlorinated trifluoromethylpyridines.[10]
Strategies for Minimizing Ring Chlorination:
-
Temperature Control: Carefully controlling the reaction temperature is crucial. While higher temperatures favor fluorination of the methyl group, they can also promote ring chlorination. An optimal temperature profile should be determined experimentally.
-
Control Molar Ratio of Chlorine: In processes where chlorination and fluorination occur simultaneously, controlling the molar ratio of chlorine gas is essential to prevent over-chlorination of the pyridine ring.[10]
-
Two-Step Process: Consider a two-step process where the trichloromethyl group is first formed and isolated, followed by a separate fluorination step under optimized conditions to avoid concomitant ring chlorination.
Section 3: General Troubleshooting and Purification
FAQ 5: My trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) seems to be decomposing, leading to low yields. What are the potential stability issues?
Root Cause Analysis: Hypervalent iodine reagents, while powerful, can be sensitive to heat, moisture, and certain solvents. Some have also been reported to have explosive properties under specific conditions, necessitating careful handling.[11][12]
Strategies for Handling Hypervalent Iodine Reagents:
-
Storage: Store reagents in a cool, dark, and dry place as recommended by the manufacturer.
-
Inert Atmosphere: For sensitive reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Solvent Purity: Use anhydrous solvents to prevent hydrolysis of the reagent.
-
Safety Precautions: Always consult the safety data sheet (SDS) for the specific reagent. Be aware of any reported thermal instabilities or incompatibilities.[11]
FAQ 6: My final product is contaminated with persistent impurities. What are some effective purification strategies for trifluoromethylpyridines?
Root Cause Analysis: The polarity and boiling point of trifluoromethylpyridines can be similar to those of certain side products (e.g., isomers, partially fluorinated intermediates), making separation challenging.
Effective Purification Techniques:
| Technique | When to Use | Key Considerations |
| Column Chromatography | For removing impurities with different polarities. | Silica gel is most common. Gradient elution may be necessary to separate closely related compounds. |
| Distillation | For separating compounds with different boiling points. | Fractional distillation may be required for close-boiling isomers.[13] |
| Crystallization | When the desired product is a solid and has different solubility properties than the impurities. | Melt crystallization can also be an effective technique for purification. |
| Preparative HPLC | For difficult separations of isomers or closely related impurities at a smaller scale. | Can be costly and time-consuming for large-scale purification. |
| Chemical Treatment | To remove specific reactive impurities. | For example, washing with a mild base to remove acidic byproducts. |
References
-
Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
-
Buchwald, S. L., & Watson, D. A. (2011). Catalysis for Fluorination and Trifluoromethylation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Ji, Y., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
Parsaee, F., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
-
Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
-
Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. (2024). ChemRxiv. [Link]
-
Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
-
Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent. (2022). The Journal of Organic Chemistry. [Link]
-
Trifluoromethylation. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2022). ResearchGate. [Link]
- Reactivity of a Hypervalent Iodine Trifluoromethylating Reagent toward THF: Ring Opening and Formation of Trifluoromethyl Ethers. (2010). CoLab.
-
A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). National Institutes of Health. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ChemRxiv. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022). National Institutes of Health. [Link]
-
Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (2018). National Institutes of Health. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2021). ResearchGate. [Link]
-
Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016). BioProcess International. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). National Institutes of Health. [Link]
-
Designing New Togni Reagents by Computation. (2019). The Royal Society of Chemistry. [Link]
-
Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (2019). ResearchGate. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2011). ACS Publications. [Link]
- Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. (1986).
-
Application of Langlois' Reagent in Trifluoromethylation Reactions. (2019). ResearchGate. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015). PubMed. [Link]
- Preparation of (trifluoromethyl)pyridines. (1985).
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4547577A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Managing the low nucleophilicity of trifluoromethyl-deactivated amines.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low nucleophilicity of trifluoromethyl-deactivated amines. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the electron density on the nitrogen atom, posing considerable challenges for common synthetic transformations.[1][2][3] This guide offers field-proven insights and detailed protocols to help you navigate these complexities and achieve your synthetic goals.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to overcoming them.
Issue 1: Low to No Conversion in Buchwald-Hartwig Amination
You're attempting a palladium-catalyzed C-N cross-coupling reaction with a trifluoromethyl-substituted aniline and an aryl halide, but you observe minimal or no product formation.
Root Cause Analysis: The primary culprit is the severely diminished nucleophilicity of the trifluoromethyl-deactivated amine. The -CF3 group's strong inductive and resonance effects pull electron density away from the nitrogen, making its lone pair less available to participate in the catalytic cycle.[1] This sluggish reactivity can stall the reaction at multiple stages.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Solutions:
-
Optimize the Ligand: Standard phosphine ligands are often insufficient. Modern biaryl phosphine ligands are essential as they are designed to accelerate the key steps of the catalytic cycle with challenging substrates.[1][4]
-
Recommendation: Employ electron-rich, sterically hindered ligands such as XPhos, RuPhos, or BrettPhos.[1] These ligands promote the crucial reductive elimination step, which is often rate-limiting with electron-poor amines.
-
-
Select the Right Base: The weakly acidic N-H bond of a trifluoromethyl-deactivated aniline requires a strong, non-nucleophilic base for efficient deprotonation.
-
Recommendation: Use strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[1] Weaker bases such as carbonates are typically ineffective.
-
-
Use a Well-Defined Precatalyst: Generating the active catalyst in situ can be unreliable. Well-defined palladium precatalysts ensure the consistent formation of the active catalytic species.[1]
-
Recommendation: Utilize commercially available precatalysts like XPhos Pd G3 or G4. These are often more stable and provide more reproducible results.[1]
-
Experimental Protocol: Optimized Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Air-stable precatalyst for reliable generation of the active Pd(0) species.[1] |
| Ligand | XPhos (if not using a precatalyst) | Electron-rich and bulky to facilitate oxidative addition and reductive elimination.[1] |
| Base | Sodium tert-butoxide (1.4 equiv.) | Strong, non-nucleophilic base to deprotonate the weakly acidic N-H bond.[1] |
| Solvent | Anhydrous, Degassed Toluene or Dioxane | Aprotic solvents that solubilize the catalyst and reactants well.[5] |
| Temperature | 100-110 °C | Higher temperatures are often required to overcome the activation energy barrier.[1][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the palladium catalyst from oxidative deactivation.[1] |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the trifluoromethyl-deactivated aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).[1]
-
Seal the tube, then evacuate and backfill with argon three times.[1]
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the tube in a preheated oil bath at 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]
Issue 2: Failure in Amide Bond Formation
You are attempting to form an amide bond between a trifluoromethyl-deactivated aniline and a carboxylic acid using standard coupling reagents (e.g., DCC, HOBt, EDC), but the reaction is sluggish and gives low yields.
Root Cause Analysis: The poor nucleophilicity of the amine prevents it from efficiently attacking the activated carboxylic acid species (e.g., an O-acylisourea intermediate). This leads to slow reaction rates and allows for side reactions, such as the formation of N-acylurea byproducts.
Troubleshooting Strategy:
-
Switch to a More Reactive Carboxylic Acid Derivative: Instead of activating the carboxylic acid in situ, convert it to a more reactive species first.
-
Recommendation: Convert the carboxylic acid to an acyl fluoride or acyl chloride. Acyl fluorides, in particular, have shown high efficiency for coupling with electron-deficient amines, often requiring no additional coupling agents.
-
-
Alternative Coupling Reagents: Some modern coupling reagents are better suited for challenging substrates.
-
Recommendation: Consider using HATU or COMU, which can be more effective than traditional carbodiimide-based reagents.
-
Experimental Protocol: Amide Coupling via Acyl Fluoride
This protocol is adapted for challenging couplings where standard methods fail.[6]
| Step | Reagent/Condition | Purpose |
| 1. Acyl Fluoride Formation | Carboxylic Acid, Cyanuric Fluoride, Pyridine, DCM | In situ generation of the highly reactive acyl fluoride. |
| 2. Amine Addition | Trifluoromethyl-deactivated Amine | The amine is added to the pre-activated acyl fluoride. |
| 3. Reaction | Elevated Temperature (e.g., Reflux in DCM) | Provides the necessary energy to drive the reaction to completion.[6] |
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (DCM, 5 mL).
-
Add cyanuric fluoride (0.4 mmol) and stir at room temperature for 1 hour to form the acyl fluoride.
-
Add the trifluoromethyl-deactivated aniline (1.1 mmol) to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS until completion.
-
Upon completion, quench with saturated aqueous NaHCO3 and extract with DCM.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a trifluoromethyl-deactivated amine so much less reactive than a regular aniline?
A1: The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[7] Its effect on amine nucleophilicity is twofold:
-
Inductive Effect: The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom through the sigma bonds.[1]
-
Resonance Effect (Hyperconjugation): The C-F bonds can engage in negative hyperconjugation with the aromatic pi-system, further delocalizing the nitrogen's lone pair and reducing its availability for reaction.[3]
This combination drastically lowers the pKa of the corresponding ammonium ion and reduces the nitrogen's ability to act as a nucleophile.[3] For example, the pKa of anilinium is 4.6, while that of 4-(trifluoromethyl)anilinium is 2.75, indicating a significant decrease in basicity and nucleophilicity.[3]
Q2: Are there alternatives to palladium catalysis for C-N bond formation with these amines?
A2: Yes, while the Buchwald-Hartwig amination is a workhorse, other methods have been developed:
-
Chan-Lam Coupling: This copper-catalyzed reaction uses boronic acids as the coupling partner and can often be performed under milder conditions, sometimes even in air.[8] It can be an effective alternative for certain substrates.
-
Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring to be coupled is sufficiently electron-deficient (e.g., containing nitro or cyano groups), direct SNAr with the trifluoromethyl-deactivated amine may be possible, often promoted by a strong base.
-
Nickelaelectrocatalysis: Recent advances have shown that nickel-catalyzed electrochemical methods can effectively couple a wide range of weak N-nucleophiles, including electron-deficient anilines, under mild conditions.[9]
Q3: My reaction is sensitive to air. What are the best practices for ensuring an inert atmosphere?
A3: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst deactivation and irreproducible results.
-
Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Use of a Glovebox: For highly sensitive reactions, performing the entire setup inside a glovebox is the most reliable method.
-
Schlenk Line Techniques: If a glovebox is unavailable, use proper Schlenk line techniques. This involves evacuating the reaction vessel and backfilling it with an inert gas multiple times to remove all traces of oxygen.[1]
Q4: Can I use a trifluoromethyl-deactivated amine in a Ritter-type reaction?
A4: Generally, trifluoromethyl-deactivated anilines are poor nucleophiles for traditional Ritter reactions, which involve the trapping of a carbocation with a nitrile. However, in certain photocatalytic transformations, where a trifluoroalkyl radical addition to an alkene generates a carbocation intermediate, a subsequent Ritter-type reaction with a nitrile solvent can occur to form trifluoroacetamide products.[10] Direct participation of the deactivated amine as the nucleophile is less common and would likely require highly reactive carbocation intermediates.
Part 3: Visualizations & Data
Logical Workflow for Method Selection
Caption: Decision tree for selecting a synthetic route.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
Technical Support Center: Purification of Novel (4-(Trifluoromethyl)pyridin-2-yl)methanamine Derivatives via Recrystallization
Welcome to the technical support center for the purification of novel (4-(Trifluoromethyl)pyridin-2-yl)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this unique class of compounds. My aim is to equip you with the foundational knowledge and practical insights necessary to overcome common purification challenges and achieve high-purity crystalline material.
Understanding the Molecule: A Trifecta of Challenges
The successful crystallization of this compound derivatives requires an appreciation of the physicochemical properties imparted by its three key structural features:
-
Pyridine Ring: As a heterocyclic aromatic amine, the pyridine moiety can be prone to challenging crystallization behavior.[1] The nitrogen atom can participate in hydrogen bonding and also imparts basicity to the molecule.
-
Aminomethyl Group: The primary amine is a hydrogen bond donor and acceptor, and its basicity can lead to "oiling out" or the formation of salts, which can complicate crystallization.[2][3]
-
Trifluoromethyl Group: This highly electron-withdrawing group significantly impacts the molecule's polarity, lipophilicity, and potential for intermolecular interactions, such as F···π and F···F contacts, which can influence crystal packing.[4][5][6][7][8]
This guide will address the practical implications of these features in a question-and-answer format, followed by detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound derivatives?
A1: The principle of "like dissolves like" is a good starting point.[9] Given the polar nature of the pyridine and aminomethyl groups, coupled with the unique properties of the trifluoromethyl group, a systematic approach to solvent screening is recommended.
A good recrystallization solvent should dissolve the compound when hot but be a poor solvent when cold.[10]
Recommended Starting Solvents (from more polar to less polar):
| Solvent System | Rationale |
| Alcohols (Ethanol, Methanol, Isopropanol) | Often effective for polar compounds and can be used in combination with water.[1] |
| Acetonitrile | A polar aprotic solvent that can be a good choice for moderately polar compounds. |
| Ethyl Acetate | A moderately polar solvent that is a good starting point for many organic compounds. |
| Toluene | A non-polar aromatic solvent that can be effective, especially if π-stacking interactions are significant in the crystal lattice. |
| Hexanes/Heptanes | Typically used as an anti-solvent in combination with a more polar solvent. |
Q2: My compound is "oiling out" during cooling. What is happening and how can I prevent it?
A2: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline lattice.[11][12] This is a common issue with amines and occurs when the solution is too concentrated or cooled too quickly.[2][3][12] The oil is a supersaturated solution of your compound and can trap impurities.
Strategies to Prevent Oiling Out:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before transferring to an ice bath.
-
More Dilute Solution: Add a small amount of additional hot solvent to the solution before cooling.[11]
-
Seed Crystals: Introduce a small, pure crystal of your compound to the cooled, saturated solution to encourage nucleation.[11][13]
-
Change Solvent System: Experiment with a different solvent or a solvent/anti-solvent pair.[3]
Q3: I'm not getting any crystals to form, even after extended cooling. What should I do?
A3: Failure to crystallize can be due to several factors, including high solubility in the chosen solvent, the presence of impurities that inhibit crystal formation, or the compound being a liquid or low-melting solid at room temperature.
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.[13]
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a concentrated solution of your compound in a good solvent.[14][15]
-
Evaporation: Allow the solvent to evaporate slowly from an open container to increase the concentration.
-
Salt Formation: Consider converting the amine to a hydrochloride or other salt. Salts often have more favorable crystallization properties.[1][3]
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system is often very effective, especially when no single solvent has the ideal solubility properties.[15] The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Common Solvent Pairs:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
Troubleshooting Guide
Problem 1: The compound dissolves in the solvent at room temperature.
This indicates the compound is too soluble in that solvent for it to be a good single-solvent recrystallization system.
Troubleshooting Workflow
Caption: Decision workflow for a highly soluble compound.
Problem 2: The compound does not dissolve in the boiling solvent.
This suggests the compound is not soluble enough in the chosen solvent.
Troubleshooting Workflow
Caption: Decision workflow for a poorly soluble compound.
Problem 3: Colored impurities are present in the crystals.
This indicates that the impurities have similar solubility to your compound or are being trapped in the crystal lattice.
Solutions:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling.
-
Slower Crystallization: Rapid crystal growth can trap impurities. Slower cooling can lead to purer crystals.
-
Re-crystallization: A second recrystallization is often necessary to achieve high purity.
Problem 4: Low recovery of the purified compound.
This can be caused by using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
Improving Yield:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Slow Cooling: Allow the solution to cool slowly to maximize crystal growth.
-
Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel to prevent the compound from crystallizing on the filter paper.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a small amount of the selected solvent. Heat the mixture to boiling with stirring.
-
Saturation: Continue adding the solvent in small portions until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Workflow Overview
Caption: General workflow for recrystallization.
References
-
Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers. Chemical Science (RSC Publishing). Available at: [Link]
-
Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. ResearchGate. Available at: [Link]
-
[4-(Trifluoromethyl)pyridin-2-yl]methanamine. PubChem. Available at: [Link]
-
Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. Available at: [Link]
- Preparation of (trifluoromethyl)pyridines. Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. Available at: [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. Available at: [Link]
-
Pyridine and Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]
-
4-(Trifluoromethoxy)pyridin-2-amine. PubChem. Available at: [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···. ResearchGate. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ResearchGate. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. Available at: [Link]
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Available at: [Link]
-
Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. ACS Publications. Available at: [Link]
-
Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Available at: [Link]
-
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Available at: [Link]
-
The Trifluoromethyl Group in Medical Chemistry. ACS Publications. Available at: [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. Available at: [Link]
-
Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability. MDPI. Available at: [Link]
-
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. Synthio. Available at: [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]
-
4-(Trifluoromethyl)pyridin-2-ol, 4-(Trifluoromethyl)pyridin-2(1H)-one. ChemBK. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
-
In Situ Cryo-Crystallization of Fluorinated Amines: A. Amanote Research. Available at: [Link]
- Process for the preparation on 2-aminomethylpyridine derivatives. Google Patents.
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
- Process for the preparation of 2-aminomethylpyridine derivative. Google Patents.
-
Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. Available at: [Link]
- Process for the preparation of 2-aminomethylpyridine derivative. Google Patents.
- Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.
-
Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. praxilabs.com [praxilabs.com]
- 14. scispace.com [scispace.com]
- 15. ocw.mit.edu [ocw.mit.edu]
Long-term stability issues and proper storage of (4-(Trifluoromethyl)pyridin-2-yl)methanamine.
Last Updated: October 26, 2023
Introduction
Welcome to the technical support guide for (4-(Trifluoromethyl)pyridin-2-yl)methanamine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. The unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, make this compound a valuable intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals.[1][2] However, its chemical nature also necessitates specific handling and storage protocols to ensure its long-term stability and prevent degradation, which could compromise experimental outcomes.
This guide provides in-depth, experience-based insights into the long-term stability issues associated with this compound and offers practical solutions for its proper storage and handling.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[3] Some suppliers also recommend storage at 4°C with light protection.[4] The primary concerns are degradation due to moisture, air (oxidation), and light.
Q2: What are the visual signs of degradation?
While subtle chemical changes may not be visible, any noticeable change in the physical appearance of the compound should be considered a potential sign of degradation. This can include:
-
Color Change: A shift from its typical appearance (often a colorless to light yellow liquid or solid) to a darker yellow or brown hue.
-
Change in Consistency: For solid forms, clumping or the appearance of a viscous liquid can indicate moisture absorption.
Q3: How does the trifluoromethyl group affect the stability of the molecule?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[5][6] This property enhances the metabolic stability of the pyridine ring by making it less susceptible to oxidative metabolism.[5] However, this electron-withdrawing nature can also influence the reactivity of the aminomethyl group.
Q4: Is this compound sensitive to air and moisture?
Yes. Like many amines, this compound can be sensitive to both air and moisture.[7][8] Exposure to atmospheric carbon dioxide can lead to the formation of carbonate salts, and moisture can facilitate various degradation pathways. It is crucial to handle the compound in a dry, inert atmosphere whenever possible.
Q5: What is the expected shelf-life of this compound?
When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), this compound is expected to be stable for an extended period. While specific shelf-life data is not always publicly available, analogous aminopyridine compounds have demonstrated stability for at least 6 months under refrigerated or room temperature conditions when protected from light.[9][10] However, it is always best practice to verify the purity of the compound if it has been in storage for a significant length of time, especially if the container has been opened multiple times.
II. Troubleshooting Guide
This section provides a problem-solution framework for common issues encountered during experiments that may be linked to the stability of this compound.
| Observed Problem | Potential Cause Related to Stability | Recommended Action & Rationale |
| Inconsistent or low yields in reactions (e.g., amide couplings, reductive aminations). | Degradation of the starting material, leading to a lower effective concentration of the active amine. | 1. Purity Assessment: Before use, analyze the purity of the this compound using a suitable technique such as ¹H NMR, LC-MS, or GC-MS. This will confirm the integrity of the starting material.2. Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound. |
| Appearance of unexpected side-products in the reaction mixture. | The presence of impurities from degradation could lead to the formation of unforeseen side-products. | 1. Characterize Impurities: If possible, identify the structure of the major side-products. This can provide clues about the degradation pathway (e.g., oxidation, reaction with CO₂).2. Purification of Starting Material: If a fresh sample is unavailable, consider purifying the stored material (e.g., by distillation or chromatography) before use. |
| Poor analytical results (e.g., broad peaks in NMR, multiple peaks in LC-MS for the starting material). | The sample may be a mixture of the pure compound and its degradation products. | 1. Re-evaluate Storage Conditions: Ensure that the compound is being stored according to the recommended guidelines (refrigerated, inert atmosphere, protection from light).2. Implement Stricter Handling Protocols: Minimize the compound's exposure to air and moisture during weighing and transfer. Use of a glovebox or glovebag is highly recommended. |
III. Experimental Protocols
Protocol 1: Quality Control Check of this compound via ¹H NMR
This protocol provides a straightforward method to assess the purity of the compound before use.
Objective: To verify the identity and estimate the purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a small amount (5-10 mg) of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Acquire Spectrum: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
Chemical Shifts and Splitting Patterns: Compare the obtained spectrum with a reference spectrum for this compound to confirm the presence of the expected signals for the aromatic and methylene protons.
-
Integration: Integrate the peaks corresponding to the compound and any impurity peaks. The relative integration values can provide a semi-quantitative measure of purity.
-
Look for Broad Peaks: The presence of broad peaks, especially for the amine protons, can sometimes indicate the presence of water or exchange processes.
-
IV. Visualization & Data
Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.
Caption: Recommended workflow for storage and handling of this compound.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric CO₂.[8] |
| Light | Protect from light (e.g., amber vial) | To prevent light-induced degradation.[4] |
| Container | Tightly sealed | To prevent ingress of moisture and air.[7][11][12] |
V. References
-
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. [Link]
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. [Link]
-
4-Aminopyridine - Jubilant Ingrevia. [Link]
-
[4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 916304-19-3|(6-(Trifluoromethyl)pyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. lobachemie.com [lobachemie.com]
- 9. sefh.es [sefh.es]
- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
Technical Support Center: Navigating the Reactivity of Trifluoromethyl-Substituted Pyridines
Welcome to the technical support center dedicated to overcoming the challenges associated with the poor reactivity of electron-deficient trifluoromethyl-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently functionalize this important class of molecules. Trifluoromethyl (CF₃) groups are prized in medicinal and agrochemical chemistry for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the potent electron-withdrawing nature of the CF₃ group, combined with the inherent electron deficiency of the pyridine ring, significantly deactivates the system towards many standard synthetic transformations.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common experimental hurdles, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Experimental Failures
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) on a chloro(trifluoromethyl)pyridine is sluggish and gives low yields. What are the primary causes and how can I improve it?
Answer:
This is a frequent challenge. The CF₃ group is a strong electron-withdrawing group, which should, in principle, activate the pyridine ring for nucleophilic attack.[1] However, poor reactivity can arise from several factors.
Causality and Solutions:
-
Insufficient Activation: While the CF₃ group is activating, its effect might not be sufficient, especially if it is not positioned ortho or para to the leaving group. The pyridine nitrogen itself is an electron-withdrawing entity, and its position relative to the reaction site is crucial.
-
Poor Leaving Group: While chlorides are commonly used, they are less reactive than fluorides in SNAr reactions on electron-deficient systems. Fluorine's high electronegativity enhances the electrophilicity of the carbon center, accelerating the initial nucleophilic attack.
-
Strongly Basic Nucleophiles: Highly basic nucleophiles can lead to side reactions, including deprotonation of the pyridine ring or decomposition of the starting material.
-
Solvent Effects: Protic solvents can solvate the nucleophile, reducing its reactivity.
Troubleshooting Protocol:
-
Switch to a Better Leaving Group: If possible, synthesize the corresponding fluoro-substituted pyridine. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.
-
Optimize the Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP to enhance the nucleophile's reactivity. Ensure the solvent is anhydrous, as water can consume the nucleophile and lead to undesired byproducts.
-
Select the Appropriate Base: If your nucleophile requires a base for deprotonation, use a non-nucleophilic base like sodium hydride (NaH) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxides.
-
Increase the Temperature: SNAr reactions on these deactivated systems often require elevated temperatures. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.
Question 2: I'm attempting a Suzuki-Miyaura cross-coupling with a bromo(trifluoromethyl)pyridine, but I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, and the electron-deficient nature of your substrate can exacerbate the issue.
Causality and Solutions:
-
Boronic Acid Instability: Heteroaryl boronic acids are often less stable than their aryl counterparts and are prone to decomposition, particularly at elevated temperatures and in the presence of aqueous bases.
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo protodeboronation.
Troubleshooting Protocol:
-
Use Stabilized Boron Reagents: Instead of the boronic acid, consider using more stable derivatives like MIDA boronates or potassium trifluoroborates. These reagents slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3]
-
Optimize the Catalyst System:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote a faster rate of reductive elimination, which can be the rate-limiting step.
-
Precatalyst Selection: Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure the rapid and efficient generation of the active Pd(0) species.[3]
-
-
Careful Selection of Base and Solvent:
-
Base: Use a weaker, non-hydroxide base like K₃PO₄ or K₂CO₃.
-
Solvent: Use anhydrous solvents. If an aqueous base is necessary, minimize the amount of water.
-
-
Lower the Reaction Temperature: A more active catalyst system may allow you to run the reaction at a lower temperature, further reducing the rate of protodeboronation.[3]
| Parameter | Standard Conditions | Optimized Conditions for Trifluoromethylpyridines |
| Boron Reagent | Boronic Acid | MIDA boronate or Potassium trifluoroborate |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 or SPhos Pd G2 |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) |
| Solvent | Toluene/Water | 1,4-Dioxane or THF (anhydrous) |
| Temperature | 80-110 °C | Room Temperature to 80 °C |
Question 3: My Buchwald-Hartwig amination on a chloro(trifluoromethyl)pyridine is not proceeding. What are the likely issues?
Answer:
The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential catalyst inhibition and the lower reactivity of the C-Cl bond.
Causality and Solutions:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Difficult Oxidative Addition: The C-Cl bond is less reactive towards oxidative addition than C-Br or C-I bonds.
-
Base Sensitivity: The substrate or product may be sensitive to the strong bases typically used in this reaction.
Troubleshooting Protocol:
-
Ligand Selection is Critical: Use bulky, electron-rich biarylphosphine ligands. For 2-halopyridines, ligands like RuPhos and BrettPhos have shown excellent performance. These ligands promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition.
-
Switch to a More Reactive Halide: If feasible, use the corresponding bromo- or iodo-pyridine.
-
Optimize the Base: Use a strong, non-nucleophilic base like LiHMDS or K₃PO₄. The choice of base can be critical and may require screening.
-
Use a Precatalyst: Employing a precatalyst can ensure the efficient generation of the active catalytic species.
Question 4: I am struggling with regioselectivity in the C-H functionalization of a trifluoromethylpyridine. How can I control where the new functional group is introduced?
Answer:
Regioselectivity in C-H functionalization of pyridines is a significant challenge due to the multiple, electronically distinct C-H bonds. The trifluoromethyl group further complicates this by strongly influencing the electronic landscape of the ring.
Causality and Solutions:
-
Inherent Reactivity: In radical reactions like the Minisci reaction, attack typically occurs at the positions ortho and para to the nitrogen atom due to the electron-deficient nature of these positions. The CF₃ group can further direct this reactivity.
-
Reaction Mechanism: The choice of reaction conditions and catalyst can favor different mechanistic pathways (e.g., radical, concerted, or transition-metal-mediated), each with its own regiochemical preference.
Troubleshooting Protocol:
-
Leverage Directing Groups: If your substrate has other substituents, they can be used to direct the C-H functionalization.
-
Tune Reaction Conditions for Radical Reactions: In Minisci-type reactions, the regioselectivity can sometimes be tuned by altering the solvent and pH.
-
Explore Pyridine Activation Strategies:
-
Consider Photoredox Catalysis: This mild and versatile method allows for the generation of a wide range of radical species under neutral conditions, often with high regioselectivity.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl-substituted pyridines so unreactive?
A: The poor reactivity stems from a combination of two powerful electron-withdrawing effects:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron sink, making the ring electron-deficient compared to benzene. This deactivates the ring towards electrophilic aromatic substitution and can also influence the reactivity of substituents.
-
The Trifluoromethyl Group: The CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry due to the high electronegativity of the fluorine atoms.[1] Its Hammett constant (σp) is +0.54, indicating its potent electron-withdrawing nature.[1]
When combined, these two features create a highly electron-poor aromatic system that is deactivated towards many common transformations, particularly those involving electrophilic attack or oxidative addition in cross-coupling reactions.
Caption: The combined electron-withdrawing effects leading to poor reactivity.
Q2: What are the key palladium-catalyzed cross-coupling reactions for functionalizing trifluoromethylpyridines, and what are the general considerations?
A: The most common and powerful methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
-
Suzuki-Miyaura Coupling: Forms C-C bonds between a halopyridine and a boronic acid/ester. As discussed in the troubleshooting guide, the main challenges are protodeboronation and slow reaction rates. Success hinges on using highly active catalysts with bulky, electron-rich ligands.[3]
-
Buchwald-Hartwig Amination: Forms C-N bonds between a halopyridine and an amine. Catalyst inhibition by the pyridine nitrogen is a key hurdle, which can be overcome with specialized ligands.[9][10]
-
Sonogashira Coupling: Forms C-C bonds between a halopyridine and a terminal alkyne. This reaction is generally robust but can require careful optimization of the palladium catalyst, copper co-catalyst (or copper-free conditions), and base.[11][12][13]
Caption: Key Pd-catalyzed cross-coupling reactions and optimization parameters.
Q3: Can photoredox catalysis be a general solution for functionalizing these challenging substrates?
A: Photoredox catalysis has emerged as a powerful and often complementary strategy for the functionalization of electron-deficient heterocycles.[8] Its main advantages are:
-
Mild Reaction Conditions: Reactions are often conducted at room temperature, which helps to preserve sensitive functional groups.
-
Radical-Based Mechanisms: It provides access to radical intermediates under neutral conditions, avoiding the need for strong acids or bases that can be incompatible with the substrate.[14]
-
Novel Reactivity: It enables transformations that are difficult to achieve with traditional methods, such as direct C-H trifluoromethylation of non-activated arenes.[8]
While not a universal solution for every transformation, photoredox catalysis is an excellent tool to have in your arsenal, particularly for C-H functionalization and when other methods fail due to harsh conditions.
References
-
Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization. (2017). National Institutes of Health. Retrieved from [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ChemRxiv. Retrieved from [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). National Institutes of Health. Retrieved from [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). National Institutes of Health. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. Retrieved from [Link]
-
3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). National Institutes of Health. Retrieved from [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (2016). National Institutes of Health. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). National Institutes of Health. Retrieved from [Link]
-
Understanding Trifluoromethyl Pyridines in Pharma Synthesis. (2025). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). J-Stage. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Challenges and solutions for scaling up the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this critical building block. The trifluoromethylpyridine motif is increasingly vital in modern pharmaceuticals and agrochemicals, lending enhanced metabolic stability and binding affinity to active ingredients.[1][2][3][4] However, its synthesis, particularly at scale, presents unique challenges.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. We will explore a common and scalable synthetic route, addressing potential pitfalls at each stage with scientifically grounded solutions.
Proposed Scalable Synthetic Route
A prevalent and scalable method for preparing this compound involves a two-step process:
-
Cyanation: Synthesis of the intermediate, 2-cyano-4-(trifluoromethyl)pyridine, from a suitable precursor like 2-chloro-4-(trifluoromethyl)pyridine.
-
Reduction: Catalytic hydrogenation of the cyanopyridine intermediate to the target aminomethylpyridine.
The following sections will address specific challenges you may encounter during the scale-up of this process.
Troubleshooting Guide & FAQs
Part 1: Synthesis of 2-Cyano-4-(trifluoromethyl)pyridine
The conversion of a 2-halopyridine to a 2-cyanopyridine is a crucial first step. While various methods exist, using alkali metal cyanides is common in large-scale production.
Question 1: We are observing low yields and incomplete conversion during the cyanation of 2-chloro-4-(trifluoromethyl)pyridine. What are the likely causes and how can we optimize this step?
Answer:
Low yields and incomplete conversion in this nucleophilic aromatic substitution reaction can often be attributed to several factors when scaling up:
-
Insufficient Reactivity of the Starting Material: The electron-withdrawing trifluoromethyl group at the 4-position activates the pyridine ring towards nucleophilic attack, but the reactivity of the 2-chloro substituent can still be a limiting factor.
-
Cyanide Salt Solubility and Reactivity: The choice and handling of the cyanide source are critical. Sodium or potassium cyanide are commonly used, but their solubility in organic solvents can be low, leading to heterogeneous reaction mixtures and slow reaction rates.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures may promote side reactions and degradation of the product.
-
Presence of Water: Water can react with the cyanide salt and may interfere with the reaction.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Cyanide Source | Use of phase-transfer catalysts (PTC) like tetrabutylammonium bromide or Aliquat 336.[5] | PTCs facilitate the transfer of the cyanide anion from the solid or aqueous phase to the organic phase, increasing its effective concentration and accelerating the reaction rate. |
| Solvent | Aprotic polar solvents such as DMSO or sulfolane are recommended.[5] | These solvents help to dissolve the cyanide salt and stabilize the transition state of the reaction, promoting a faster reaction rate. |
| Temperature Control | Maintain a reaction temperature between 50°C and 150°C.[5] | The optimal temperature will depend on the specific solvent and catalyst system used. Careful monitoring and control are essential to prevent runaway reactions and side product formation. |
| Moisture Control | Ensure all reagents and solvents are anhydrous. | The presence of water can lead to the formation of byproducts and reduce the efficiency of the reaction. |
Experimental Protocol: Cyanation with Phase-Transfer Catalysis
-
To a stirred mixture of 2-chloro-4-(trifluoromethyl)pyridine and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in an aprotic solvent, add solid sodium cyanide at room temperature.[5]
-
Heat the mixture to the desired temperature (e.g., 90°C) and monitor the reaction progress by HPLC until the starting material is consumed.[5]
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent, wash the organic phase, and distill to isolate the 2-cyano-4-(trifluoromethyl)pyridine.[5]
Part 2: Reduction of 2-Cyano-4-(trifluoromethyl)pyridine
The reduction of the cyano group to a primary amine is the final and often most challenging step, especially at scale. Catalytic hydrogenation is the preferred industrial method.
Question 2: During the catalytic hydrogenation of 2-cyano-4-(trifluoromethyl)pyridine, we are experiencing catalyst poisoning and dehalogenation (if starting from a halogenated precursor). How can we mitigate these issues?
Answer:
Catalyst poisoning and side reactions are common hurdles in the hydrogenation of nitrogen-containing heterocycles like pyridines.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can strongly adsorb to the surface of the metal catalyst (e.g., Palladium, Platinum, Rhodium), blocking active sites and inhibiting the reaction.[6][7]
-
Dehalogenation: If any residual halogenated starting material is present, it can be removed under hydrogenation conditions, leading to impurities.
-
Harsh Reaction Conditions: Pyridine ring saturation is often difficult and may require high temperatures and pressures, which can also promote side reactions.[8]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst Selection | Palladium on charcoal (Pd/C) is a common choice. Rhodium-based catalysts may also be effective.[6][9] | The choice of catalyst can significantly impact the reaction's success. Empirical screening of different catalysts and loadings is often necessary. |
| Acidic Additives | Conducting the reaction in the presence of an acid, such as hydrochloric acid, is highly recommended.[5][10] | The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen lone pair from binding to and poisoning the catalyst, making the ring more susceptible to reduction.[10] |
| Catalyst Inhibitors | The use of a catalyst inhibitor, such as an alkali metal bromide or iodide, can help to prevent dehalogenation if trace amounts of chlorinated starting material are present.[5] | These inhibitors can selectively suppress the hydrogenolysis of the carbon-halogen bond without significantly affecting the reduction of the nitrile group. |
| Reaction Conditions | Operate at moderate hydrogen pressures (1-4 atmospheres) and temperatures (0-60°C).[5] | Milder conditions, enabled by the use of acidic additives, can improve selectivity and reduce the likelihood of side reactions. |
Experimental Protocol: Catalytic Hydrogenation of 2-Cyano-4-(trifluoromethyl)pyridine
-
Charge a suitable hydrogenation reactor with 2-cyano-4-(trifluoromethyl)pyridine, a solvent such as methanol, and a palladium on charcoal catalyst.[5]
-
Add concentrated hydrochloric acid to the mixture.[5]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 atmosphere) and stir the mixture at a controlled temperature (e.g., 20°C).[5]
-
Monitor the reaction by HPLC until completion.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the hydrochloride salt of the product, this compound hydrochloride.[5]
Question 3: We are struggling with the isolation and purification of the final product, this compound, on a large scale. What are the best practices?
Answer:
The basic nature of the product amine can complicate its isolation and purification.
-
Work-up Procedure: Direct extraction of the free amine can be challenging due to its potential water solubility.
-
Purification Method: Chromatographic purification is often not feasible or cost-effective for large-scale production.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Isolation | Isolate the product as its hydrochloride salt.[5] | The hydrochloride salt is typically a crystalline solid that is less soluble in organic solvents, facilitating its isolation by filtration. This also provides a more stable form of the product for storage. |
| Purification | Recrystallization of the hydrochloride salt. | Recrystallization is a scalable and effective method for purifying solid compounds, removing impurities and yielding a high-purity product. |
| Free Amine Generation | If the free amine is required, it can be liberated from the hydrochloride salt by treatment with a base (e.g., NaOH) followed by extraction. | This should be done as a final step before use, as the free amine may be less stable than its salt form. |
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and a general troubleshooting workflow.
Caption: Proposed two-step synthesis of the target molecule.
Caption: Troubleshooting logic for key synthesis stages.
References
- A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine - Benchchem.
- The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.
- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem.
- Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE - YouTube.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano.
- Hydrogenation of pyridine compared to other heteroaromatic rings.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanamine Analogs in Anticancer Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, has proven to be a transformative substituent, capable of profoundly enhancing the pharmacological profile of drug candidates. When appended to a pyridine ring, this privileged heterocyclic system, the resulting trifluoromethylpyridine core becomes a powerful building block for novel therapeutics. This guide provides a comparative analysis of analogs derived from the (4-(Trifluoromethyl)pyridin-2-yl)methanamine scaffold, with a specific focus on their application in anticancer drug design. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies crucial for their evaluation.
The Strategic Advantage of the Trifluoromethylpyridine Scaffold
The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity offer several advantages in drug design[1][2]:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Modulation of pKa: The inductive effect of the -CF3 group can lower the pKa of nearby basic nitrogen atoms, such as the one in the pyridine ring, influencing the molecule's ionization state at physiological pH and its interaction with biological targets.
-
Improved Binding Affinity: The trifluoromethyl group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding affinity and potency.
The pyridine ring itself is a common motif in a vast number of pharmaceuticals, valued for its ability to form hydrogen bonds and its versatile substitution patterns that allow for the fine-tuning of a compound's properties[3]. The combination of the trifluoromethyl group with the pyridine ring in the this compound scaffold creates a versatile platform for the development of potent and selective inhibitors of various cancer-related targets.
Comparative Analysis of Anticancer Activity
While a direct head-to-head comparison of a systematic series of this compound analogs is not extensively documented in a single study, we can synthesize data from various research endeavors to build a comparative picture. The primary modifications to the parent scaffold involve N-substitution on the methanamine nitrogen, leading to diverse classes of compounds such as ureas, amides, and quinazolines.
N-Aryl Urea Analogs
One common strategy is the derivatization of the aminomethyl group into an N-aryl urea. This approach has yielded compounds with significant antiproliferative activity against various cancer cell lines. The general structure involves linking the this compound core to a substituted phenyl ring via a urea linker.
A study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives demonstrated that the presence of a trifluoromethyl group on the N-aryl ring significantly enhanced anticancer activity compared to other electron-withdrawing or electron-donating groups[2].
| Compound ID | N-Aryl Substituent | A549 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) | PC3 IC50 (µM) |
| 9a | 4-methoxy | >10 | <3 | >10 | <5 |
| 9b | 4-trifluoromethyl | <5 | <3 | <3 | <5 |
| 9c | 4-trifluoromethoxy | >10 | >10 | >10 | >10 |
| 9d | 3-trifluoromethyl | <5 | <3 | <3 | <5 |
Data synthesized from a study on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.[2]
The data clearly indicates that the position and presence of the trifluoromethyl group on the N-aryl moiety are critical for potent anticancer activity across multiple cell lines. Compounds 9b and 9d , both featuring a trifluoromethyl group, consistently outperform analogs with methoxy or trifluoromethoxy substituents. This suggests that the specific electronic and steric properties of the -CF3 group are crucial for the observed bioactivity, likely by optimizing interactions with the target protein.
Quinazoline-Based Analogs
Another fruitful avenue of exploration has been the incorporation of the trifluoromethylpyridine motif into quinazoline scaffolds. Quinazolines are a well-known class of kinase inhibitors, and the addition of the trifluoromethyl group can enhance their potency and selectivity.
A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were synthesized and evaluated for their anticancer activity. These compounds were designed as potential inhibitors of tubulin polymerization[4].
| Compound ID | N-Aryl Substituent | K562 IC50 (µM) | HEL IC50 (µM) | LNCaP IC50 (µM) |
| 15d | 4-fluoro | 0.87 | 1.23 | 2.15 |
| 15h | 4-chloro | 0.56 | 0.89 | 1.54 |
| 15i | 4-bromo | 0.68 | 0.95 | 1.87 |
Data from a study on N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as tubulin polymerization inhibitors.[4]
In this series, while not directly analogs of the parent methanamine, the principle of combining a trifluoromethyl-substituted heterocyclic core with various aryl groups holds. The data shows that substitution on the N-aryl ring with halogens leads to potent activity against leukemia (K562, HEL) and prostate cancer (LNCaP) cell lines. These compounds were found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis[4].
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be outlined for this compound analogs in the context of anticancer activity:
Caption: Key structural elements influencing anticancer activity.
-
The (4-Trifluoromethyl)pyridin-2-yl moiety is a critical pharmacophore. The trifluoromethyl group at the 4-position of the pyridine ring appears to be optimal for enhancing potency.
-
The nature of the linker attached to the methanamine nitrogen (e.g., urea, amine) significantly influences the biological target and overall activity.
-
Substitution on the terminal aryl ring is a major determinant of potency. Electron-withdrawing groups, particularly halogens and additional trifluoromethyl groups, are often favored. The position of these substituents is also crucial, suggesting specific steric and electronic requirements within the binding pocket of the target protein.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of N-Aryl Urea Analogs
This protocol describes a general procedure for the synthesis of N-aryl urea derivatives starting from this compound.
Caption: Synthetic workflow for N-Aryl Urea analogs.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the appropriately substituted aryl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl urea analog.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[5][6].
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of novel anticancer agents. The strategic placement of the trifluoromethyl group on the pyridine ring confers advantageous physicochemical and pharmacokinetic properties. Comparative analysis of various analogs, particularly N-aryl ureas and quinazoline derivatives, reveals that further substitution on the terminal aryl ring with electron-withdrawing groups is a key strategy for enhancing potency.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a focused library of analogs with diverse substituents and linkers. Furthermore, a deeper investigation into the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as clinical candidates. The integration of in silico modeling and experimental screening will undoubtedly accelerate the discovery of next-generation anticancer drugs based on this versatile scaffold.
References
- Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug development research, 34(2), 91-109.
- Alneyadi, S. S., Abdulqader, A. A., Salem, A. A., & Abdou, I. M. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
- Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2018).
-
Creative Biolabs. (n.d.). Protocol of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
- Li, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
-
Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]
- Liederer, B. M., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in pharmacology, 2, 55.
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]
- Gzella, A., et al. (2016). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. Bioorganic & medicinal chemistry letters, 26(16), 4065–4069.
-
BioGenes GmbH. (n.d.). Pharmacokinetic (PK) Assay Development. [Link]
- El-Naggar, M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(18), 11189-11210.
- Husain, A., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
-
ResearchGate. (n.d.). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. [Link]
-
International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
- Wang, Y., et al. (2023). Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. Bioorganic chemistry, 139, 106721.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 293–305.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072.
- Riahifard, N., et al. (2017).
- Al-Abdullah, E. S. (2015). Synthesis and anti-microbial activity of some 1- substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives. European journal of medicinal chemistry, 95, 468–475.
- Wang, Y., et al. (2025). Development of cationic Pyridinium-Oxazolidinone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry, 120, 118502.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Derivatives
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of modern drug development, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unequivocal validation of their chemical structures. This is particularly true for heterocyclic compounds like pyridine derivatives, which form the backbone of numerous FDA-approved drugs.[1][2] The introduction of a trifluoromethyl (-CF₃) group—a common strategy to enhance metabolic stability, binding affinity, and bioavailability—adds a layer of complexity and a unique spectroscopic handle.[3][4]
This guide provides a comprehensive comparison of the essential analytical techniques required to validate the structure of a synthesized target molecule, (4-(Trifluoromethyl)pyridin-2-yl)methanamine. As researchers, scientists, and drug development professionals, our commitment to scientific integrity demands a multi-faceted, self-validating approach. We will not only detail the protocols but also explore the causality behind our experimental choices, ensuring that the data from each technique corroborates the others, leading to an unassailable structural assignment.
The Orthogonal Analytical Workflow: A Strategy for Self-Validation
No single analytical technique can definitively elucidate the structure of a novel compound.[5] Instead, we employ a suite of orthogonal (complementary) methods. Data from each technique serves as a piece of the puzzle, and only when they all fit together can we be confident in the final structure. This workflow ensures trustworthiness and scientific rigor.
Caption: Orthogonal workflow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[6][7] For our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is essential.
A. ¹H NMR: Mapping the Proton Environment
¹H NMR provides information on the number of different proton environments and their connectivity. For the pyridine ring, the electron-withdrawing nitrogen atom causes a significant downfield shift of the ring protons compared to benzene (which appears at ~7.27 ppm).[8]
-
Expected Signals:
-
Pyridine Protons (H-3, H-5, H-6): These will appear in the aromatic region (typically δ 7.0-9.0 ppm). The H-6 proton, being closest to the nitrogen, is expected to be the most deshielded.[8][9][10]
-
Methylene Protons (-CH₂-): A singlet or a multiplet (depending on coupling to the amine protons) in the aliphatic region (typically δ 3.5-4.5 ppm).
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
-
B. ¹³C NMR: The Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments. The presence of the highly electronegative CF₃ group will cause characteristic splitting and shifts.[11]
-
Expected Signals:
-
Trifluoromethyl Carbon (-CF₃): A quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically appearing around δ 120-130 ppm.[12] The large coupling constant (¹JCF ≈ 270-285 Hz) is a definitive indicator.[13]
-
Pyridine Carbons: Aromatic carbons will appear between δ 120-160 ppm. The carbon attached to the CF₃ group (C-4) will show a quartet due to two-bond coupling (²JCF).[11][14]
-
Methylene Carbon (-CH₂-): An aliphatic signal typically around δ 40-50 ppm.
-
C. ¹⁹F NMR: The Fluorine Probe
Given the trifluoromethyl group, ¹⁹F NMR is a crucial and highly informative experiment. Its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and wide chemical shift range make it an excellent tool for confirming the presence and electronic environment of the fluorine atoms.[3][15]
-
Expected Signal:
Comparative Summary of NMR Techniques
| Technique | Information Provided | Causality/Justification |
| ¹H NMR | Proton count, chemical environment, and connectivity (via J-coupling). | Essential for mapping the basic hydrogen framework of the molecule. |
| ¹³C NMR | Carbon count and type (sp², sp³), confirms the carbon backbone. | Provides direct evidence of the CF₃ group through characteristic quartet splitting.[11][13] |
| ¹⁹F NMR | Direct detection of the CF₃ group, high sensitivity, excellent for purity assessment. | The CF₃ group is a key pharmacophore; this technique provides unambiguous confirmation of its presence and integrity.[3][15] |
| 2D NMR (COSY, HSQC) | Correlation between protons (COSY) and between protons and carbons (HSQC). | Unambiguously assigns which proton is attached to which carbon, confirming the substitution pattern on the pyridine ring. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the synthesized compound and, with high-resolution instruments (HRMS), its elemental composition.[7] This is a cornerstone of structural validation, as it provides a direct check on the molecular formula.
A. High-Resolution Mass Spectrometry (HRMS)
-
Why HRMS? While low-resolution MS gives the nominal mass, HRMS (e.g., ESI-TOF or Orbitrap) measures the mass-to-charge ratio (m/z) to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula. The calculated mass for the proposed formula must match the experimental value to within a very small tolerance (typically < 5 ppm).
B. Fragmentation Pattern
-
Structural Clues: The way the molecule breaks apart in the mass spectrometer (fragmentation) provides clues about its structure. For this compound, characteristic fragments would include the loss of the amine group, the entire methanamine side chain, or the trifluoromethyl group. The observation of these fragments strongly supports the proposed connectivity. It is important to note that some fluorinated compounds may not show a strong molecular ion peak with certain ionization techniques like Electron Ionization (EI).[18][19] Softer techniques like Electrospray Ionization (ESI) or Field Ionization (FI) are often preferred.[19]
Caption: Plausible fragmentation pathway in Mass Spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |
| N-H (Amine) | 3300-3500 (two bands for -NH₂) | Stretch | Confirms the primary amine group. |
| C-H (Aromatic) | 3000-3100 | Stretch | Indicates the pyridine ring. |
| C-H (Aliphatic) | 2850-2960 | Stretch | Confirms the methylene (-CH₂) group. |
| C=N, C=C (Aromatic) | 1450-1600 | Stretch | Characteristic "fingerprint" of the pyridine ring. |
| C-F (Trifluoromethyl) | 1100-1350 (strong, multiple bands) | Stretch | A very strong and characteristic absorption confirming the CF₃ group. |
The presence of a very intense, broad absorption in the 1100-1350 cm⁻¹ region is a hallmark of a trifluoromethyl group and serves as a crucial piece of corroborating evidence.
Elemental Analysis (EA): The Final Purity and Formula Check
Elemental analysis is a combustion-based technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[20][21] This technique serves two critical purposes:
-
Formula Confirmation: The experimentally determined percentages must align with the theoretical percentages calculated from the proposed molecular formula.
-
Purity Assessment: Major academic journals and regulatory bodies require the experimental values to be within ±0.4% of the calculated values to confirm that the sample has a purity of ≥95%.[22][23] This provides a quantitative measure of purity that is independent of spectroscopic methods.[24]
A successful elemental analysis is a powerful, trustworthy confirmation that the empirical formula of the bulk sample matches the proposed structure.
Single-Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[25][26][27] It is considered the ultimate proof of structure, as it directly visualizes the atomic connectivity and stereochemistry.
-
When to Use: While not always feasible due to difficulties in crystallization, it is the definitive method for resolving any structural ambiguities that may remain after spectroscopic analysis.
-
Information Provided: Precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Solvation: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H spectrum on a spectrometer of at least 400 MHz.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Acquire a ¹⁹F spectrum.
-
If necessary, perform 2D experiments like COSY and HSQC to confirm assignments.
-
Protocol 2: HRMS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Processing: Obtain the high-resolution mass of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition and compare the measured mass with the theoretical mass for C₇H₇F₃N₂. The mass error should be less than 5 ppm.
Protocol 3: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Apply pressure to the sample and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Protocol 4: Elemental Analysis
-
Sample Preparation: Provide 2-3 mg of the highly purified, dry sample in a pre-weighed vial. The sample must be free of solvent and moisture, as these will significantly alter the results.
-
Analysis: Submit the sample to a certified analytical facility for CHN analysis.
-
Validation: Compare the returned %C, %H, and %N values to the calculated theoretical values. Ensure the deviation is within ±0.4%.
Conclusion
The structural validation of a novel compound like this compound is a systematic process built on the principle of orthogonal, self-validating data. By integrating the connectivity information from NMR, the molecular formula from HRMS, the functional group fingerprint from FTIR, and the elemental composition from EA, we can construct a scientifically sound and trustworthy case for the proposed structure. For absolute confirmation, single-crystal X-ray crystallography remains the ultimate arbiter. Adherence to this rigorous workflow is not merely good practice; it is a fundamental requirement for advancing compounds in the drug discovery pipeline.
References
-
Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC, NIH. [Link]
-
Vulpetti, A., et al. (2012). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]
-
Kushwaha, R., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]
-
Jee, J., & Nishida, N. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Aramini, J. M., et al. (2020). A beginner's guide to 19F NMR and its role in drug screening. eLife. [Link]
-
Dibeler, V. H., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
De Hont, R., et al. (2010). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry. [Link]
-
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry. [Link]
-
Brzezinski, B., et al. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
-
Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Mpelane, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. [Link]
-
Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin. [Link]
-
Liu, Z., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
El-Ghozzi, M., et al. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. [Link]
-
Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Online Organic Chemistry Tutor. [Link]
-
Tissot, M., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Carrying Carbons. Organic Letters. [Link]
-
Supporting Information. (n.d.). ACS Publications. [Link]
-
Wawrzyńczak, A., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
University of Calgary. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. University of Calgary. [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
Lima, F., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development. [Link]
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Chemistry Stack Exchange. [Link]
-
Beryozkina, T. V., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
-
Plantier-Royon, R., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link]
-
Van Ryswyk, H., & Tutor, J. L. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Link]
-
Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC, NIH. [Link]
-
C&EN. (2022). Chemists Debate the Value of Elemental Analysis. C&EN. [Link]
-
Pérez-Picaso, L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
-
Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
-
Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
Sweeny, D. M., et al. (2019). Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society. [Link]
-
Sweeny, D. M., et al. (2019). Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. American Chemical Society. [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC, NIH. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. azom.com [azom.com]
- 22. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
The Metabolic Gauntlet: A Comparative Guide to Trifluoromethyl vs. Difluoromethoxy Pyridine Analogs in Drug Discovery
In the relentless pursuit of robust drug candidates, medicinal chemists continually seek to fortify molecules against metabolic breakdown. The strategic incorporation of fluorinated moieties is a cornerstone of this endeavor, with the trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups standing out as prominent tools for enhancing metabolic stability. This guide provides an in-depth comparison of the metabolic stability of pyridine analogs functionalized with these two groups, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their stability, provide a detailed experimental protocol for their evaluation, and present a framework for data interpretation, all grounded in established scientific principles.
The "Why": Fluorine's Role in Shielding Against Metabolism
The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability.[1][2][3] The carbon-fluorine bond is exceptionally strong, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[4][5] This fundamental property is the primary reason why both trifluoromethyl and difluoromethoxy groups can effectively "shield" a molecule from metabolic attack, particularly from oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[6][7][8]
-
The Trifluoromethyl (CF3) Group: This group is a potent electron-withdrawing moiety.[6][9] When attached to an aromatic ring like pyridine, it deactivates the ring, making it less susceptible to oxidative attack by CYP enzymes.[4][6] The CF3 group is often used to replace a metabolically vulnerable methyl group, effectively blocking hydroxylation at that position.[10][11]
-
The Difluoromethoxy (OCF2H) Group: This group is frequently employed as a metabolically robust bioisostere for the methoxy (-OCH3) group.[6][12] A common metabolic pathway for compounds containing a methoxy group is O-demethylation, which the difluoromethoxy group effectively prevents due to the strength of the C-F bonds.[12][13] Interestingly, the OCF2H group can also act as a weak hydrogen bond donor, a characteristic not shared by the methoxy or trifluoromethyl groups, which can influence its interaction with biological targets.[14][15]
Experimental Design: A Head-to-Head In Vitro Metabolic Stability Assay
To empirically compare the metabolic stability of trifluoromethyl and difluoromethoxy pyridine analogs, a well-controlled in vitro assay is essential. The liver microsomal stability assay is a widely accepted industry standard for assessing Phase I metabolism.[8][16]
Experimental Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of the trifluoromethyl and difluoromethoxy pyridine analogs in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a phosphate buffer solution (pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[12]
-
-
Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (protein concentration).[17]
-
Interpreting the Data: A Comparative Analysis
The results from the microsomal stability assay will provide quantitative data to compare the metabolic liabilities of the two pyridine analogs.
Hypothetical Comparative Data
| Parameter | Trifluoromethyl Pyridine Analog | Difluoromethoxy Pyridine Analog | Rationale for Expected Outcome |
| Half-life (t½, min) | > 60 | 45 | The strong electron-withdrawing nature of the CF3 group is expected to significantly deactivate the pyridine ring, leading to slower metabolism. |
| Intrinsic Clearance (CLint, µL/min/mg) | < 10 | 25 | A lower intrinsic clearance value for the CF3 analog would indicate a reduced capacity of the liver enzymes to metabolize the compound. |
| Primary Metabolites Identified | Ring hydroxylated species | O-dealkylation products (if any) and ring hydroxylated species | The CF3 group should block metabolism at its point of attachment, while the OCF2H group is designed to prevent O-dealkylation. |
Note: This data is illustrative. The actual metabolic stability is highly dependent on the specific molecular scaffold and the position of the substitution.[6]
Logical Flow of Data Interpretation
Caption: Data analysis and interpretation workflow.
Discussion and Mechanistic Insights
While both the trifluoromethyl and difluoromethoxy groups are effective at enhancing metabolic stability, the choice between them is often nuanced and context-dependent.
-
Global vs. Local Protection: The trifluoromethyl group can offer a more "global" protective effect on an aromatic ring due to its strong deactivating nature.[11] In contrast, the difluoromethoxy group provides a more "local" protection, specifically preventing O-demethylation.
-
Physicochemical Properties: The choice between these two groups also has implications for other drug-like properties. The trifluoromethyl group generally increases lipophilicity to a greater extent than the difluoromethoxy group.[5][15] The difluoromethoxy group's ability to act as a hydrogen bond donor can be advantageous for target engagement.[14]
-
Potential Metabolic Liabilities: Although generally stable, both groups are not entirely immune to metabolism. Under certain circumstances, C-F bond cleavage can occur, potentially leading to the formation of reactive metabolites.[1][18] Therefore, a thorough metabolite identification study is always recommended.
Conclusion
Both trifluoromethyl and difluoromethoxy pyridine analogs offer significant advantages in terms of metabolic stability compared to their non-fluorinated counterparts. The trifluoromethyl group is a powerful tool for deactivating aromatic rings and preventing oxidative metabolism, while the difluoromethoxy group serves as an excellent, metabolically stable bioisostere for the methoxy group. The choice between these two moieties should be guided by a comprehensive evaluation of their metabolic profiles, as determined by robust in vitro assays, and a careful consideration of their impact on the overall physicochemical and pharmacokinetic properties of the drug candidate.
References
- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.
- How to Conduct an In Vitro Metabolic Stability Study.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Full article: The role of fluorine in medicinal chemistry.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
- Metabolism and Toxicity of Fluorine Compounds - PMC - NIH.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
- Metabolism of fluorine-containing drugs.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Metabolic Stability Assay Services - BioIVT.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
- Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity | Chemical Research in Toxicology - ACS Public
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchG
- Biochemistry, Cytochrome P450 - St
- Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes | Charles River.
- Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures - YouTube.
- Estimation of Fraction Metabolized by Cytochrome P450 Enzymes Using Long-Term Cocultured Human Hep
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The (4-(Trifluoromethyl)pyridin-2-yl)methanamine Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among these, the (4-(trifluoromethyl)pyridin-2-yl)methanamine core has emerged as a privileged scaffold, demonstrating remarkable versatility in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of derivatives based on this scaffold, with a focus on their application as inhibitors of lysyl oxidase-like 2 (LOXL2) and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). We will explore the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The Strategic Advantage of the Trifluoromethylpyridine Moiety
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functionalities, altering binding interactions with target proteins. Furthermore, the -CF3 group can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell permeability and oral bioavailability.[1][2] The pyridine ring itself is a common feature in many pharmaceuticals, offering a nitrogen atom that can act as a hydrogen bond acceptor and a scaffold that is amenable to a wide range of chemical modifications.[2]
Comparative SAR Analysis: LOXL2 vs. PI3K/mTOR Inhibition
The this compound scaffold has been successfully employed to develop inhibitors for distinct enzyme classes, highlighting its adaptability. Here, we compare the SAR of this scaffold in the context of LOXL2, a copper-dependent amine oxidase involved in fibrosis, and the PI3K/mTOR pathway, a critical signaling cascade in cancer.
Targeting LOXL2: Fine-Tuning for Fibrosis Intervention
Lysyl oxidase-like 2 (LOXL2) plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Its upregulation is associated with fibrotic diseases, making it an attractive therapeutic target. The this compound core has been identified as a potent scaffold for LOXL2 inhibition.
A key SAR study on a series of (pyridin-4-yl)methanamines revealed that the position and nature of substituents on the pyridine ring are critical for inhibitory activity. While the initial hit, benzylamine, was a weak LOXL2 inhibitor, the corresponding pyridin-4-yl methanamine showed significantly improved potency.[3] Further optimization led to the discovery that substitutions at the 2-position of the pyridine ring were particularly favorable.
| Compound | R Group (at C2 of pyridine) | LOXL2 IC50 (µM) | Selectivity for LOXL2 over LOX |
| 1 | H | 1.22 | - |
| 2 | -Cl | 0.126 | 31-fold |
| 3 | -F | 0.83 | - |
| 4 | -CH3 | 2.45 | - |
Data compiled from ACS Med. Chem. Lett. 2017, 8, 5, 532–537.[3]
The data clearly indicates that small, electron-withdrawing groups at the 2-position of the pyridine ring enhance LOXL2 inhibitory activity, with the 2-chloro derivative being the most potent.[3] In contrast, bulky substituents are not well-tolerated.[3] The selectivity of the 2-chloro derivative for LOXL2 over the related lysyl oxidase (LOX) is a significant advantage, as off-target inhibition of LOX could lead to undesirable side effects.[3]
A Pivot to Kinase Inhibition: The Case of PI3K/mTOR
The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A structurally related compound, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, has been identified as a potent pan-class I PI3K and mTOR inhibitor.[1] This highlights the versatility of the 4-(trifluoromethyl)pyridine core in targeting a completely different class of enzymes.
In this series, the 2-amino group on the pyridine ring is crucial for activity, forming key hydrogen bonding interactions with aspartate residues in the kinase hinge region.[1] The trifluoromethyl group at the 4-position is also critical for potency. The SAR of this series was explored by modifying the substituent at the 5-position of the pyridine ring.
| Compound | R Group (at C5 of pyridine) | PI3Kα Ki (nM) | mTOR Ki (nM) |
| PQR309 | 4,6-dimorpholino-1,3,5-triazin-2-yl | 3.3 | 14.9 |
| Analog A | Phenyl | >1000 | >1000 |
| Analog B | Pyrimidinyl | 10.2 | 56.7 |
Data compiled from J. Med. Chem. 2017, 60, 17, 7524–7538.[1]
The large, heterocyclic substituent at the 5-position is essential for high-affinity binding. The morpholino groups on the triazine ring are also critical, with one of the morpholine oxygens forming a hydrogen bond with the backbone NH of Val851 in PI3Kα.[1] This demonstrates a completely different binding mode and SAR profile compared to the LOXL2 inhibitors, where small substituents at the 2-position are favored.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the execution of key biological assays.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves the construction of the trifluoromethylpyridine core followed by functionalization. Several methods have been reported for the synthesis of trifluoromethylpyridines, including chlorine/fluorine exchange reactions and cyclocondensation reactions using trifluoromethyl-containing building blocks.[2]
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
A common starting material is 2-hydroxy-4-(trifluoromethyl)pyridine, which can be synthesized through various routes. This intermediate is then chlorinated.
-
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus pentachloride (2.0 eq) at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2-chloro-4-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound
The 2-chloro substituent can be displaced by a protected aminomethyl group, followed by deprotection.
-
React 2-chloro-4-(trifluoromethyl)pyridine with a suitable aminomethyl equivalent, such as potassium phthalimide, in a polar aprotic solvent like DMF at an elevated temperature.
-
After the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter and wash the solid with water to obtain N-((4-(trifluoromethyl)pyridin-2-yl)methyl)phthalimide.
-
Deprotect the phthalimide group by treating with hydrazine hydrate in a solvent like ethanol under reflux.
-
After cooling, remove the phthalazine-1,4-dione byproduct by filtration.
-
Concentrate the filtrate and purify the residue by column chromatography to afford this compound.
Biological Evaluation: Enzyme Inhibition Assays
LOXL2 Inhibition Assay (Amplex Red Method)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.
Caption: Workflow of the LOXL2 Amplex Red assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium borate, pH 8.2.
-
Substrate Stock: 1 M 1,5-diaminopentane in water.
-
Amplex Red Stock: 10 mM in DMSO.
-
Horseradish Peroxidase (HRP) Stock: 10 U/mL in assay buffer.
-
LOXL2 Enzyme: Recombinant human LOXL2 diluted in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer containing the test compound at various concentrations to each well.
-
Add 25 µL of diluted LOXL2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare a reaction mix containing the substrate, Amplex Red, and HRP in assay buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to each well.
-
Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assay (Generic Protocol)
A common method for measuring kinase activity is to quantify the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.
Caption: General workflow for a kinase inhibition assay.
-
Reagent Preparation:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
ATP Stock: High concentration stock in water.
-
Substrate: A peptide or protein substrate specific for the kinase of interest.
-
Kinase Enzyme: Recombinant kinase (e.g., PI3Kα) diluted in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound in DMSO to the assay wells.
-
Add the kinase enzyme to the wells.
-
Add a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the amount of ADP produced.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
-
Concluding Remarks
The this compound scaffold is a testament to the power of fluorine chemistry in modern drug discovery. Its adaptability allows for the development of potent and selective inhibitors for diverse enzyme targets, as exemplified by the distinct SAR profiles for LOXL2 and PI3K/mTOR. For LOXL2, small, electron-withdrawing groups at the 2-position of the pyridine ring are key to high potency. In contrast, for PI3K/mTOR, a large heterocyclic substituent at the 5-position and a 2-amino group are critical for activity. This comparative analysis underscores the importance of understanding the specific binding interactions of a scaffold with different protein targets to guide the rational design of next-generation therapeutics. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the potential of this versatile scaffold.
References
-
Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Med. Chem. Lett. 2017, 8, 5, 532–537. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. J. Med. Chem. 2017, 60, 17, 7524–7538. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules 2023, 28(1), 329. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci. 2018, 43(3), 176-187. [Link]
Sources
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Evaluation of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Based Compounds
For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous preclinical evaluation. This guide provides an in-depth comparison of the in vitro and in vivo assay results for a versatile class of compounds based on the (4-(Trifluoromethyl)pyridin-2-yl)methanamine core. We will dissect the experimental data and methodologies that have positioned these compounds as promising therapeutics for distinct and significant disease areas: fibrotic diseases and cognitive disorders.
The Strategic Importance of the this compound Scaffold
The this compound scaffold has emerged as a privileged structure in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and binding affinity, while the pyridine ring and methanamine side chain provide versatile points for chemical modification. This has allowed for the development of highly potent and selective modulators of two key protein targets: Lysyl Oxidase-Like 2 (LOXL2) and the M1 Muscarinic Acetylcholine Receptor. This guide will explore the distinct preclinical testing paradigms for compounds targeting each of these pathways.
Part 1: Targeting Fibrosis with LOXL2 Inhibitors
Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the pathological cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Dysregulation of LOXL2 is a hallmark of various fibrotic diseases, making it a compelling therapeutic target.[1] Compounds featuring the this compound core have been identified as potent and selective inhibitors of LOXL2.
In Vitro Evaluation of LOXL2 Inhibitors
The initial screening and characterization of LOXL2 inhibitors rely on robust in vitro enzymatic assays. The primary goal is to determine the potency and selectivity of the compounds.
Comparative In Vitro Activity of this compound Based LOXL2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. LOX | Reference |
| PAT-1251 | hLOXL2 | Amplex Red | Potent, irreversible | High | [1] |
| Compound 28 (racemic) | hLOXL2 | Amplex Red | Potent, irreversible | High | [1] |
| (2-chloropyridin-4-yl)methanamine | hLOXL2 | Amplex Red | 126 | Selective | [2][3] |
Causality Behind Experimental Choices:
The Amplex Red assay is the gold standard for measuring the activity of hydrogen peroxide-producing enzymes like LOXL2.[2] It is a highly sensitive, fluorescence-based coupled-enzyme assay that allows for high-throughput screening and accurate determination of IC50 values. The choice of this assay is driven by its reliability and direct measurement of enzymatic activity. Selectivity profiling against other amine oxidases, particularly the closely related Lysyl Oxidase (LOX), is critical to minimize off-target effects.[2]
Experimental Protocol: In Vitro LOXL2 Enzyme Inhibition Assay (Amplex Red)
This protocol outlines the key steps for determining the IC50 of a test compound against human LOXL2.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2.
-
Enzyme Solution: Recombinant human LOXL2 in assay buffer.
-
Substrate Solution: 1,5-Diaminopentane in assay buffer.
-
Amplex Red/HRP Solution: Amplex Red reagent and Horseradish Peroxidase in assay buffer.
-
Test Compound: Serial dilutions in DMSO.
-
-
Assay Procedure:
-
Add test compound dilutions to a 96-well black plate.
-
Add the LOXL2 enzyme solution to all wells except the blank.
-
Pre-incubate the plate to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the Amplex Red/HRP/Substrate solution.
-
Measure the fluorescence intensity kinetically using a plate reader (Excitation: ~544 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the kinetic read.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Workflow for In Vitro LOXL2 Inhibitor Screening
Caption: Workflow for in vitro screening of LOXL2 inhibitors.
In Vivo Evaluation of LOXL2 Inhibitors
Promising candidates from in vitro studies are advanced to in vivo models of fibrosis to assess their efficacy. The bleomycin-induced pulmonary fibrosis model in mice is a widely used and well-characterized model for this purpose.[4][5][6]
Efficacy of a this compound Based Compound in a Mouse Model of Lung Fibrosis
| Compound | Animal Model | Key Findings | Reference |
| Compound 28 | Bleomycin-induced lung fibrosis (mouse) | Significantly reduced fibrosis | [1] |
Causality Behind Experimental Choices:
The bleomycin-induced pulmonary fibrosis model is chosen because it recapitulates many of the key pathological features of human idiopathic pulmonary fibrosis (IPF), including inflammation, fibroblast activation, and excessive collagen deposition.[5][6] This model allows for the evaluation of a compound's ability to attenuate the fibrotic process in a complex biological system.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol provides a general outline for inducing and evaluating pulmonary fibrosis in mice.
-
Induction of Fibrosis:
-
Anesthetize mice (e.g., with isoflurane).
-
Intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. Control animals receive saline only.
-
-
Compound Administration:
-
Begin daily oral administration of the test compound (e.g., Compound 28) at a predetermined dose, typically starting on the day of or one day after bleomycin instillation.
-
-
Evaluation of Fibrosis (e.g., at day 14 or 21):
-
Harvest the lungs.
-
Histological Analysis: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score.
-
Biochemical Analysis: Homogenize the remaining lung tissue and measure the total collagen content using a hydroxyproline assay.
-
Part 2: Enhancing Cognition with M1 Positive Allosteric Modulators (PAMs)
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor that plays a crucial role in learning and memory.[4][7] Positive allosteric modulators (PAMs) of the M1 receptor are an attractive therapeutic strategy for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[4][5] The this compound scaffold has been instrumental in developing M1 PAMs with diverse pharmacological profiles.
In Vitro Evaluation of M1 PAMs
The initial characterization of M1 PAMs involves cell-based functional assays to determine their potency, efficacy, and mode of action.
Comparative In Vitro Activity of M1 PAMs
| Compound | Cell Line | Assay Type | Agonist EC50 (nM) | PAM EC50 (nM) | Reference |
| MK-7622 | M1-CHO | Calcium Mobilization | 2930 | 16 | [7] |
| PF-06764427 | M1-CHO | Calcium Mobilization | - | 30 | [7] |
| VU0453595 | M1-CHO | Calcium Mobilization | No agonist activity | - | [7] |
| VU0467319 | rat M1 | Calcium Mobilization | > 30,000 (minimal agonism) | 492 | [8] |
Causality Behind Experimental Choices:
The calcium mobilization assay is a primary functional screen for M1 receptor modulators.[7][9] The M1 receptor couples to the Gq signaling pathway, which leads to an increase in intracellular calcium upon activation.[10] This assay allows for the simultaneous assessment of a compound's intrinsic agonist activity (activity in the absence of an orthosteric agonist) and its PAM activity (potentiation of the response to an orthosteric agonist like acetylcholine).[7] Distinguishing between "ago-PAMs" (with intrinsic agonist activity) and "pure PAMs" (lacking agonist activity) is crucial, as excessive M1 activation can lead to adverse effects.[4][5]
Experimental Protocol: M1 PAM Calcium Mobilization Assay
This protocol describes a typical procedure for evaluating M1 PAMs.
-
Cell Culture:
-
Use a stable cell line expressing the M1 receptor (e.g., CHO-M1 cells).
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader with kinetic reading capabilities (e.g., a FLIPR or FlexStation).
-
Agonist Mode: Add serial dilutions of the test compound and measure the change in fluorescence over time.
-
PAM Mode: Add a fixed, sub-maximal concentration of an orthosteric agonist (e.g., acetylcholine) followed by serial dilutions of the test compound and measure the potentiated fluorescence response.
-
-
Data Analysis:
-
For agonist activity, plot the fluorescence response against the compound concentration to determine the EC50.
-
For PAM activity, plot the potentiated response against the compound concentration to determine the EC50 for potentiation.
-
M1 Receptor Signaling Pathway
Caption: Simplified M1 receptor signaling pathway leading to calcium release.
In Vivo Evaluation of M1 PAMs
M1 PAMs that demonstrate promising in vitro profiles are evaluated in rodent models of cognition to assess their ability to improve memory and attention. The Novel Object Recognition (NOR) test is a widely used assay for this purpose.[11][12]
Efficacy of M1 PAMs in the Novel Object Recognition Test
| Compound | Animal Model | Key Findings | Reference |
| VU0453595 | Rat | Improved novel object recognition | [4] |
| MK-7622 | Rat | Failed to improve novel object recognition | [4] |
Causality Behind Experimental Choices:
The Novel Object Recognition (NOR) test is a non-rewarded, low-stress behavioral assay that relies on the innate tendency of rodents to explore novel objects more than familiar ones.[11][13] It is a valuable tool for assessing learning and memory, and for evaluating the pro-cognitive effects of test compounds.[14] The choice of this assay is based on its simplicity, reliability, and relevance to the cognitive domains affected in diseases like Alzheimer's.
Experimental Protocol: Novel Object Recognition (NOR) Test in Rats
This protocol provides a standardized procedure for conducting the NOR test.
-
Habituation:
-
Individually acclimate each rat to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.
-
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the rat to freely explore the objects for a defined period (e.g., 3-5 minutes).
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI):
-
A delay is imposed between the familiarization and test phases (e.g., 1 hour or 24 hours). The test compound is typically administered before the familiarization phase.
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring the familiar object and the novel object.
-
Calculate a discrimination index (DI), typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of both LOXL2 and the M1 muscarinic receptor. This guide has demonstrated that while the chemical core may be similar, the preclinical evaluation pathways for these two classes of compounds are distinct and tailored to their specific biological targets and therapeutic indications.
For LOXL2 inhibitors, the focus is on quantifying enzymatic inhibition and demonstrating anti-fibrotic efficacy in disease-relevant models. For M1 PAMs, the emphasis is on characterizing the functional modulation of receptor signaling and assessing pro-cognitive effects in behavioral paradigms. A thorough understanding of the rationale behind the chosen assays and the detailed execution of these experimental protocols are paramount for the successful progression of these promising compounds toward clinical development.
References
-
Rook, J. M., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. Neuropsychopharmacology, 43(8), 1763–1771. [Link]
-
Rook, J. M., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. PubMed. [Link]
-
Walters, D. M., & Kleeberger, S. R. (2008). Mouse models of bleomycin-induced pulmonary fibrosis. Current protocols in pharmacology, Chapter 5, Unit 5.46. [Link]
-
Maze Engineers. (n.d.). Novel Object Recognition. ConductScience. [Link]
-
Ameen-Ali, K. E., et al. (2017). New behavioral protocols to extend our knowledge of rodent object recognition memory. Learning & Memory, 24(7), 269–281. [Link]
-
SMC Laboratories Inc. (n.d.). Bleomycin-induced pulmonary fibrosis model. [Link]
-
Akkerman, S., et al. (2011). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. Current protocols in pharmacology, 59(1), 5.59.1–5.59.13. [Link]
-
Leger, M., et al. (2013). Object recognition test in mice. Nature protocols, 8(12), 2531–2537. [Link]
-
Thomson, C. G., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of medicinal chemistry, 60(10), 4403–4423. [Link]
-
Antunes, M., & Biala, G. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Cognitive processing, 13(2), 93–110. [Link]
-
Rook, J. M., et al. (2018). M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. PubMed Central. [Link]
-
Zhang, K., et al. (2022). A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization. Journal of visualized experiments : JoVE, (185), 10.3791/64073. [Link]
-
Johnson, T. A., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS medicinal chemistry letters, 8(4), 423–427. [Link]
-
Cox, T. R., et al. (2018). Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. Oncotarget, 9(101), 37573–37585. [Link]
-
Rook, J. M., et al. (2017). Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs. ACS chemical neuroscience, 8(4), 866–883. [Link]
-
Schilter, H., et al. (2019). An activity-based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti-fibrotic therapeutic strategies. Journal of cellular and molecular medicine, 23(1), 363–376. [Link]
-
ResearchGate. (n.d.). LOXL2 inhibition assay, according to the Amplex Ultra Red technique. [Link]
-
Peixoto, C. A., et al. (2021). LOXL2 Inhibitors and Breast Cancer Progression. Cancers, 13(4), 882. [Link]
-
ResearchGate. (n.d.). Inhibition of human lysyl oxidase-like 2 (LOXL2) enzymatic activity by... [Link]
-
Cheek, T. R., et al. (2021). A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods. Journal of pharmacological and toxicological methods, 112, 107118. [Link]
-
Johnson, T. A., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. PubMed. [Link]
-
Kim, H. S., et al. (2011). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of biomolecular screening, 16(5), 564–572. [Link]
-
Melior Discovery. (n.d.). Fibrosis. [Link]
-
Mistry, S. N., et al. (2017). Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. Molecular pharmacology, 92(6), 623–637. [Link]
-
Leach, K., et al. (2021). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. ACS chemical neuroscience, 12(13), 2395–2407. [Link]
-
Bridges, T. M., et al. (2020). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. Journal of medicinal chemistry, 63(19), 11136–11155. [Link]
-
ResearchGate. (n.d.). Therapeutic effects of TMF and catechol in pulmonary fibrosis: in vitro and in vivo analysis. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Shpichka, A., et al. (2021). In Vivo Models for the Study of Fibrosis. Biomolecules, 11(7), 936. [Link]
-
Rowe, M. K., et al. (2017). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific reports, 7(1), 10177. [Link]
-
Grasso, G., et al. (2025). Memantine and amantadine KLVFF peptide conjugates: Synthesis, structure determination, amyloid-β interaction and effects on recognition memory in mice. European journal of pharmacology, 989, 177274. [Link]
-
Spencer, R. C., & Berridge, C. W. (2020). The cognition-enhancing effects of psychostimulants involve direct action in the prefrontal cortex. Neuropsychopharmacology, 45(1), 137–145. [Link]
Sources
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Trifluoromethylpyridine Herbicides and Their Traditional Phenyl Analogues
Introduction: A Tale of Two Rings in Herbicide Discovery
In the continuous pursuit of more effective and selective weed management solutions, the structural evolution of herbicidal compounds plays a pivotal role. For decades, herbicides built upon a phenyl (benzene) ring backbone have been mainstays in agriculture. However, the strategic replacement of this carbocyclic ring with a nitrogen-containing pyridine ring, particularly one substituted with a trifluoromethyl (-CF₃) group, has marked a significant leap forward in herbicide design. This guide provides an in-depth comparison of these trifluoromethylpyridine (TFMP) herbicides against their traditional phenyl analogues, exploring the chemical rationale, mechanistic differences, and performance advantages substantiated by experimental data. The introduction of the TFMP moiety has been shown to improve translocation, herbicidal activity, and crop selectivity in numerous cases, representing a paradigm shift from classic chemistries.[1][2]
The Chemical Distinction: Phenyl vs. Trifluoromethylpyridine
At the heart of this comparison lies a fundamental structural difference. Traditional phenyl herbicides feature a six-carbon benzene ring. In contrast, TFMP herbicides incorporate a pyridine ring (a benzene ring where one carbon is replaced by nitrogen) and are further distinguished by the presence of a trifluoromethyl group. This potent, electron-withdrawing group, combined with the unique properties of the pyridine ring, profoundly alters the molecule's physicochemical characteristics, influencing its biological activity.[1][3]
Section 1: Unraveling the Mechanisms of Action (MoA)
The most significant divergence between these two classes of herbicides is in their biological targets. While traditional phenyl and pyridine herbicides often rely on a single, classic mode of action, the TFMP scaffold has proven versatile, enabling the development of herbicides that target a wider array of essential plant enzymes.
The "Classic" Approach: Synthetic Auxins (Traditional Phenyl/Pyridine Analogues)
Many traditional broadleaf herbicides, including those in the pyridine carboxylic acid family like picloram and clopyralid, function as synthetic auxins.[4][5] They mimic the plant's natural growth hormone, indole-3-acetic acid (IAA), but are more stable and resistant to degradation within the plant.[5]
This mimicry leads to a catastrophic disruption of normal hormonal balance. The herbicide binds to auxin receptors, primarily the TIR1/AFB F-box proteins, triggering the degradation of transcriptional repressors (Aux/IAA proteins).[6][7] This, in turn, leads to the massive overexpression of auxin-responsive genes, resulting in uncontrolled and disorganized cell division, epinasty (twisting of stems and leaves), and ultimately, plant death.[4][6] The process also involves the overproduction of other hormones like ethylene and abscisic acid (ABA), which contributes to senescence and tissue decay.[5][7][8]
Step-by-Step Methodology:
-
Plant Propagation:
-
Fill pots with the growth medium and sow 3-5 seeds per pot.
-
Water as needed and grow plants in the controlled greenhouse environment until they reach the 2-4 true leaf stage. This ensures uniformity among the test subjects. [9] * Thin seedlings to one uniform plant per pot 24 hours before herbicide application.
-
-
Herbicide Preparation (Perform in a Fume Hood):
-
Prepare a stock solution of each herbicide in acetone.
-
Create a series of 6-8 dilutions from the stock solution using a water/acetone mixture containing a non-ionic surfactant (e.g., 0.25% v/v). The dose range should span from a sub-lethal dose to a dose that causes complete mortality, including a zero-dose (surfactant only) as the untreated control. [10]This range is critical for accurately modeling the dose-response curve. [11][12] * Each treatment dose, including the control, should have at least four replicate pots.
-
-
Herbicide Application:
-
Calibrate the track sprayer to ensure uniform and accurate application.
-
Place the pots in the sprayer chamber and apply the respective herbicide treatments.
-
Allow the foliage to dry completely before returning the pots to the greenhouse. Arrange pots in a randomized complete block design to minimize environmental variability.
-
-
Data Collection and Analysis:
-
Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death). [9] * At 21 DAT, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 70°C for 72 hours, then record the dry weight.
-
Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants.
-
Analyze the data using a non-linear regression analysis, fitting a log-logistic dose-response curve. [11][13][14]The model is typically a four-parameter sigmoid curve.
-
From the fitted curve, calculate the GR₅₀ value for each herbicide, which represents the dose that causes a 50% reduction in plant growth compared to the control.
-
Conclusion and Future Outlook
The transition from traditional phenyl-based herbicides to structures incorporating the trifluoromethylpyridine moiety represents a clear advancement in the field of chemical weed control. The evidence indicates that the TFMP group is not merely an arbitrary substitution but a strategic addition that enhances molecular properties critical for herbicidal success. TFMP herbicides demonstrate superior potency, broader mechanistic diversity, and improved crop selectivity compared to many of their phenyl predecessors. [1][2][15][16]This is achieved through enhanced enzyme binding, favorable physicochemical properties for uptake and translocation, and differential metabolism between crops and weeds. As the challenges of herbicide resistance and the demand for more sustainable agricultural practices intensify, the continued exploration of TFMP and other fluorinated scaffolds will undoubtedly be a cornerstone of innovation in the development of next-generation herbicides.
References
-
Takano, H. K., Ovejero, R. F. L., Belchior, G. G., Maymone, G. P. L., & Dayan, F. E. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Sciencia Agricola, 78(1). [Link]
-
Zhou, Q., Liu, W., Zhang, Y., & Liu, J. (2007). An introduction to ALS-inhibiting herbicides. Pest Management Science, 63(6), 533-539. [Link]
-
Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. ResearchGate. [Link]
- Weed Science Society of America. (n.d.). Herbicides that Inhibit ALS. Principles of Weed Control.
-
Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]
-
Al-Khatib, K. (n.d.). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. ResearchGate. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms Tool. [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. [Link]
-
Oñate, F. A., & Busi, R. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(3), 613-620. [Link]
-
Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Todd, A., & Egan, F. (2020). The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(12), 3535-3538. [Link]
-
Song, Y. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7709. [Link]
-
Zulet-Gonzalez, A., et al. (2017). Action mechanisms of acetolactate synthase-inhibiting herbicides. ResearchGate. [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-171. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
Wang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4859-4870. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Boosting Crop Yields: The Role of Trifluoromethyl Pyrimidines in Herbicides. Ningbo Inno Pharmchem. [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. [Link]
-
Noldin, J. A., et al. (2010). The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam. Pest Management Science, 66(7), 741-748. [Link]
-
de Avila, L. A., et al. (2015). Efficacy and phytotoxicity of herbicides applied for the handling of weeds that infest wheat. Planta Daninha, 33(3), 565-573. [Link]
-
Butts, T. R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 446-456. [Link]
-
Wang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6098. [Link]
-
Ibade, K. W. (2008). Evaluation of the efficacy and selectivity of Pyroxsulam to control broadleaf and grassy weeds in wheat fields. ResearchGate. [Link]
-
Zobiole, L. H. S., et al. (2012). Pyroxsulam: Sulfonamide Herbicide for Weed Control in Wheat in Brazil. ResearchGate. [Link]
-
Busi, R., et al. (2024). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PLoS ONE, 19(2), e0297805. [Link]
-
Geier, P. W., et al. (2011). Pyroxsulam Compared with Competitive Standards for Efficacy in Winter Wheat. Weed Technology, 25(2), 316-321. [Link]
-
Wikipedia. (n.d.). Fluazifop. Wikipedia. [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
-
Richardson, B., & Kimberley, M. O. (2003). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. ResearchGate. [Link]
-
AERU. (n.d.). Fluazifop-P-butyl (Ref: R154875). University of Hertfordshire. [Link]
-
Das, S., et al. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library. [Link]
-
Chemical Warehouse. (n.d.). Fluazifop-P-butyl - Active Ingredient Page. Chemical Warehouse. [Link]
-
Das, S., et al. (2016). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Society of Weed Science. [Link]
-
Wang, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. ResearchGate. [Link]
-
Xu, H., et al. (2006). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. ResearchGate. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 10. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. isws.org.in [isws.org.in]
- 15. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
A Senior Application Scientist's Guide to Selectivity Profiling of (4-(Trifluoromethyl)pyridin-2-yl)methanamine Derivatives
Executive Summary
The (4-(Trifluoromethyl)pyridin-2-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapeutics.[1][2] Its unique electronic and structural properties, conferred by the trifluoromethyl group and the pyridine ring, facilitate strong target engagement.[3][4] However, these same features can also lead to unintended interactions with other proteins, resulting in cross-reactivity and off-target effects that can compromise clinical safety and efficacy.
This guide provides a comprehensive, field-proven framework for the systematic evaluation of cross-reactivity and off-target liabilities for this important class of molecules. We move beyond a simple listing of techniques to explain the strategic rationale behind a multi-pronged, phased approach—integrating computational prediction with robust in vitro biochemical and cellular validation. This document is intended for drug discovery and development scientists dedicated to building a deep, actionable understanding of their compound's selectivity profile to nominate candidates with the highest probability of clinical success.
The Imperative of Selectivity Profiling: Beyond the Primary Target
Achieving absolute specificity for a single biological target is a significant challenge in drug discovery.[5] For kinase inhibitors, the high degree of structural conservation in the ATP-binding site across the kinome makes off-target binding a common occurrence.[6][7] Proactively identifying and understanding these off-target interactions is not an academic exercise; it is a critical de-risking strategy with profound implications:
-
Predicting and Mitigating Toxicity: Off-target interactions are a primary cause of adverse drug reactions (ADRs).[8] Early identification of binding to known liability targets (e.g., hERG, CYPs, various GPCRs) allows chemists to modify the scaffold to "dial out" these interactions while preserving on-target potency.[9]
-
Uncovering Polypharmacology: Not all off-target effects are detrimental. In some cases, particularly in oncology, inhibiting multiple nodes in a signaling pathway can lead to enhanced efficacy.[5] A comprehensive selectivity profile can reveal these opportunities for developing multi-targeted agents or for drug repurposing.[7][11]
A Phased Strategy for Comprehensive Selectivity Profiling
A robust profiling strategy should be viewed as a funnel, starting with broad, predictive methods to cast a wide net and progressively moving to more focused, physiologically relevant assays to validate and quantify potential liabilities.
Caption: Integrated workflow for off-target and cross-reactivity profiling.
Phase 1: In Silico Prediction (Early De-risking)
Before committing to expensive wet-lab experiments, computational methods can provide a valuable forecast of potential off-target interactions.[12] The goal here is not absolute accuracy but rather to flag potential liabilities and guide the design of subsequent screening panels.
-
Causality: These methods leverage vast databases of known compound-protein interactions. By comparing the structure of a new derivative to this database, we can infer potential interactions based on the principle that structurally similar molecules often have similar biological activities.[13][14]
-
Common Approaches:
-
2D/3D Similarity Searching: Algorithms like SEA (Similarity Ensemble Approach) compare the chemical topology or shape of the query molecule against a library of ligands with known targets.[13]
-
Machine Learning Models: AI models trained on large bioactivity datasets can predict interactions for novel structures.[12]
-
Docking and Structural Analysis: If a crystal structure of a potential off-target is available, molecular docking can predict binding modes and estimate affinity.[15]
-
Phase 2: In Vitro Biochemical Screening (Broad Profiling)
This is the cornerstone of selectivity profiling, providing direct, empirical data on compound-protein interactions using purified components.
-
Kinome Profiling: Given that heterocyclic scaffolds like the one are common in kinase inhibitors, a broad kinase panel screen is essential.[6][16]
-
Expert Rationale: It is crucial to understand the difference between assay formats. Binding assays (e.g., Eurofins DiscoverX KINOMEscan™) measure the direct physical interaction of a compound with a kinase (quantified by a dissociation constant, Kd). This is independent of ATP concentration and provides a clean measure of affinity.[17] In contrast, activity assays (e.g., Reaction Biology's HotSpotSM) measure the inhibition of substrate phosphorylation (quantified by an IC50).[18] While activity assays are essential, a binding assay is often preferred for an initial broad screen as it is less susceptible to artifacts from assay conditions and detects non-competitive binders.
-
-
Safety Pharmacology Panels: Beyond kinases, compounds should be screened against a panel of targets historically associated with clinical ADRs.[8][9] Commercial services (e.g., the Eurofins BioPrint® panel) typically include a diverse set of GPCRs, ion channels (especially hERG), transporters, and nuclear receptors.
Phase 3: Cellular Validation & Target Engagement (Confirming Physiological Relevance)
A hit from a biochemical assay does not guarantee a physiological effect. The compound must be able to enter the cell, reach its target in a complex and crowded environment, and engage it at concentrations relevant to its on-target activity.
-
Cellular Target Engagement Assays: These cutting-edge methods verify that a compound physically binds to its intended (and unintended) targets within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free technique for this purpose.[19][20]
-
Principle of CETSA®: The technique is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand, it becomes more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates direct target engagement.[21][22][23]
-
-
Downstream Signaling/Phenotypic Assays: For confirmed off-target hits, it is critical to determine if target engagement translates into a functional consequence. For an off-target kinase, this could involve a Western blot to check the phosphorylation status of its key substrate in treated cells. For a GPCR, a second messenger assay (e.g., cAMP or calcium flux) would be appropriate. This step links binding to a measurable biological outcome.[24]
Comparative Analysis & Data Interpretation
The ultimate goal is to integrate data from all phases to build a selectivity profile for each derivative. A key metric is the Selectivity Score , which quantifies the potency difference between the primary target and an off-target.
Selectivity Score (S) = Kd (Off-Target) / Kd (On-Target)
A higher score indicates greater selectivity. A common goal is to achieve a selectivity window of >100-fold against relevant off-targets.
Table 1: Hypothetical Selectivity Profile of this compound Derivatives
| Compound ID | Primary Target: EGFRT790M (Kd, nM) | Off-Target 1: SRC (Kd, nM) | Off-Target 2: hERG (IC50, µM) | Selectivity Score (S) vs. SRC | Comments |
| Derivative A | 5 | 50 | > 30 | 10 | Potent but poor kinase selectivity. Potential for SRC-mediated toxicity. |
| Derivative B | 25 | 3,000 | > 30 | 120 | Good selectivity over SRC. Lower on-target potency. |
| Derivative C | 8 | 2,500 | 1.5 | 312.5 | Lead Candidate. Potent, highly selective over SRC, but shows potential hERG liability that needs mitigation. |
Data is hypothetical and for illustrative purposes only.
Key Experimental Protocols
Protocol 1: Broad Kinase Selectivity Profiling (Binding Assay)
This protocol describes a generalized workflow for a competitive binding assay, such as KINOMEscan™.
-
Compound Preparation: Prepare a 100 mM stock solution of the test derivative in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM).
-
Assay Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to its affinity for the test compound in solution.
-
Incubation: Combine the test compound with the kinase-ligand mixture in the appropriate assay buffer. Incubate for 1 hour at room temperature to allow binding to reach equilibrium.
-
Quantification: Wash away unbound kinase. The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding.
-
%Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100
-
-
Hit Criteria: A common threshold for a "hit" is a %Ctrl < 10 or < 35. All significant hits should be followed up with a full Kd determination.
-
Controls:
-
Negative Control: DMSO vehicle (defines 100% binding).
-
Positive Control: A known, potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) to ensure assay validity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) Workflow
This protocol provides a step-by-step method to confirm target engagement in intact cells.
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the vehicle (e.g., 0.1% DMSO) and another with the test compound at a relevant concentration (e.g., 10x cellular IC50) for 1-2 hours.
-
Heat Challenge: Harvest cells, wash, and resuspend in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). A non-heated sample serves as the 100% soluble control.
-
Lysis and Separation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein in each sample using Western Blotting or other quantitative proteomic methods like mass spectrometry.
-
Data Interpretation: Normalize the band intensity at each temperature to the non-heated control for both vehicle and compound-treated samples. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample relative to the vehicle control indicates target stabilization and confirms cellular engagement.[19]
Conclusion and Future Directions
The systematic de-risking of off-target effects is a non-negotiable component of modern drug discovery. For promising scaffolds like this compound, a superficial understanding of selectivity is insufficient. By employing an integrated strategy that begins with broad in silico predictions and culminates in rigorous in vitro biochemical and cellular validation, research teams can build a comprehensive and actionable selectivity profile. This approach not only mitigates the risk of late-stage failure due to unforeseen toxicity but also illuminates the full biological activity of a compound, potentially revealing novel therapeutic opportunities. As new technologies like proteome-wide thermal shift assays become more accessible, the ability to map a compound's entire cellular interactome will provide an unprecedented level of insight, further refining the path to safer and more effective medicines.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. Available at: [Link]
-
Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.[21][22] Available at: [Link]
-
Chang, R.L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.[15] Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Reinhard, F.B.M., et al. (2015). CETSA simplifies experimental determination of drug-target residence time. Nature Chemical Biology. Available at: [Link]
-
An, F.T. & T.M. Penning. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. Cell Press.[25] Available at: [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[19][23] Available at: [Link]
-
Gao, X., et al. (2015). New computational method for identifying drug targets. Nature Asia.[26] Available at: [Link]
-
Keiser, M.J., et al. (2010). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH.[27] Available at: [Link]
-
Kraus, P.R., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology.[28] Available at: [Link]
-
Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.[5] Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.[16] Available at: [Link]
-
Schlessinger, A. & A.C. Kruse. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry.[29] Available at: [Link]
-
Wang, Y., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B.[12] Available at: [Link]
-
van der Worp, H.B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal.[17] Available at: [Link]
-
Huang, G., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein and Peptide Science.[14] Available at: [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.[8] Available at: [Link]
-
Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics.[30] Available at: [Link]
-
Wang, T., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.[31] Available at: [Link]
-
U.S. Food and Drug Administration. (2023). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA.[32] Available at: [Link]
-
Amaro, R.E. & C.S. Coveney. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society.[6] Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[33] Available at: [Link]
-
GNS. (2024). Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. GNS.[34] Available at: [Link]
-
Hossain, M.A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Advances.[35] Available at: [Link]
-
Society of Toxicology. (2021). Day 1 of 3: Using In Silico and In Vitro Approaches for Next Generation Risk Assessment of Potential. YouTube.[36] Available at: [Link]
-
Kleiman, E., et al. (2022). Tackling polypharmacology of kinase inhibitors by transcription factor activity profiling. bioRxiv.[24] Available at: [Link]
-
Yamanishi, Y., et al. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife.[7] Available at: [Link]
-
Kett, J.D., et al. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Genetics.[37] Available at: [Link]
-
Verma, A., et al. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.[3] Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.[18] Available at: [Link]
-
Johnson, J.L., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry.[9] Available at: [Link]
-
ChemScence. (2024). The Role of Heterocyclic Compounds in Modern Drug Discovery. ChemScence.[38] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). [4-(Trifluoromethyl)pyridin-2-yl]methanamine. PubChem.[39] Available at: [Link]
-
Mahmoud, A.R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate.[4] Available at: [Link]
-
Harrison, S.T., et al. (2019). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry.[1] Available at: [Link]
-
Heravi, M.M. & V. Zadsirjan. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.[40] Available at: [Link]
-
Kumar, D., et al. (2024). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.[41] Available at: [Link]
-
Fujikawa, K. & T. Arai. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[2] Available at: [Link]
-
ChemSrc. (n.d.). [5-(trifluoromethoxy)pyridin-2-yl]methanamine. ChemSrc.[42] Available at: [Link]
Sources
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 16. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biorxiv.org [biorxiv.org]
- 24. biorxiv.org [biorxiv.org]
- 25. A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New computational method for identifying drug targets - Research Highlights - Nature Middle East [natureasia.com]
- 27. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs) | FDA [fda.gov]
- 33. hovione.com [hovione.com]
- 34. dovepress.com [dovepress.com]
- 35. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 36. m.youtube.com [m.youtube.com]
- 37. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 38. nbinno.com [nbinno.com]
- 39. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 41. journalwjarr.com [journalwjarr.com]
- 42. CAS#:1060814-96-1 | [5-(trifluoromethoxy)pyridin-2-yl]methanamine | Chemsrc [chemsrc.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(Trifluoromethyl)pyridin-2-yl)methanamine
This document provides a detailed, procedural framework for the safe handling and disposal of (4-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS No. 872577-05-4). As a research and development compound, its lifecycle in the laboratory must conclude with a disposal process that prioritizes personnel safety, regulatory compliance, and environmental stewardship. The information herein is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The foundational principle of this guide is that This compound must be treated as a hazardous chemical waste. [1][2] Under no circumstances should it be disposed of via sanitary sewer systems or in regular solid waste.[3][4][5] Adherence to these protocols is not merely a suggestion but a requirement for compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Part 1: Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step toward managing them. The disposal process involves direct handling of the waste material, making this knowledge critical. This compound is classified with significant hazards that dictate stringent handling protocols.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the dangers associated with this compound.[7]
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | GHS07 |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger | GHS05 |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Danger | GHS07 |
Source: PubChem CID 3682810[7]
The causality is clear: the corrosive nature of this compound necessitates robust personal protective equipment to prevent severe skin and eye damage, while its acute toxicity and respiratory irritation potential demand handling in a controlled environment to prevent ingestion or inhalation.[7][8]
Mandatory Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound for disposal.[1]
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[6] The severe corrosive properties (H314) mean that eye protection is paramount to prevent irreversible damage.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[8][9]
-
Body Protection: A laboratory coat is mandatory.[1] For larger quantities or in case of a potential splash, an apron or coveralls should be used.[6]
-
Respiratory Protection: All handling for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][10] If a fume hood is not available or if dust or aerosols are generated, a NIOSH-approved respirator is required.[6][8]
Part 2: The Core Disposal Protocol: A Step-by-Step Workflow
This protocol is designed as a self-validating system. By following these steps, you ensure compliance and safety from the point of waste generation to its final removal from your facility.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal.
-
Designate as Hazardous: Immediately classify any unwanted this compound, including pure compound, contaminated solutions, or reaction byproducts, as hazardous waste.
-
Do Not Mix: Never mix this waste with other chemical waste streams unless their compatibility has been explicitly verified.[1][6] Mixing with incompatible materials, such as strong oxidizing agents, can lead to hazardous reactions.[8] Furthermore, mixing a hazardous waste with a non-hazardous one renders the entire volume hazardous, significantly increasing disposal costs.[11]
-
Segregate by Physical State:
Step 2: Containerization
The waste container is the primary barrier protecting you and the environment from the chemical.
-
Select a Compatible Container: Use a container made of material compatible with the chemical (e.g., glass or high-density polyethylene).[4][12] If possible, the original product container can be used.[3][11] The container must be sturdy and leak-proof.[3]
-
Proper Labeling: The moment the first drop of waste enters the container, it must be labeled.[5] Use the official "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department.[3][12] The label must include:
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[3][5][11][13] Using a funnel does not exempt this rule; the funnel must be removed and the container capped immediately after use.[5]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated, compliant location for storing hazardous waste before EHS pickup.
-
Location: The SAA must be located at or near the point of waste generation and must be under the control of the laboratory personnel generating the waste.[13] It should not be in a public area like a hallway.[5]
-
Secondary Containment: All liquid waste containers must be placed within a secondary containment tray or bin.[3][13] This tray must be large enough to hold the contents of the largest container within it in case of a leak. Incompatible chemicals cannot be stored in the same secondary container.[13]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA at any one time.[5][13]
Step 4: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Request Pickup: Once a waste container is full (no more than 90% capacity to allow for expansion), request a pickup from your institution's EHS office.[3][4] This is typically done through an online system.[4]
-
Provide Information: You will need to provide the full chemical name and other details from the hazardous waste label to the disposal personnel.[1][12]
-
Incineration: EHS will consolidate the waste, which is then transported by a licensed hazardous materials vendor to an EPA-permitted incinerator for final destruction.[12][14]
Part 3: Emergency Procedures
In the event of an accident, a swift and correct response is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity.[6]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes and increase ventilation if it is safe to do so.[6]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent like Chemizorb®) to contain the spill.[6][8]
-
Clean Up: Wearing full PPE (including respiratory protection), carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate and Dispose: Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.[8]
-
Report: Report the spill to your institution's EHS office.[3]
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][15] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.[8]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. canbipharm.com [canbipharm.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. Chemical Waste – EHS [ehs.mit.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-(Trifluoromethyl)pyridin-2-yl)methanamine
This guide provides an in-depth operational plan for the safe handling of (4-(Trifluoromethyl)pyridin-2-yl)methanamine. As a compound featuring a trifluoromethyl group on a pyridine backbone, it presents a unique combination of hazards that demand rigorous safety protocols. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is classified as a hazardous substance with multiple routes of potential exposure.[1] A thorough understanding of its specific dangers is the foundation of a robust safety plan. The primary hazards are summarized below.
| Hazard Class | GHS Code | Description | Implications for Handling |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Accidental ingestion can lead to significant toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical.[2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][3] | This is the most immediate and severe risk. The compound is corrosive and can cause irreversible tissue damage upon contact. This mandates comprehensive skin and eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][3] | Inhalation of dust or vapors can irritate the respiratory tract. This necessitates the use of robust engineering controls like a chemical fume hood.[4] |
| Signal Word | N/A | Danger [1][3] | This indicates the high severity of the associated hazards. |
The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, potentially increasing its ability to penetrate skin and biological membranes.[5] The aminopyridine scaffold itself carries inherent toxicity risks. Therefore, treating this compound with the utmost caution is imperative.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard, but it should never be the only one. A proactive safety culture implements a hierarchy of controls to minimize risk at every level.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Mandatory Personal Protective Equipment (PPE) Protocol
Given the corrosive and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.
Primary Barrier: Engineering Controls
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood .[4][6] This is the primary method to control exposure via inhalation.[4]
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times.[7]
-
Splash Hazard: When handling larger volumes (>50 mL) or performing operations with a risk of splashing (e.g., transfers, quenching), a full-face shield must be worn over the safety goggles .[7][8] Standard eyeglasses are not a substitute for safety goggles.
Hand Protection
Due to the compound's severe skin corrosivity, robust hand protection is critical.
-
Glove Type: Use nitrile rubber gloves .[4][6] Check the manufacturer's compatibility chart for breakthrough times if available.
-
Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves .[5][9] The outer glove is removed immediately after the handling procedure is complete or if contamination is suspected, minimizing the spread of the chemical. The inner glove provides a secondary layer of protection.
-
Integrity and Replacement: Always inspect gloves for tears or punctures before use.[10] Change gloves every 30-60 minutes during extended procedures or immediately if you know or suspect contact has occurred.[8]
Body Protection
-
A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required.[5][7] The cuffs of the lab coat should be covered by the outer pair of gloves to create a seal.[9]
-
For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Footwear
Appropriate shoes that cover the entire foot (closed-toe and closed-heel with no perforations) must be worn at all times in the laboratory.[7]
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solids (<1g) | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Solution Transfers (<50mL) | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Reaction Setup/Workup (>50mL) | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chemical Apron |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit or Apron |
Step-by-Step Operational Procedures
Correctly using PPE involves more than just wearing it; the sequence of donning and doffing is crucial to prevent contamination.
Donning (Putting On) PPE Sequence
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye Protection: Put on your chemical safety goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.[9]
-
Face Shield: Add a face shield if the procedure warrants it.
Safe Handling Practices
-
Always handle the chemical within the sash of a fume hood.
-
Keep all containers of the chemical tightly sealed when not in use.
-
Use compatible tools (e.g., spatulas, syringes) and decontaminate them after use.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[2]
Doffing (Removing) PPE Sequence
This sequence is designed to minimize self-contamination.
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if contaminated.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Immediately wash your hands thoroughly.
Emergency and Disposal Protocols
Spill Response Plan
Immediate and correct action during a spill is vital.
Caption: A logical workflow for responding to a chemical spill.
Step-by-Step Spill Protocol:
-
Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][11] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[11]
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Waste Disposal
All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and disposable PPE (gloves, etc.), must be treated as hazardous chemical waste.[11]
-
Segregate: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container made of a compatible material (e.g., high-density polyethylene).[11]
-
Label: Ensure the container is labeled with "Hazardous Waste," the full chemical name, and the date.[11]
-
Store: Store the sealed container in a designated, well-ventilated waste accumulation area.
-
Dispose: Follow all local, state, and federal regulations for disposal, coordinated through your institution's EHS office.[13]
By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring your safety and the integrity of your research.
References
-
PubChem. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.[Link]
-
SD Fine-Chem Limited. 4-aminopyridine Safety Data Sheet.[Link]
-
American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.[Link]
-
Occupational Safety and Health Administration (OSHA). Hospitals - Pharmacy - Personal Protective Equipment (PPE).[Link]
-
University of California, Berkeley. Rules for the Safe Handling of Chemicals in the Laboratory.[Link]
-
University of California, Santa Barbara. Zakarian Lab Safety Protocol.[Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]
Sources
- 1. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. pppmag.com [pppmag.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
